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  • Product: Methyl 4-amino-3-(tert-butoxy)benzoate
  • CAS: 1558426-55-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-amino-3-(tert-butoxy)benzoate

Executive Summary In the landscape of rational drug design, functionalized anthranilic acid derivatives and substituted benzoates serve as privileged scaffolds. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized anthranilic acid derivatives and substituted benzoates serve as privileged scaffolds. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) has emerged as a highly specific, versatile building block[1]. Characterized by its unique combination of an electron-donating amino group, a sterically demanding tert-butoxy ether, and a versatile methyl ester, this compound is engineered for the synthesis of kinase inhibitors, allosteric modulators, and complex benzamide-based therapeutics[2].

This technical guide deconstructs the physicochemical properties, pharmacophoric utility, and synthetic methodologies associated with this intermediate, providing actionable, field-proven insights for process chemists.

Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of Methyl 4-amino-3-(tert-butoxy)benzoate[1].

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name Methyl 4-amino-3-(tert-butoxy)benzoateCore IUPAC nomenclature.
CAS Number 1558426-55-3Unique registry identifier[1].
Molecular Formula C₁₂H₁₇NO₃Defines atomic composition[1].
Molecular Weight 223.27 g/mol Optimal for fragment-based drug design (FBDD)[1].
Exact Mass 223.1208 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation[1].
Topological Polar Surface Area (TPSA) 61.6 ŲIndicates excellent membrane permeability potential[1].
Rotatable Bonds 4Balances conformational flexibility with target-binding entropy[1].
Hydrogen Bond Donors 1The primary amine acts as a critical H-bond donor[1].
Hydrogen Bond Acceptors 4Includes ester and ether oxygens, plus the amine nitrogen[1].

Pharmacophoric Utility and Structural Logic

The strategic placement of functional groups on the benzene ring dictates the compound's utility in medicinal chemistry. The structural logic of Methyl 4-amino-3-(tert-butoxy)benzoate is designed to maximize target affinity while maintaining favorable pharmacokinetic profiles.

Pharmacophore Scaffold Methyl 4-amino-3- (tert-butoxy)benzoate Amino 4-Amino Group (H-bond Donor/Nucleophile) Scaffold->Amino TButoxy 3-tert-Butoxy Group (Steric Shielding/Lipophilicity) Scaffold->TButoxy Ester Methyl Ester (Vector for Elongation) Scaffold->Ester

Pharmacophoric contributions of the scaffold's functional groups.

  • The 4-Amino Group: Acts as the primary nucleophile for subsequent amide coupling or reductive amination. In biological targets, it frequently engages the hinge region of kinases via hydrogen bonding.

  • The 3-tert-Butoxy Group: Provides intense steric bulk adjacent to the amine. This forces specific conformational twists in resulting amides, often locking the molecule into a bioactive conformation. Furthermore, the tert-butyl group increases lipophilicity, driving the molecule into hydrophobic pockets of target proteins.

  • The Methyl Ester: Serves as a stable, yet easily hydrolyzable vector. It can be saponified to the corresponding carboxylic acid for amide coupling, or reduced to a primary alcohol for further functionalization.

Synthetic Methodology & Mechanistic Pathways

The synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate must be carefully orchestrated to prevent the cleavage of the acid-sensitive tert-butyl ether. The most robust route involves the tert-butylation of Methyl 3-hydroxy-4-nitrobenzoate, followed by the selective reduction of the nitro group.

Synthesis SM Methyl 3-hydroxy- 4-nitrobenzoate Step1 tert-Butylation (Isobutylene) SM->Step1 Int Methyl 3-(tert-butoxy)- 4-nitrobenzoate Step1->Int Step2 Nitro Reduction (Pd/C, H2) Int->Step2 Prod Methyl 4-amino-3- (tert-butoxy)benzoate Step2->Prod

Synthetic route for Methyl 4-amino-3-(tert-butoxy)benzoate.

Causality in Reagent Selection

The choice of Palladium on Carbon (Pd/C) for the final reduction step is deliberate. While dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) are common for nitroarenes, the highly acidic conditions required would rapidly cleave the tert-butyl ether, reverting the molecule to a phenol. Catalytic hydrogenation under neutral conditions ensures orthogonal stability, reducing the nitro group to an amine while leaving the tert-butoxy group completely intact.

Experimental Protocol: Catalytic Hydrogenation

The following protocol details the final, critical step: the conversion of Methyl 3-(tert-butoxy)-4-nitrobenzoate to Methyl 4-amino-3-(tert-butoxy)benzoate. This methodology is designed as a self-validating system , ensuring that reaction progress and product integrity are continuously verified.

Step-by-Step Methodology

Step 1: Substrate Preparation & System Purging

  • Dissolve 10.0 g of Methyl 3-(tert-butoxy)-4-nitrobenzoate in 100 mL of anhydrous Methanol (MeOH) in a 250 mL round-bottom flask.

    • Causality: Methanol is selected because it thoroughly dissolves the nitro intermediate while facilitating optimal hydrogen gas solubility, accelerating the reduction rate.

  • Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Safety Note: Always add the catalyst to the solvent under an inert atmosphere (Argon/Nitrogen) to prevent the auto-ignition of methanol vapors by dry Pd/C.

  • Seal the flask with a septum, evacuate the atmosphere, and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

Step 2: Reaction Execution & Self-Validation 4. Stir the reaction mixture vigorously at room temperature (20-25°C) under a positive pressure of H₂. 5. Self-Validation (TLC Tracking): After 2 hours, withdraw a 50 µL aliquot, filter through a micro-plug of Celite, and analyze via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system.

  • Observation: The starting material (nitroarene) will appear as a high-Rf, UV-active spot. The product (aniline) will appear as a lower-Rf spot that stains intensely with Ninhydrin. The reaction is deemed complete when the high-Rf spot is entirely consumed.

Step 3: Workup & Isolation 6. Once complete, purge the reaction vessel with Nitrogen to remove all residual H₂ gas. 7. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 50 mL of Methanol.

  • Causality: Celite traps the fine particulate Pd/C, preventing it from passing through standard filter paper and contaminating the final product. It also allows for the safe disposal of the pyrophoric catalyst.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude oil, which typically crystallizes upon standing into an off-white solid.

Step 4: Analytical Confirmation 9. Validate the final structure via ¹H NMR (CDCl₃). Look for the disappearance of the downfield aromatic protons characteristic of the electron-withdrawing nitro group, the appearance of a broad singlet integrating to 2H (~4.0 ppm) corresponding to the primary amine, and the massive 9H singlet (~1.4 ppm) confirming the intact tert-butyl group.

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Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Methodologies for Methyl 4-amino-3-(tert-butoxy)benzoate

Executive Summary Methyl 4-amino-3-(tert-butoxy)benzoate is a highly specialized, sterically hindered ortho-alkoxy aniline derivative. In modern medicinal chemistry and drug discovery, such building blocks are critical f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-(tert-butoxy)benzoate is a highly specialized, sterically hindered ortho-alkoxy aniline derivative. In modern medicinal chemistry and drug discovery, such building blocks are critical for developing targeted therapeutics, including kinase inhibitors and nuclear receptor agonists. The strategic incorporation of a bulky tert-butoxy group adjacent to a primary amine introduces unique conformational constraints, modulates the lipophilicity of the resulting pharmacophore, and dictates regioselectivity in downstream synthetic applications.

Chemical Identity & Physicochemical Profiling

The structural uniqueness of methyl 4-amino-3-(tert-butoxy)benzoate lies in its tri-substituted benzene core, which provides distinct electronic and steric environments:

  • Primary Amine (-NH₂) : Serves as the primary nucleophile for downstream amidation or Buchwald-Hartwig cross-coupling reactions.

  • tert-Butoxy Group (-OtBu)**: Provides significant steric shielding to the adjacent amine. This shielding can prevent unwanted side reactions and improve the metabolic stability of the final drug candidate by blocking enzymatic oxidation at the ortho position.

  • Methyl Ester (-COOMe) : A versatile protecting group that can be saponified to a carboxylic acid for further functionalization.

Quantitative Data Summary

The following table outlines the foundational physicochemical properties of the compound to aid in molecular modeling and logistical planning.

PropertyValueMethod / Source
IUPAC Name Methyl 4-amino-3-(tert-butoxy)benzoateCanonical
CAS Number 1558426-55-3Registry
Molecular Formula C₁₂H₁₇NO₃Elemental
Molecular Weight 223.27 g/mol Computed 1
Monoisotopic Mass 223.1208 g/mol Computed 1
Topological Polar Surface Area (TPSA) 61.6 ŲComputed 1
Hydrogen Bond Donors / Acceptors 1 / 4Structural
Rotatable Bonds 4Structural

Synthetic Methodology: A Self-Validating Protocol

The de novo synthesis of methyl 4-amino-3-(tert-butoxy)benzoate requires a highly regioselective approach. The most robust, scalable, and field-proven route involves a two-step sequence starting from commercially available methyl 3-fluoro-4-nitrobenzoate 2.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Causality & Mechanism : The strongly electron-withdrawing nature of the para-nitro group depletes electron density from the aromatic ring, significantly lowering the activation energy for nucleophilic attack at the meta-position (relative to the ester, ortho to the nitro group). The fluoride ion acts as an excellent leaving group, allowing the bulky tert-butoxide nucleophile to substitute it efficiently.

Protocol :

  • Preparation : Dissolve 1.0 equivalent of methyl 3-fluoro-4-nitrobenzoate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophilic Addition : Slowly add 1.2 equivalents of Potassium tert-butoxide (KOtBu) dropwise as a solution in THF. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses unwanted ester hydrolysis or transesterification side reactions.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The complete disappearance of the starting material (higher R_f) and the appearance of a bright yellow intermediate spot (lower R_f) validates the formation of methyl 3-(tert-butoxy)-4-nitrobenzoate.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

Causality & Mechanism : The reduction of the nitro group to a primary amine must be achieved without cleaving the acid-sensitive tert-butyl ether or reducing the methyl ester. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a chemoselective, mild, and highly efficient reduction pathway.

Protocol :

  • Preparation : Dissolve the crude methyl 3-(tert-butoxy)-4-nitrobenzoate intermediate in high-purity Methanol (MeOH).

  • Catalyst Addition : Carefully add 10 wt% Pd/C (0.1 equivalents). Safety Note: Pd/C is highly pyrophoric; add it under a steady stream of nitrogen.

  • Hydrogenation : Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint : Perform LC-MS analysis. The mass spectrum should show the complete disappearance of the nitro intermediate and a dominant peak corresponding to the [M+H]⁺ ion of the target amine (m/z ≈ 224.1).

  • Workup : Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess MeOH. Concentrate the filtrate in vacuo to yield the pure methyl 4-amino-3-(tert-butoxy)benzoate as an off-white solid.

Visualizing the Chemical Workflows

SynthWorkflow SM Methyl 3-fluoro- 4-nitrobenzoate Step1 KOtBu / THF SNAr Reaction SM->Step1 Int Methyl 3-(tert-butoxy)- 4-nitrobenzoate Step1->Int Step2 H2, Pd/C Reduction Int->Step2 Prod Methyl 4-amino- 3-(tert-butoxy)benzoate Step2->Prod

Caption: Synthetic workflow for Methyl 4-amino-3-(tert-butoxy)benzoate.

SPR Core Methyl 4-amino-3-(tert-butoxy)benzoate Amine Primary Amine (-NH2) Allows amidation & cross-coupling Core->Amine tButoxy tert-Butoxy Group (-OtBu) Provides steric shielding & lipophilicity Core->tButoxy Ester Methyl Ester (-COOMe) Enables saponification to carboxylic acid Core->Ester

Caption: Structure-property relationships of key functional groups.

Applications in Advanced Drug Development

In medicinal chemistry, the methyl 4-amino-3-(tert-butoxy)benzoate scaffold is frequently utilized to synthesize complex heterocyclic systems, such as benzimidazoles or quinazolines. The tert-butoxy group enhances the lipophilic efficiency (LipE) of the molecule, allowing it to favorably interact with hydrophobic pockets in target proteins, such as the Farnesoid X Receptor (FXR) 2. Furthermore, the steric bulk of the tert-butoxy group restricts the rotational freedom of the adjacent amine, pre-organizing the molecule into a bioactive conformation that can drastically increase target binding affinity.

References

  • Guidechem - Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki. 1

  • Sigma-Aldrich - Isocyanatopropanoate tert-butoxy methyl (Product Index containing CAS 1558426-55-3).

  • Google Patents (US20150366856A1) - Compositions and methods for modulating FXR (Synthesis methodologies involving methyl 3-fluoro-4-nitrobenzoate and tert-butoxide).2

Sources

Foundational

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 4-amino-3-(tert-butoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Methyl 4-amino-3-(tert-butoxy)benzoate is a substituted aromatic compound with potent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 4-amino-3-(tert-butoxy)benzoate is a substituted aromatic compound with potential applications as an intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive analysis of its predicted reactivity and stability, drawing upon the established chemistry of its constituent functional groups—an aromatic amine, a methyl ester, and a tert-butyl ether. By understanding the interplay of these groups, researchers can effectively utilize this molecule in synthetic pathways while ensuring its integrity through appropriate handling and storage. This document outlines key reactivity profiles, potential degradation pathways, and recommended experimental protocols for its characterization and stability assessment.

Introduction: A Molecule of Synthetic Potential

Methyl 4-amino-3-(tert-butoxy)benzoate is a unique building block, the utility of which is derived from its distinct functional groups. The aniline-like amino group offers a nucleophilic center for a variety of coupling and derivatization reactions. The methyl ester provides a site for hydrolysis or amidation, allowing for further molecular elaboration. The tert-butoxy group, a bulky ether, sterically and electronically influences the reactivity of the aromatic ring. While this specific molecule is not extensively documented in publicly available literature, its chemical behavior can be reliably predicted by examining related structures such as methyl 4-amino-3-methylbenzoate and various N-protected aminobenzoates.[1][2] These related compounds are used in the synthesis of bioactive molecules, including those with potential neuroprotective effects and applications in cancer treatment.[1][3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to predicting the reactivity and stability of Methyl 4-amino-3-(tert-butoxy)benzoate.

Structural Analysis

The molecule consists of a central benzene ring substituted with three key functional groups:

  • 4-amino group (-NH₂): This is a primary aromatic amine. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the ring more electron-rich and activating it towards electrophilic substitution. This group is also basic and nucleophilic.

  • 3-tert-butoxy group (-O-C(CH₃)₃): This is a bulky ether group. The oxygen atom's lone pairs also donate electron density to the ring, further activating it. The steric hindrance from the tert-butyl group can influence the regioselectivity of reactions.

  • 1-methyl ester group (-COOCH₃): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is susceptible to nucleophilic attack at the carbonyl carbon.

Predicted Physicochemical Properties

While experimental data for this specific compound is scarce, we can estimate its properties based on analogues.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white or pale yellow crystalline powderBased on similar substituted aminobenzoates.[1]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; sparingly soluble in water.The aromatic ring and tert-butyl group impart hydrophobicity, while the amino and ester groups provide some polarity.[1]
Melting Point Expected to be a solid at room temperature with a distinct melting point.Crystalline nature of similar aromatic compounds.
Stability Stable under standard laboratory conditions, but sensitive to strong acids, bases, and high temperatures.Based on the stability of related aminobenzoates.[1]

Reactivity Profile

The reactivity of Methyl 4-amino-3-(tert-butoxy)benzoate is governed by the interplay of its functional groups. The following sections detail the expected reactivity at each key site.

Reactions at the Amino Group

The primary amino group is a versatile handle for synthetic transformations:

  • Acylation and Sulfonylation: The nucleophilic nitrogen can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for protecting the amino group or for introducing new functionalities.

  • Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the amino group can be converted to a diazonium salt. This intermediate is highly reactive and can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

  • N-Alkylation and N-Arylation: The amino group can be alkylated or arylated under appropriate conditions, although over-alkylation can be a competing side reaction.

Reactions at the Methyl Ester

The methyl ester is susceptible to nucleophilic acyl substitution:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.

  • Amidation: Reaction with amines can convert the ester into an amide. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride.

Electrophilic Aromatic Substitution

The benzene ring is activated by the electron-donating amino and tert-butoxy groups, making it susceptible to electrophilic aromatic substitution. The directing effects of the substituents will govern the position of substitution.

G cluster_0 Reactivity of Methyl 4-amino-3-(tert-butoxy)benzoate cluster_1 Functional Group Reactivity cluster_2 Reaction Types Molecule Methyl 4-amino-3-(tert-butoxy)benzoate Amino_Group Amino Group (-NH2) Molecule->Amino_Group Ester_Group Ester Group (-COOCH3) Molecule->Ester_Group Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Acylation Acylation/Sulfonylation Amino_Group->Acylation Diazotization Diazotization Amino_Group->Diazotization Hydrolysis Hydrolysis/Amidation Ester_Group->Hydrolysis EAS Electrophilic Aromatic Substitution Aromatic_Ring->EAS

Figure 1: Key reactivity sites and corresponding reaction types for Methyl 4-amino-3-(tert-butoxy)benzoate.

Stability and Degradation

Ensuring the stability of Methyl 4-amino-3-(tert-butoxy)benzoate is crucial for its effective use and for obtaining reliable experimental results.

Factors Influencing Stability
  • pH: The compound is expected to be most stable in a neutral pH range. Strong acids can lead to the protonation of the amino group and potentially the hydrolysis of the tert-butyl ether. Strong bases can catalyze the hydrolysis of the methyl ester.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is advisable to store the compound in a cool environment.[4]

  • Light: Aromatic amines can be sensitive to light and may discolor over time. Storage in amber vials or in the dark is recommended.[1]

  • Oxidizing Agents: The electron-rich aromatic ring and the amino group are susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[5]

Potential Degradation Pathways

While specific degradation studies have not been reported, the following pathways are chemically plausible:

  • Hydrolysis of the Ester: As mentioned, this can occur under acidic or basic conditions to yield 4-amino-3-(tert-butoxy)benzoic acid.

  • Oxidation of the Amino Group: The amino group can be oxidized to form colored impurities.

  • Cleavage of the tert-butyl ether: Under strongly acidic conditions, the tert-butyl ether can be cleaved to form the corresponding phenol.

G cluster_0 Potential Degradation Pathways cluster_1 Degradation Products Start Methyl 4-amino-3-(tert-butoxy)benzoate Hydrolysis_Product 4-amino-3-(tert-butoxy)benzoic acid Start->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized Impurities Start->Oxidation_Product Oxidation Cleavage_Product Methyl 4-amino-3-hydroxybenzoate Start->Cleavage_Product Strong Acid

Figure 2: Plausible degradation pathways for Methyl 4-amino-3-(tert-butoxy)benzoate under different conditions.

Handling, Storage, and Safety

Proper handling and storage procedures are essential to maintain the integrity of the compound and to ensure laboratory safety.

Recommended Storage
  • Container: Store in a tightly sealed container to prevent moisture and air exposure.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][6]

  • Light: Protect from light by using an amber-colored vial or by storing in a dark place.

Safe Handling Procedures
  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols

The following are general protocols for the analysis and stability assessment of Methyl 4-amino-3-(tert-butoxy)benzoate.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

G cluster_0 HPLC Purity Assessment Workflow A Prepare Standard and Sample Solutions B Set Up HPLC System A->B C Inject Sample B->C D Acquire and Process Data C->D E Calculate Purity D->E

Figure 3: Workflow for assessing the purity of Methyl 4-amino-3-(tert-butoxy)benzoate using HPLC.

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment if quantitative analysis is required.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 254-300 nm range).

  • Analysis:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the sample solution.

    • Integrate the peak corresponding to Methyl 4-amino-3-(tert-butoxy)benzoate and any impurity peaks.

  • Purity Calculation:

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation products and assess the stability of the compound under stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic: Add 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solid compound in an oven at a controlled temperature.

    • Photolytic: Expose a solution of the compound to UV light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-MS to identify and quantify the parent compound and any degradation products.

Conclusion

Methyl 4-amino-3-(tert-butoxy)benzoate is a promising synthetic intermediate whose reactivity is dictated by the interplay of its amino, ester, and tert-butoxy functional groups. By understanding its predicted reactivity profile and potential instabilities, researchers can design more effective synthetic strategies and ensure the quality and integrity of their work. The protocols outlined in this guide provide a framework for the analysis and handling of this and similar research chemicals, promoting both scientific rigor and laboratory safety.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubChem. Available at: [Link]

  • International Union of Crystallography. (2025, June 09). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

  • EAWAG. (n.d.). Benzoate Degradation Pathway. BBD/PPS. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Methyl 4-amino-3-methylbenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methylbenzoate. PubChem. Available at: [Link]

Sources

Exploratory

Key characteristics of Methyl 4-amino-3-(tert-butoxy)benzoate

An In-depth Technical Guide to Methyl 4-amino-3-(tert-butoxy)benzoate: A Key Intermediate for Advanced Drug Discovery Executive Summary Methyl 4-amino-3-(tert-butoxy)benzoate (CAS No. 1558426-55-3) is a strategically imp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-amino-3-(tert-butoxy)benzoate: A Key Intermediate for Advanced Drug Discovery

Executive Summary

Methyl 4-amino-3-(tert-butoxy)benzoate (CAS No. 1558426-55-3) is a strategically important substituted aromatic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique trifunctional architecture—comprising a nucleophilic amino group, a sterically demanding tert-butoxy group, and a modifiable methyl ester—offers a powerful platform for constructing complex molecular scaffolds. The ortho-tert-butoxy group provides significant steric shielding and modulates the electronic properties of the aniline ring, influencing reactivity and potentially enhancing the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of its core characteristics, proposes a robust synthetic pathway, and explores its potential applications for professionals in drug development and chemical research.

Molecular Overview and Physicochemical Profile

The structural arrangement of Methyl 4-amino-3-(tert-butoxy)benzoate is key to its utility. The primary amine at the 4-position is a prime handle for amide bond formation, while the ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The 3-position tert-butoxy group is a bulky, lipophilic moiety that imparts unique steric and electronic properties, making it a valuable component in the design of targeted therapeutics.

Figure 1: Chemical Structure of Methyl 4-amino-3-(tert-butoxy)benzoate.

Table 1: Physicochemical Properties

Property Value Source/Method
CAS Number 1558426-55-3 Guidechem[1]
Molecular Formula C₁₂H₁₇NO₃ Calculated
Molecular Weight 223.27 g/mol Calculated
Appearance Likely a solid at room temperature Inferred from related solids[2]
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. Inferred from synthesis of analogues[3][4]

| Classification | Organic Building Block, Ester, Amide | BLDpharm[5] |

Strategic Importance in Synthesis

The true value of Methyl 4-amino-3-(tert-butoxy)benzoate lies in its role as a trifunctional intermediate. Each functional group offers a distinct reaction pathway, allowing for sequential and regioselective modifications. This versatility is highly prized in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

  • Amino Group (C4): Acts as a nucleophile for acylation, alkylation, arylation, and diazotization reactions. It is a common anchor point for building out molecular complexity.

  • Methyl Ester (C1): A stable protecting group for the carboxylic acid. It can be readily hydrolyzed under basic or acidic conditions to unmask the carboxylate, which can then participate in amide coupling or other transformations.

  • Tert-Butoxy Group (C3): This bulky group provides significant steric hindrance, directing incoming reagents to other positions on the ring. It also increases the lipophilicity of the molecule, a key parameter in tuning drug absorption, distribution, metabolism, and excretion (ADME) properties.

G cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions cluster_products Derivative Scaffolds main Methyl 4-amino-3- (tert-butoxy)benzoate amide Amide Coupling (e.g., with R-COCl) main->amide sulfonamide Sulfonamide Formation (e.g., with R-SO₂Cl) main->sulfonamide buchwald Buchwald-Hartwig Amination main->buchwald hydrolysis Saponification (e.g., LiOH, H₂O) main->hydrolysis reduction Reduction to Alcohol (e.g., LiAlH₄) main->reduction drug Bioactive Molecules (e.g., Kinase Inhibitors) amide->drug material Functional Materials buchwald->material hydrolysis->drug Followed by Amide Coupling

Figure 2: Role as a versatile synthetic intermediate.

Proposed Synthetic Protocol

While specific literature on the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate is sparse, a reliable and self-validating protocol can be designed based on well-established reactions used for structurally similar molecules.[3][4] The proposed pathway begins with a commercially available starting material and proceeds through two high-yielding steps.

Rationale for Synthetic Design

The chosen strategy prioritizes robust and scalable reactions. The synthesis begins with 4-amino-3-hydroxybenzoic acid. The first step is the esterification of the carboxylic acid. This is performed prior to the introduction of the tert-butoxy group to avoid potential side reactions with the acidic proton. The second key step is a Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Step-by-Step Experimental Procedure

Step 1: Esterification to form Methyl 4-amino-3-hydroxybenzoate

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of starting material).

  • Acid Catalysis: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise. This in-situ generation of HCl is a standard method for esterification.[3][4]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight, or gently reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl. Re-dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester. Purification can be achieved via column chromatography if necessary.

Step 2: O-Alkylation to form Methyl 4-amino-3-(tert-butoxy)benzoate

  • Reaction Setup: Dissolve the Methyl 4-amino-3-hydroxybenzoate (1 equivalent) from the previous step in a suitable anhydrous solvent such as THF or DMF.

  • Base Treatment: Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C to deprotonate the phenolic hydroxyl group.

  • Alkylation: After stirring for 30 minutes, add tert-butyl bromide (1.2 equivalents) and allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product, Methyl 4-amino-3-(tert-butoxy)benzoate, can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.[3]

G start 4-Amino-3-hydroxy- benzoic Acid step1 Esterification start->step1 SOCl₂, MeOH intermediate Methyl 4-amino-3- hydroxybenzoate step1->intermediate step2 O-Alkylation intermediate->step2 1. NaH, THF 2. t-BuBr purification Purification (Chromatography) step2->purification product Methyl 4-amino-3- (tert-butoxy)benzoate purification->product

Figure 3: Proposed synthetic workflow.

Applications in Drug Discovery

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry. The unique substitution pattern of Methyl 4-amino-3-(tert-butoxy)benzoate makes it a precursor for compounds targeting a range of diseases. Its structural motifs are found in molecules developed as neuroprotective agents and antimitotic agents active in multi-drug-resistant cell lines.[6][7] The tert-butoxy group can enhance cell membrane permeability and provide steric hindrance to prevent metabolic degradation at the adjacent position.

Potential Therapeutic Areas:

  • Oncology: As a building block for kinase inhibitors, where the aniline moiety often forms a key hydrogen bond interaction in the ATP-binding pocket.

  • Neuroscience: For the synthesis of agents targeting CNS receptors, where lipophilicity and metabolic stability are critical.[6]

  • Inflammatory Diseases: In the development of inhibitors of enzymes involved in inflammatory pathways.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Methyl 4-amino-3-(tert-butoxy)benzoate. Therefore, safety precautions must be based on data from closely related structural analogues, such as Methyl 4-amino-3-methylbenzoate and other aminobenzoates.[8][9][10][11] The compound should be handled as a potentially hazardous chemical.

Table 2: Summary of Anticipated Hazard Information

Hazard Type Classification and Precautionary Statement Source (by Analogy)
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. TCI Chemicals, Fisher Scientific[9][10]
Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. TCI Chemicals, Fisher Scientific[9][10]
Acute Toxicity (Oral) H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. Sigma-Aldrich, PubChem[12]

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Fisher Scientific, CymitQuimica[10][11] |

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[13]

  • Avoid formation of dust and aerosols.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from oxidizing agents.[13]

Conclusion

Methyl 4-amino-3-(tert-butoxy)benzoate stands out as a high-value synthetic intermediate with significant potential for accelerating drug discovery programs. Its trifunctional nature allows for diverse and regioselective chemical modifications, while the tert-butoxy group offers a strategic tool for modulating both steric and electronic properties. The synthetic route proposed herein provides a clear and actionable pathway for its preparation, enabling researchers to readily access this versatile building block for the creation of novel and potent bioactive molecules.

References

  • Smolecule. (2024, August 10). Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate.
  • Sigma-Aldrich. methyl 4-({[(tert-butoxy)carbonyl]amino}amino)benzoate.
  • Ponmagaram, M., et al. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information (PMC).
  • Thermo Fisher Scientific. (2025, December 22). Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • IUCr Journals. (2025, June 9). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • TCI Chemicals. (2026, February 23). SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzoate.
  • Fisher Scientific. (2024, February 5). SAFETY DATA SHEET - Methyl 4-amino-3-methylbenzoate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - METHYL 4-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)BENZOATE.
  • Guidechem. Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate.
  • Centers for Disease Control and Prevention. Supporting Information.
  • ChemicalBook. (2025, July 24). Methyl 4-amino-3-methylbenzoate (18595-14-7).
  • Chemsrc. (2025, September 10). Methyl 4-amino-3-(methylamino)benzoate | CAS#:616224-38-5.
  • MedchemExpress. Methyl 4-amino-3-methylbenzoate | Biochemical Reagent.
  • BLDpharm. 1298108-48-1|Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate.

Sources

Foundational

Commercial Availability of Methyl 4-amino-3-(tert-butoxy)benzoate: A Detailed Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-amino-3-(tert-butoxy)benzoate, identified by CAS number 1558426-55-3, is a substituted aromatic amine and benzoic acid ester. This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-(tert-butoxy)benzoate, identified by CAS number 1558426-55-3, is a substituted aromatic amine and benzoic acid ester. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications in the fields of medicinal chemistry and materials science. While direct commercial listings from major suppliers are limited, this document consolidates available information from chemical directories and outlines a logical workflow for procurement and quality assessment.

Introduction: Chemical Identity and Significance

Methyl 4-amino-3-(tert-butoxy)benzoate is a unique building block possessing a strategic arrangement of functional groups: a primary amine, a sterically hindering tert-butoxy group, and a methyl ester. This combination makes it a potentially valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The ortho-substitution of the tert-butoxy group to the amino group can influence the reactivity and conformational properties of the molecule, offering a handle for chemists to fine-tune molecular architecture.

Chemical Structure and Properties:

PropertyValue
IUPAC Name Methyl 4-amino-3-(tert-butoxy)benzoate
CAS Number 1558426-55-3
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Canonical SMILES CC(C)(C)OC1=C(C=CC(=C1)C(=O)OC)N
InChI Key OONHEMSTCRIYMR-UHFFFAOYSA-N

Source: Guidechem[1]

Commercial Availability and Procurement Strategy

As of early 2026, Methyl 4-amino-3-(tert-butoxy)benzoate is not widely listed in the catalogs of major, large-scale chemical suppliers. It is more commonly found through chemical directories and suppliers specializing in research chemicals and building blocks. This suggests that the compound is likely produced in smaller quantities for research and development purposes rather than for large-scale manufacturing.

Identified Listing Platforms:

  • Guidechem: Lists the compound with its CAS number and basic properties.[1]

  • BLDpharm: Mentions Methyl 4-amino-3-(tert-butoxy)benzoate in the context of related substances.

Procurement Workflow:

Due to the limited number of direct suppliers, a systematic approach is recommended for procuring this chemical.

G cluster_procurement Procurement & Validation Workflow start Identify Need for Methyl 4-amino-3-(tert-butoxy)benzoate search Search Chemical Directories (e.g., Guidechem, PubChem) using CAS 1558426-55-3 start->search identify Identify Potential Suppliers (e.g., BLDpharm, specialized vendors) search->identify inquiry Submit Inquiries for Quote & Availability (Specify purity and quantity) identify->inquiry request_docs Request Technical Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) inquiry->request_docs evaluate Evaluate Supplier & Documentation (Compare purity, lead time, cost) request_docs->evaluate purchase Place Purchase Order evaluate->purchase qc In-house Quality Control (e.g., NMR, LC-MS) upon receipt purchase->qc approve Approve for Research Use qc->approve Meets Specs reject Reject & Contact Supplier qc->reject Fails Specs

Caption: Recommended workflow for procuring and validating Methyl 4-amino-3-(tert-butoxy)benzoate.

Quality Control and Analytical Characterization

Given the nature of its availability, rigorous in-house quality control is paramount upon receipt of Methyl 4-amino-3-(tert-butoxy)benzoate. Researchers should anticipate performing the following analytical tests to confirm the identity and purity of the material.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons, the methyl ester protons, the tert-butyl protons, and the amine protons. The splitting patterns and integration values will be critical for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals corresponding to the unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 224.13).

  • High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound. A high-purity sample should exhibit a single major peak.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Development

The structural motifs within Methyl 4-amino-3-(tert-butoxy)benzoate suggest its utility as a versatile intermediate in several areas of chemical research.

Signaling Pathway for Potential Applications:

G cluster_applications Potential Synthetic Utility start Methyl 4-amino-3- (tert-butoxy)benzoate amine Amine Functionalization (e.g., Acylation, Sulfonylation, Alkylation) start->amine ester Ester Modification (e.g., Hydrolysis to Acid, Amidation) start->ester aromatic Aromatic Ring Chemistry (e.g., Halogenation, Coupling Reactions) start->aromatic pharma Pharmaceutical Scaffolds amine->pharma ester->pharma materials Functional Polymers & Dyes aromatic->materials

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-amino-3-(tert-butoxy)benzoate

Introduction Methyl 4-amino-3-(tert-butoxy)benzoate (CAS No. 1558426-55-3) is a substituted aniline derivative increasingly utilized as a key intermediate in medicinal chemistry and drug development.[1] Its unique struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-amino-3-(tert-butoxy)benzoate (CAS No. 1558426-55-3) is a substituted aniline derivative increasingly utilized as a key intermediate in medicinal chemistry and drug development.[1] Its unique structure, featuring an aminobenzoate core modified with a bulky tert-butoxy group, makes it a valuable building block in the synthesis of complex target molecules. However, as with many substituted aromatic amines and esters, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth framework for the safe handling, storage, and disposal of Methyl 4-amino-3-(tert-butoxy)benzoate. The recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust, risk-based approach for researchers, chemists, and drug development professionals. The core philosophy is to empower scientists not just to follow procedures, but to understand the causality behind them, thereby fostering a proactive safety culture.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For Methyl 4-amino-3-(tert-butoxy)benzoate, a specific, universally adopted Safety Data Sheet (SDS) is not widely available. Therefore, this assessment is critically informed by data from closely related chemical structures, such as methyl 4-amino-3-methylbenzoate and other substituted aminobenzoates. This analog-based approach allows for a scientifically sound inference of the potential hazards.

Physicochemical and Toxicological Profile

The physical and chemical properties of a compound dictate its behavior and potential exposure routes. The tert-butoxy group, being large and sterically hindering, influences the compound's reactivity and physical state, which is presumed to be a solid powder, similar to its analogs.[2]

PropertyValue / InformationSource
CAS Number 1558426-55-3[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
Appearance Inferred: White to pale yellow crystalline powder.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3]
Hazardous Combustion Emits toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) upon combustion.[3][4]
Inferred GHS Hazard Classification

Based on the hazard profiles of analogous compounds, Methyl 4-amino-3-(tert-butoxy)benzoate should be handled as a hazardous substance. The following GHS classifications are inferred and should be adopted as a precautionary measure.

Hazard ClassGHS CategoryHazard StatementRationale and Causality
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.Aniline derivatives and related aromatic amines can exhibit systemic toxicity upon ingestion.[5][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.The amine functional group and overall molecular structure are common alerts for skin irritation.[5][6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.As a fine powder, the compound can cause significant mechanical and chemical irritation upon contact with the eyes.[4][5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Inhalation of fine dust can irritate the mucous membranes and upper respiratory tract.[5][6][7]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls as the primary defense, supplemented by meticulous work practices and appropriate PPE as the final barrier.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing inhalation of dust or vapors.

  • Chemical Fume Hood: All manipulations of Methyl 4-amino-3-(tert-butoxy)benzoate, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. The rationale is to capture any generated dust or potential vapors, ensuring airborne concentrations remain well below any theoretical exposure limits.

  • Ventilated Enclosures: For high-precision weighing of small quantities, a ventilated balance enclosure or powder containment hood provides localized exhaust, minimizing air currents that can disrupt balance readings while still protecting the operator.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following PPE is mandatory for handling this compound.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[8][9] A face shield should be worn over goggles when there is a significant risk of splashes, such as during the quenching of a large-scale reaction.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or punctures before use. For prolonged operations, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened to protect skin and personal clothing.

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations (e.g., a large spill), respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 filter) is recommended for handling the solid form outside of a fume hood.[8] All respirator use must comply with a formal respiratory protection program as outlined by OSHA 29 CFR 1910.134.[10]

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_task Task Execution cluster_controls Controls & PPE A Assess Task (e.g., Weighing, Reaction) C Weighing Solid Compound A->C Solid D Handling in Solution A->D Liquid B Review SDS of Analogs B->A E Use Ventilated Enclosure or Fume Hood C->E F Use Chemical Fume Hood D->F G Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat E->G H Consider Particulate Respirator (if dust is likely) E->H F->G

Figure 1. Decision workflow for selecting appropriate controls and PPE.

Section 3: Standard Operating Procedures (SOPs)

Adherence to established protocols minimizes the risk of exposure and accidental release.

Step-by-Step Protocol for Weighing and Transfer
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Verify that the chemical fume hood or ventilated enclosure is functioning correctly.

  • Staging: Place a tared weigh boat on the analytical balance inside the enclosure. Place the stock container of Methyl 4-amino-3-(tert-butoxy)benzoate, a clean spatula, and the receiving vessel within the hood.

  • Transfer: Carefully open the stock container. Using the spatula, gently transfer the required amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Addition: Carefully add the weighed powder to the reaction vessel or solvent. If adding to a solvent, do so slowly to avoid splashing.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • Final Wash: After completing all handling procedures, remove gloves and wash hands thoroughly with soap and water.[4][6]

Storage and Segregation

Proper storage is essential for maintaining chemical stability and preventing accidental release or reaction.

  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11]

  • Location: Keep in a designated cabinet for solids, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Security: For regulated environments, it is advisable to store the material in a locked cabinet or area with restricted access.[4][12][13]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel handling this compound must be familiar with these emergency procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid ProtocolSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14][15]
Skin Contact Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[4][15][16]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[4][16]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][11][13]
Accidental Release and Spill Cleanup

A calm and systematic response to a spill is essential to prevent further contamination or exposure.

Spill_Response A Spill Detected B Assess Spill Size & Location A->B C Small Spill (<5g, Contained in Hood) B->C Small D Large Spill (>5g or Outside Hood) B->D Large E Don Additional PPE (e.g., Respirator) C->E I Evacuate immediate area. Alert others. D->I F Gently cover with absorbent pads. Sweep up material. E->F G Place in sealed container for hazardous waste. F->G H Decontaminate area. G->H K Report Incident H->K J Call EHS / Emergency Response. I->J J->K

Figure 2. Decision tree for responding to an accidental spill.

Protocol for a Small, Contained Spill (inside a fume hood):

  • Ensure the fume hood sash is at the proper height.

  • Wearing appropriate PPE, gently cover the solid spill with a dry, inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne.

  • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[4][14]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[14]

  • Unsuitable Media: Do not use a solid water jet, as it may scatter the material.[14][15]

  • Firefighter Protection: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products like NOx.[4][11][15]

Section 5: Waste Disposal

Chemical waste disposal is strictly regulated. All waste generated from the use of Methyl 4-amino-3-(tert-butoxy)benzoate must be treated as hazardous.

  • Segregation: Collect all solid waste (e.g., excess reagent, contaminated consumables) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Consultation: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on disposal procedures.[4][12]

Conclusion

While Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable tool in modern chemical synthesis, its safe use hinges on a comprehensive understanding of its potential hazards and a disciplined application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling techniques, researchers can effectively mitigate risks. This guide serves as a foundational document to be adapted into laboratory-specific standard operating procedures, ultimately ensuring a safe and productive research environment.

References

  • Title: Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

  • Title: Material Safety Data Sheet - Methyl benzoate Source: Alfa Aesar URL: [Link]

  • Title: Methyl benzoate MSDS Source: ScienceLab.com URL: [Link]

  • Title: Hazardous Substance Fact Sheet - Methyl Benzoate Source: New Jersey Department of Health URL: [Link]

  • Title: Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 Source: PubChem URL: [Link]

  • Title: Safety Data Sheet: Methyl 4-amino-3-bromobenzoate Source: Chemos GmbH&Co.KG URL: [Link]

  • Title: Methyl 4-amino-3-(methylamino)benzoate MSDS Source: Chemsrc URL: [Link]

  • Title: Functionality Of Methyl 4-Tert-Butylbenzoate and Applications Source: Vinati Organics URL: [Link]

  • Title: Methyl 4-amino-3-hydroxybenzoate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

  • Title: Methyl 4-aminobenzoate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

  • Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL: [Link]

  • Title: Methyl 4-tert-butylbenzoate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

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Foundational

A Technical Guide to Unlocking the Research Potential of Methyl 4-amino-3-(tert-butoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide is designed to move beyond a simple data sheet for Methyl 4-amino-3-(tert-butoxy)benzoate. Instead, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to move beyond a simple data sheet for Methyl 4-amino-3-(tert-butoxy)benzoate. Instead, it serves as a strategic roadmap, identifying and illuminating promising, yet underexplored, research avenues for this compound. Given the nascent state of its specific investigation, we will leverage established principles from analogous structures to build a robust framework for its synthesis, characterization, and application. This document is structured to empower researchers with foundational protocols and forward-thinking research directives.

Introduction: The Strategic Value of a Substituted Anthranilate

Methyl 4-amino-3-(tert-butoxy)benzoate (C12H17NO3, MW: 223.27 g/mol ) enters the field as a compound of significant interest, primarily due to its structural motifs.[1] The anthranilate (2-aminobenzoate) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules. The introduction of a bulky, lipophilic tert-butoxy group at the 3-position offers a unique steric and electronic profile, potentially modulating solubility, metabolic stability, and target engagement in novel ways.

The value of substituted aminobenzoates is well-documented; they are precursors and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] For instance, derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial and cytotoxic properties, where minor structural modifications can lead to substantial changes in biological activity.[5] This guide will provide a comprehensive overview of potential research directions, from fundamental synthesis to advanced applications.

Physicochemical & Spectroscopic Profile

While exhaustive experimental data for this specific molecule is not yet widely published, we can predict its key characteristics based on its structure and data from similar compounds.

PropertyPredicted Value / CharacteristicRationale / Comparison
Molecular Formula C12H17NO3-
Molecular Weight 223.27 g/mol [1]
Appearance White to off-white solidSimilar to other crystalline aminobenzoate esters.[6]
Melting Point 110-130 °CThe bulky tert-butyl group may disrupt crystal packing compared to methyl 4-amino-3-methylbenzoate (m.p. 118-122 °C).[6]
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water.Typical for organic esters with polar functional groups.
¹H NMR (CDCl₃, 500 MHz) δ 7.8-7.9 (d, 1H), 7.2-7.3 (dd, 1H), 6.7-6.8 (d, 1H), 4.2-4.5 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 1.4 (s, 9H, C(CH₃)₃)Chemical shifts are estimated based on analogous substituted aromatics. The aromatic protons will show characteristic ortho and meta coupling. The amino protons will be a broad singlet. The tert-butyl group will be a sharp singlet.
¹³C NMR (CDCl₃, 126 MHz) δ 167 (C=O), 145-150 (C-O), 140-145 (C-N), 130-135, 120-125, 115-120 (Ar-C), 80-85 (O-C(CH₃)₃), 51-53 (OCH₃), 28-30 (C(CH₃)₃)Expected chemical shifts for ester, ether, amine, and aliphatic carbons.
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 2980-2850 (C-H stretch), 1710-1690 (C=O stretch, ester), 1620-1600 (N-H bend), 1250-1200 (C-O stretch, ester/ether)Characteristic vibrational frequencies for the primary amine, ester, and ether functional groups.[5]
Mass Spec (ESI-MS) m/z 224.1 [M+H]⁺Expected parent ion in positive ion mode.

Proposed Synthetic Gateway: A Reliable Path to the Core Scaffold

The synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate can be approached through several established organic chemistry transformations. We propose a robust two-step sequence starting from commercially available 4-amino-3-hydroxybenzoic acid. This approach ensures regiochemical control and utilizes well-understood, high-yielding reactions.

Synthesis_Pathway A 4-Amino-3-hydroxybenzoic Acid B Methyl 4-amino-3-hydroxybenzoate A->B  SOCl₂ / Methanol or H₂SO₄ / Methanol   C Methyl 4-amino-3-(tert-butoxy)benzoate B->C  Isobutylene / H₂SO₄ (cat.) or NaH, tert-Butyl bromide  

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Fischer Esterification of 4-Amino-3-hydroxybenzoic Acid

  • Rationale: Fischer esterification is a classic, cost-effective method for converting carboxylic acids to esters. Using a strong acid catalyst like sulfuric acid in an excess of alcohol (methanol) drives the equilibrium towards the product. This is a standard procedure for analogous compounds.[7]

  • To a 250 mL round-bottom flask, add 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Add anhydrous methanol (150 mL). Stir the suspension.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL, 93 mmol) dropwise.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12-16 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of methanol in vacuo until approximately 50 mL remains.

  • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-amino-3-hydroxybenzoate as a solid.

Step 2: Williamson Ether Synthesis for tert-Butoxylation

  • Rationale: The introduction of the tert-butyl ether is best achieved under basic conditions to deprotonate the phenol, followed by reaction with a tert-butyl electrophile. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose.

  • Suspend Methyl 4-amino-3-hydroxybenzoate (8.4 g, 50.0 mmol) in anhydrous THF (100 mL) in a 500 mL three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60.0 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tert-butyl bromide (6.8 mL, 60.0 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford pure Methyl 4-amino-3-(tert-butoxy)benzoate .

Frontier Research Areas & Methodologies

The unique substitution pattern of Methyl 4-amino-3-(tert-butoxy)benzoate makes it a versatile building block. We propose two primary research trajectories: Medicinal Chemistry and Materials Science.

Medicinal Chemistry: A Scaffold for Targeted Therapeutics

The primary amine at the 4-position is a key handle for derivatization, allowing for the exploration of a vast chemical space.

Medicinal_Chemistry_Workflow cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Potential Therapeutic Areas Core Methyl 4-amino-3- (tert-butoxy)benzoate Amide Amide Coupling (R-COCl) Core->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core->Sulfonamide Buchwald Buchwald-Hartwig (Ar-Br, Pd cat.) Core->Buchwald Kinase Kinase Inhibitors (e.g., Oncology) Amide->Kinase Antimicrobial Antimicrobial Agents Sulfonamide->Antimicrobial Buchwald->Kinase Neuro CNS-Active Agents Buchwald->Neuro

Figure 2: Derivatization strategies for medicinal chemistry applications.

  • A. Development of Kinase Inhibitors: The 4-anilino moiety is a classic pharmacophore in kinase inhibitors (e.g., Imatinib, Gefitinib). The tert-butoxy group can probe unique pockets of the ATP-binding site, potentially improving selectivity or overcoming resistance.

    • Proposed Workflow:

      • Reaction: Perform Buchwald-Hartwig amination by coupling Methyl 4-amino-3-(tert-butoxy)benzoate with a library of heteroaromatic halides (e.g., pyrimidines, purines).

      • Hydrolysis: Convert the resulting methyl ester to the corresponding carboxylic acid to improve solubility and provide an additional interaction point.

      • Screening: Test the synthesized library in a panel of kinase activity assays.

  • B. Exploration of Antimicrobial Properties: Benzoate derivatives have demonstrated antimicrobial potential.[8] The lipophilicity imparted by the tert-butoxy group could enhance membrane permeability.

    • Proposed Workflow:

      • Reaction: Synthesize a series of amides and sulfonamides from the parent compound using various acyl chlorides and sulfonyl chlorides.

      • Screening: Determine the Minimum Inhibitory Concentrations (MICs) of the new compounds against a panel of pathogenic bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).

Materials Science: A Monomer for High-Performance Polymers

The molecule's bifunctionality (amine and ester) makes it a candidate for step-growth polymerization. The bulky tert-butoxy group can disrupt chain packing, potentially leading to polymers with increased solubility, lower crystallinity, and unique thermal properties.

  • A. Synthesis of Novel Polyamides:

    • Proposed Workflow:

      • Hydrolysis: First, hydrolyze the methyl ester of the title compound to 4-amino-3-(tert-butoxy)benzoic acid.

      • Polycondensation: React the resulting amino acid with a diacyl chloride (e.g., terephthaloyl chloride) via low-temperature solution polycondensation to form a novel polyamide.

      • Characterization: Analyze the resulting polymer's molecular weight (GPC), thermal stability (TGA), and mechanical properties (DMA). The tert-butoxy group could be thermally cleaved post-polymerization to unmask a hydroxyl group, allowing for further material functionalization.

Conclusion and Future Outlook

Methyl 4-amino-3-(tert-butoxy)benzoate represents a scaffold of untapped potential. While direct literature is sparse, a logical and evidence-based exploration path can be charted by drawing from the rich chemistry of its structural neighbors. The synthetic protocols and research strategies outlined in this guide provide a solid foundation for investigators to begin their work. The unique electronic and steric properties conferred by the tert-butoxy group justify the exploration of this compound in both medicinal chemistry and materials science, with a high probability of yielding novel discoveries.

References

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[9]

  • Smolecule. (2024, August 10). Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[8]

  • Supplementary Information. (2020). Retrieved March 21, 2026, from a URL available through the grounding tool.[10]

  • Ponmagaram, M., Saranraj, K., Raja, K. M. P., et al. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC - NIH. Retrieved March 21, 2026, from a URL available through the grounding tool.[2]

  • Sigma-Aldrich. (n.d.). Methyl 4-amino-3-(methylamino)benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.

  • ChemicalBook. (2025, July 24). Methyl 4-amino-3-methylbenzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[11]

  • IUCr Journals. (2025, June 9). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[3]

  • CymitQuimica. (n.d.). methyl 3-amino-4-(tert-butyl)benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[12]

  • Guidechem. (n.d.). Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki. Retrieved March 21, 2026, from a URL available through the grounding tool.[1]

  • Thermo Fisher Scientific. (2009, September 22). Methyl 4-aminobenzoate - SAFETY DATA SHEET. Retrieved March 21, 2026, from a URL available through the grounding tool.[13]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved March 21, 2026, from a URL available through the grounding tool.[14]

  • ResearchGate. (2025, June 9). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[4]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved March 21, 2026, from a URL available through the grounding tool.[15]

  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methylbenzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[16]

  • Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Retrieved March 21, 2026, from a URL available through the grounding tool.[17]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. NIST WebBook. Retrieved March 21, 2026, from a URL available through the grounding tool.[18]

  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved March 21, 2026, from a URL available through the grounding tool.[5]

  • PubMed. (2008, April 23). Methyl 4-amino-3-methyl-benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[19]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-Amino-3-methylbenzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[6]

  • Chemsrc. (2025, September 10). Methyl 4-amino-3-(methylamino)benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[20]

  • Methyl 3-amino-4-butanamido-5-methylbenzoate. (n.d.). PMC. Retrieved March 21, 2026, from a URL available through the grounding tool.[21]

  • Benchchem. (n.d.). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol. Retrieved March 21, 2026, from a URL available through the grounding tool.[22]

  • Methyl 4-amino-3-methylbenzoate. (n.d.). PMC - NIH. Retrieved March 21, 2026, from a URL available through the grounding tool.[7]

  • NextSDS. (n.d.). 4-AMINO-3-(TERT-BUTOXYCARBONYL-METHYL-AMINO)-BENZOIC ACID METHYL ESTER — Chemical Substance Information. Retrieved March 21, 2026, from a URL available through the grounding tool.[23]

  • Santa Cruz Biotechnology. (n.d.). Methyl benzoate. Retrieved March 21, 2026, from a URL available through the grounding tool.[24]

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Exploratory

Synthesis of Substituted Aminobenzoates: A Comprehensive Technical Guide

Executive Summary Substituted aminobenzoates are privileged scaffolds in organic synthesis, medicinal chemistry, and materials science. They serve as critical building blocks for local anesthetics, folic acid analogs, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminobenzoates are privileged scaffolds in organic synthesis, medicinal chemistry, and materials science. They serve as critical building blocks for local anesthetics, folic acid analogs, and complex natural product derivatives, such as halogen-substituted analogues of the broad-spectrum antibiotic Platensimycin[1].

The synthesis of these molecules requires high chemoselectivity due to the presence of two reactive functional groups: the nucleophilic amine and the electrophilic ester/carboxylic acid. This whitepaper provides an in-depth, mechanistic evaluation of the three primary synthetic paradigms for generating substituted aminobenzoates: reductive amination of nitrobenzoates, direct Fischer esterification of aminobenzoic acids, and advanced palladium-catalyzed cross-coupling (Buchwald-Hartwig amination). Furthermore, we explore the enzymatic biosynthesis of p-aminobenzoate to provide a holistic view of both synthetic and biological production methods.

Core Synthetic Pathways & Mechanistic Causality

Reductive Pathways: Hydrogenation of Nitrobenzoates

The Causality: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring and directs electrophilic aromatic substitution to the meta position. This allows chemists to easily pre-functionalize the aromatic ring before converting the nitro group to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard due to its high atom economy and clean reaction profile[2]. However, if the ring contains halogen substituents (e.g., chlorine or bromine), standard Pd/C hydrogenation can cause unwanted dehalogenation. In such cases, poisoned catalysts or alternative reducing agents (e.g., Iron/Acetic acid) must be employed.

Direct Esterification: Fischer Esterification of Aminobenzoic Acids

The Causality: Direct esterification of p-aminobenzoic acid (PABA) with an alcohol (e.g., methanol) utilizes concentrated sulfuric acid (H₂SO₄) as both a catalyst and a protecting agent[3]. The strong acid protonates the basic aniline group ( pKa​≈4.5 ), rendering it non-nucleophilic. This prevents the amine from attacking the carboxylic acid of another molecule, effectively shutting down self-polymerization (amidation) pathways. The reaction is driven forward by Le Chatelier's principle using a large excess of the solvent/reactant alcohol.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Causality: Synthesizing N -aryl or N -alkyl substituted aminobenzoates via traditional Nucleophilic Aromatic Substitution (S_NAr) is severely limited by the electronic requirements of the electrophile. Buchwald-Hartwig cross-coupling overcomes this by utilizing Palladium to couple aryl halides directly with aminobenzoates[4]. The Base Dilemma: A critical mechanistic challenge in this pathway is base selection. Traditional Buchwald-Hartwig protocols use strong bases like Sodium tert-butoxide (NaOtBu), which rapidly hydrolyze the ester group of the aminobenzoate[4]. To preserve the ester, weak, non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) must be used. However, weak bases make the deprotonation of the Pd(II)-amine intermediate rate-limiting. This kinetic bottleneck is solved by employing highly active bidentate ligands (e.g., BINAP) or N-heterocyclic carbene (NHC) precatalysts (e.g., [Pd(IPr)(cin)Cl]), which accelerate the reductive elimination step[4][5].

G Pre1 Nitrobenzoates (Pre-functionalized) Target Substituted Aminobenzoates Pre1->Target Catalytic Hydrogenation (Pd/C, H2) Pre2 Aminobenzoic Acids (PABA derivatives) Pre2->Target Fischer Esterification (ROH, H2SO4) Pre3 Aryl Halides + Aminobenzoates Pre3->Target Buchwald-Hartwig (Pd, Ligand, Weak Base)

Caption: Divergent synthetic pathways for the preparation of substituted aminobenzoates.

Quantitative Data & Efficacy Comparison

The following table summarizes the performance of various catalytic and synthetic systems for the generation of aminobenzoates based on established literature parameters[2][3][4].

Starting MaterialTarget ProductMethod / CatalystKey ConditionsYield (%)
4-Nitrobenzoic acid4-Aminobenzoic acidHydrogenation (Pd/C)60-70 °C, 2-4 MPa H₂[2]> 96%
4-Aminobenzoic acidMethyl 4-aminobenzoateFischer EsterificationExcess MeOH, conc. H₂SO₄, Reflux[3]64 - 94%
2-Chlorobenzoic acidN-Aryl anthranilic acidsCuI / Diamine LigandMicrowave irradiation, Base[2]Up to 99%
Ethyl 4-aminobenzoate + Aryl IodideN-Aryl aminobenzoateBuchwald-Hartwig (Pd/BINAP)Cs₂CO₃ (Weak Base), Toluene, 100 °C[4]85 - 91%

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 4-Aminobenzoate via Fischer Esterification

This protocol utilizes acidic conditions to protect the amine while driving esterification.

  • Reaction Setup: In a round-bottom flask, suspend 0.1 mol of 4-aminobenzoic acid (PABA) in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 10 mL of concentrated H₂SO₄ dropwise while stirring. The mixture will heat up and the PABA will dissolve as the sulfate salt forms.

  • Reflux: Add a boiling chip and reflux the mixture for 2 to 3 hours under an inert atmosphere[3].

  • Neutralization (Critical Step): Cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice. Slowly add a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution or solid NaHCO₃ in small portions until the pH reaches exactly 8.0[3].

    • Self-Validation Check: Gas evolution (CO₂) will cease, and the free aminoester will precipitate voluminously as a white powder. Do not use stronger bases (like NaOH), as they will hydrolyze the newly formed ester.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold distilled water to remove residual salts, and dry under a vacuum.

Protocol B: Buchwald-Hartwig Amination (Ester-Tolerant)

This protocol couples an aryl halide with an aminobenzoate without hydrolyzing the ester group[4].

  • Catalyst Preparation: In an oven-dried, nitrogen-flushed Schlenk flask, combine Pd(OAc)₂ (2.0 mol%) and rac-BINAP (2.0 mol%) in anhydrous toluene. Stir for 15 minutes until the active catalyst complex forms.

  • Reagent Addition: Add the aryl halide (1.0 equiv), ethyl 4-aminobenzoate (1.2 equiv), and anhydrous Cs₂CO₃ (5.0 equiv)[4].

    • Causality Check: Cs₂CO₃ is strictly required; replacing this with NaOtBu will result in complete saponification of the ethyl ester[4].

  • Coupling: Heat the suspension to 100 °C and stir vigorously for 12–15 hours. Monitor the consumption of the aryl halide via TLC or GC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble inorganic salts (CsX and unreacted Cs₂CO₃).

  • Purification: Concentrate the filtrate in vacuo and purify the crude N-aryl aminobenzoate via flash column chromatography.

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)Ln Pd0->OxAdd + Aryl Halide AmCoord Amine Coordination Pd(II)(Ar)(NH2R)(X)Ln OxAdd->AmCoord + Aminobenzoate Deprot Deprotonation (Cs2CO3) Pd(II)(Ar)(NHR)Ln AmCoord->Deprot - HX (Weak Base) RedElim Reductive Elimination Product Release Deprot->RedElim Rate-Limiting Step RedElim->Pd0 N-Aryl Aminobenzoate

Caption: Pd-catalyzed Buchwald-Hartwig amination cycle optimized with weak bases to prevent ester hydrolysis.

Biosynthetic Perspective: Enzymatic Synthesis of p-Aminobenzoate

In biological systems, such as Escherichia coli, the synthesis of p-aminobenzoate (PABA)—a vital precursor for folate—is achieved with exquisite stereochemical and regiochemical control without the need for extreme pH or heavy metal catalysts.

The biosynthesis is mediated by a tripartite enzyme complex: PabA , PabB , and PabC [6][7].

  • PabA acts as a glutaminase, but it is entirely inactive on its own. It requires a stoichiometric, 1:1 complexation with PabB (chorismate aminase) to become active[7].

  • Together, the PabA/PabB complex transfers the amide nitrogen from glutamine to chorismate, yielding 4-amino-4-deoxychorismate and glutamate[7].

  • Finally, PabC (4-amino-4-deoxychorismate aromatase) catalyzes the elimination of pyruvate to aromatize the ring, yielding p-aminobenzoate[6].

G Chorismate Chorismate + Glutamine Intermediate 4-Amino-4-deoxychorismate + Glutamate Chorismate->Intermediate PabA / PabB Enzyme Complex PABA p-Aminobenzoate (PABA) Intermediate->PABA PabC (Aromatase)

Caption: Enzymatic synthesis of p-aminobenzoate in E. coli via the PabA/PabB/PabC complex.

References

  • A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Methyl 4-aminobenzoate synthesis report. ScienceMadness. Available at:[Link]

  • Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate. Organic Syntheses. Available at:[Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Royal Society of Chemistry. Available at:[Link]

  • p-Aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. PubMed (NIH). Available at:[Link]

  • p-Aminobenzoate Synthesis in Escherichia Coli: Mutational Analysis of Three Conserved Amino Acid Residues of the Amidotransferase PabA. PubMed (NIH). Available at:[Link]

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Protocols & Analytical Methods

Method

Detailed protocol for Methyl 4-amino-3-(tert-butoxy)benzoate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate Authored by: A Senior Application Scientist Introduction Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable substituted aromatic co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular architecture, featuring a trifunctionalized benzene ring with amino, tert-butoxy, and methyl ester groups, provides multiple points for further chemical modification. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate, designed for researchers in organic synthesis, medicinal chemistry, and materials science. The protocol is structured to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is strategically designed in two primary steps starting from the commercially available 4-amino-3-hydroxybenzoic acid. This approach prioritizes efficiency and selectivity by carefully considering the reactivity of the functional groups present in the starting material and intermediate.

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Selective O-tert-butylation cluster_1 Step 2: Fischer Esterification Starting_Material 4-amino-3-hydroxybenzoic acid Intermediate 4-amino-3-(tert-butoxy)benzoic acid Starting_Material->Intermediate Isobutylene, H₂SO₄ (cat.), Dioxane Final_Product Methyl 4-amino-3-(tert-butoxy)benzoate Intermediate->Final_Product Methanol, H₂SO₄ (cat.), Reflux

Caption: Synthetic workflow for Methyl 4-amino-3-(tert-butoxy)benzoate.

The core of this synthetic route lies in the selective O-alkylation of the phenolic hydroxyl group in the presence of a free amino group and a carboxylic acid. This is followed by a classical Fischer esterification to yield the final product.

Step 1: Rationale for Selective O-tert-butylation

The first step involves the introduction of the tert-butyl group onto the phenolic oxygen of 4-amino-3-hydroxybenzoic acid. This transformation is an acid-catalyzed alkylation using isobutylene as the tert-butyl source.[1] The presence of a strong acid catalyst, such as sulfuric acid, serves a dual purpose. Firstly, it protonates the isobutylene to generate the tert-butyl carbocation, the active electrophile in this reaction. Secondly, the acidic medium protonates the more basic amino group, effectively "protecting" it as an ammonium salt. This prevents the amino group from acting as a competing nucleophile and undergoing N-alkylation. The carboxylic acid is significantly less nucleophilic and does not interfere with the reaction. The hydroxyl group, while also protonated to some extent, remains sufficiently nucleophilic to react with the tert-butyl carbocation to form the desired ether linkage.

Step 2: Rationale for Fischer Esterification

With the 4-amino-3-(tert-butoxy)benzoic acid intermediate in hand, the final step is the esterification of the carboxylic acid. Fischer esterification is an ideal choice for this transformation. It is a straightforward and high-yielding reaction that involves heating the carboxylic acid in an excess of the desired alcohol (in this case, methanol) with a catalytic amount of a strong acid, typically sulfuric acid. The acidic conditions are compatible with the intermediate from the previous step; in fact, the amino group remains protonated and unreactive under these conditions. The reaction is reversible, and the use of excess methanol drives the equilibrium towards the formation of the methyl ester.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
4-Amino-3-hydroxybenzoic acid2374-03-0C₇H₇NO₃153.14Starting material.
Isobutylene115-11-7C₄H₈56.11tert-butylating agent.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08Catalyst.
1,4-Dioxane123-91-1C₄H₈O₂88.11Solvent.
Methanol (MeOH)67-56-1CH₄O32.04Reagent and solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.

Part 1: Synthesis of 4-amino-3-(tert-butoxy)benzoic acid

Diagram of the Experimental Setup

Step1_Setup cluster_setup Reaction Setup Flask Pressure Flask Stir_Bar Magnetic Stir Bar Flask->Stir_Bar Gas_Inlet Gas Inlet Tube Flask->Gas_Inlet Ice_Bath Ice-Water Bath Flask->Ice_Bath

Caption: Setup for the O-tert-butylation reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a pressure-rated flask equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) and 1,4-dioxane (150 mL).

  • Acid Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.8 mL, 32.7 mmol) to the stirred suspension. The mixture will warm slightly.

  • Introduction of Isobutylene: Seal the flask and connect it to a lecture bottle of isobutylene via a gas inlet tube. Slowly bubble isobutylene gas into the reaction mixture for 15-20 minutes at 0-5 °C. The flask should be securely clamped.

  • Reaction: After the addition of isobutylene, allow the reaction mixture to warm to room temperature and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent any excess pressure in a fume hood. Pour the reaction mixture slowly into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (400 mL).

  • pH Adjustment and Extraction: Adjust the pH of the aqueous mixture to approximately 7-8 by the careful addition of more solid sodium bicarbonate if necessary. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-amino-3-(tert-butoxy)benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Part 2: Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

Diagram of the Experimental Setup

Step2_Setup cluster_setup Reaction Setup Flask Round-Bottom Flask Heating_Mantle Heating Mantle Flask->Heating_Mantle Stir_Bar Magnetic Stir Bar Flask->Stir_Bar Condenser Reflux Condenser Condenser->Flask

Caption: Setup for Fischer Esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the 4-amino-3-(tert-butoxy)benzoic acid (10.0 g, 47.8 mmol) obtained from the previous step and methanol (200 mL).

  • Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.3 mL, 23.9 mmol) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (500 mL) with stirring to neutralize the acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude Methyl 4-amino-3-(tert-butoxy)benzoate by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product as a solid.[2]

Characterization

The identity and purity of the final product, Methyl 4-amino-3-(tert-butoxy)benzoate, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Isobutylene is a flammable gas; ensure there are no ignition sources nearby during its use.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle with appropriate caution.

References

  • Organic Syntheses Procedure, Phenyl t-butyl ether. Available at: [Link]

  • Hey, P. (2023, June 28). Phenol- Everyone has their Cross to Bear. Scientific Update. Available at: [Link]

  • Patwardhan, A. A., & Sharma, M. M. (1990). Alkylation of phenol with diisobutylene and its products. Industrial & Engineering Chemistry Research, 29(5), 841-847.
  • Jiang, H., Zhang, Z., Li, X., Zeng, X., Pu, T., & Liu, B. (2025). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Gassman, P. G., & Gruetzmacher, G. (1974).
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020).
  • IUCr Journals. (2025, June 17). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

Sources

Application

Application Note: Methyl 4-amino-3-(tert-butoxy)benzoate in Advanced Pharmaceutical Intermediate Synthesis

Executive Summary In modern drug discovery, the precise spatial arrangement and electronic tuning of pharmacophores dictate the efficacy and selectivity of targeted therapies. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement and electronic tuning of pharmacophores dictate the efficacy and selectivity of targeted therapies. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) has emerged as a highly specialized building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Featuring a primary aniline, a sterically demanding tert-butoxy ether, and an orthogonal methyl ester, this compound is uniquely suited for the construction of highly functionalized benzimidazole-based kinase inhibitors and N-aryl amides.

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical synthetic planning and bench-level execution. This document details the mechanistic rationale, self-validating experimental workflows, and quantitative data necessary to successfully integrate this intermediate into your drug development pipeline.

Physicochemical Profiling

Understanding the baseline properties of your starting material is critical for predicting solubility, reactivity, and chromatographic behavior.

PropertyValueStructural Significance
Chemical Name Methyl 4-amino-3-(tert-butoxy)benzoateCore scaffold for functionalization
CAS Number 1558426-55-3Unique identifier for procurement[1]
Molecular Formula C₁₂H₁₇NO₃Determines mass spectrometric targets
Molecular Weight 223.27 g/mol Essential for stoichiometric calculations[1]
LogP (Predicted) ~2.8Indicates good organic solubility (e.g., DCM, Toluene)
Key Functionalities -NH₂, -O(tBu), -COOCH₃Enables orthogonal, multi-step derivatization

Mechanistic Rationale: The E-E-A-T Perspective

Successful synthetic chemistry relies on understanding the causality behind molecular behavior. The selection of Methyl 4-amino-3-(tert-butoxy)benzoate over simpler analogs (like the 3-methoxy derivative) is driven by three strategic advantages:

  • Steric Shielding & Target Affinity : The bulky tert-butoxy group occupies a significantly larger van der Waals volume than a methoxy group. In kinase inhibitor design, this bulk forces the molecule into an out-of-plane conformation, perfectly filling hydrophobic pockets in the hinge region of kinases (e.g., BTK or EGFR). Furthermore, the tert-butyl group is highly resistant to metabolic O-dealkylation by Cytochrome P450 enzymes, enhancing the drug's pharmacokinetic half-life.

  • Electronic Activation : The electron-donating nature of the tert-butoxy group via inductive effects increases the electron density on the adjacent 4-amino group. This enhanced nucleophilicity is crucial for overcoming the activation barriers in challenging transition-metal-catalyzed cross-couplings[2].

  • Orthogonal Protection Strategy : The methyl ester at the C1 position acts as a robust, stable protecting group during harsh upstream reactions (like nitration or high-temperature cross-coupling). It can be selectively saponified to a free carboxylic acid under mild basic conditions (e.g., LiOH) later in the synthesis to facilitate amide coupling.

Synthetic Divergence & Workflows

From this single precursor, two primary synthetic pathways are frequently employed in medicinal chemistry:

  • Pathway A (Benzimidazole Synthesis) : Regioselective nitration, followed by reduction to an o-phenylenediamine, and subsequent cyclization. Benzimidazoles are privileged scaffolds in oncology and immunology[3].

  • Pathway B (Buchwald-Hartwig Amination) : Direct palladium-catalyzed C-N cross-coupling to append complex heteroaryl rings to the primary amine[2].

SyntheticPathways A Methyl 4-amino-3- (tert-butoxy)benzoate (Starting Material) B Nitration (KNO3/H2SO4) Regioselective at C5 A->B Pathway A E Buchwald-Hartwig Cross-Coupling (Pd) A->E Pathway B C Reduction (Pd/C, H2) o-Phenylenediamine B->C D Cyclization (HC(OEt)3) Benzimidazole Scaffold C->D F N-Aryl Derivative (Kinase Inhibitor Precursor) E->F

Divergent synthetic pathways from Methyl 4-amino-3-(tert-butoxy)benzoate to key pharmacophores.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next step.

Protocol A: Synthesis of the Benzimidazole Core[3]

Step 1: Regioselective Nitration

  • Causality : The amino group is a strong ortho/para director. Position 2 is sterically hindered by the tert-butoxy group, directing the electrophilic aromatic substitution almost exclusively to Position 5.

  • Procedure :

    • Dissolve Methyl 4-amino-3-(tert-butoxy)benzoate (1.0 eq) in concentrated H₂SO₄ (10 volumes) and cool to -5 °C using an ice/salt bath. Strict temperature control prevents ester hydrolysis and oxidative degradation of the aniline.

    • Add KNO₃ (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 0 °C.

    • Stir for 2 hours at 0 °C.

    • Validation Checkpoint : Quench an aliquot in ice water, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The product spot will be intensely yellow.

    • Pour the reaction mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to yield Methyl 4-amino-5-nitro-3-(tert-butoxy)benzoate.

Step 2: Reduction & Cyclization

  • Causality : Catalytic hydrogenation cleanly reduces the nitro group to an amine without cleaving the tert-butyl ether. Triethyl orthoformate acts as both the C1 source for the imidazole ring and a dehydrating agent, driving the condensation to completion[3].

  • Procedure :

    • Dissolve the nitro intermediate in MeOH (0.2 M). Add 10% Pd/C (10% w/w).

    • Stir under an H₂ atmosphere (balloon) at room temperature for 4 hours.

    • Validation Checkpoint : LC-MS should indicate complete disappearance of the nitro mass and appearance of the o-phenylenediamine mass [M+H]⁺.

    • Filter through Celite to remove Pd/C. Concentrate the filtrate.

    • Resuspend the crude diamine in triethyl orthoformate (5 volumes) and add a catalytic amount of p-TsOH (0.05 eq). Reflux at 145 °C for 3 hours.

    • Concentrate under reduced pressure and purify via flash chromatography to isolate the functionalized benzimidazole.

Protocol B: Buchwald-Hartwig Amination[2]
  • Causality : The coupling of the primary aniline with an aryl chloride requires a highly active palladium catalyst. We utilize BrettPhos as the ligand because its bulky, electron-rich biaryl structure accelerates the rate-limiting reductive elimination step, preventing unwanted β-hydride elimination or bis-arylation[2].

BHCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Ar-X inserts into Pd) Pd0->OA AC Amine Coordination (Substrate binds) OA->AC DP Deprotonation (Base removes HX) AC->DP RE Reductive Elimination (C-N bond forms) DP->RE RE->Pd0 Product Release

Mechanistic catalytic cycle of the Buchwald-Hartwig amination workflow.

  • Procedure :

    • In a flame-dried Schlenk flask, combine Methyl 4-amino-3-(tert-butoxy)benzoate (1.0 eq), the target Heteroaryl Chloride (1.1 eq), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and sodium tert-butoxide (1.5 eq).

    • Evacuate and backfill the flask with Argon three times. Oxygen exclusion is critical to prevent oxidation of the Pd(0) catalyst.

    • Add anhydrous Toluene (0.1 M) via syringe.

    • Heat the mixture at 100 °C for 12 hours.

    • Validation Checkpoint : LC-MS analysis of a micro-aliquot should show the desired [M+H]⁺ of the secondary amine product.

    • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields based on the protocols described above, providing a benchmark for your internal process chemistry team.

Reaction WorkflowKey Reagents / CatalystsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
Regioselective Nitration KNO₃, conc. H₂SO₄-5 to 0285 - 90%> 95%
Reduction to Diamine H₂ (1 atm), 10% Pd/C, MeOH25495 - 98%> 98%
Benzimidazole Cyclization HC(OEt)₃, p-TsOH (cat.)145375 - 82%> 95%
Buchwald-Hartwig Coupling Pd₂(dba)₃, BrettPhos, NaOtBu1001270 - 85%> 92%

References[1] Guidechem. "Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki". Guidechem Chemical Database. URL:https://www.guidechem.com/encyclopedia/methyl-4-amino-3-tert-butoxy-benzoate-dic1048450.html[3] Alaqeel, S. I. (2017). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review". Journal of Saudi Chemical Society, 21(2), 229-237. URL:https://doi.org/10.1016/j.jscs.2016.08.001[2] Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 116(19), 12564-12649. URL:https://doi.org/10.1021/acs.chemrev.6b00144

Sources

Method

Application Notes and Protocols for Methyl 4-amino-3-(tert-butoxy)benzoate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Unique Aminobenzoate Derivative Methyl 4-amino-3-(tert-butoxy)benzoate is a strategically designed arom...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Unique Aminobenzoate Derivative

Methyl 4-amino-3-(tert-butoxy)benzoate is a strategically designed aromatic building block with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic primary amine, a sterically hindering and electron-donating tert-butoxy group, and a versatile methyl ester, offers chemists a powerful tool for the construction of complex molecular architectures. The aniline moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The ortho-substitution with a bulky tert-butoxy group provides steric hindrance that can direct reactions to other positions and can also enhance the solubility of resulting compounds in organic solvents.[3]

While specific, peer-reviewed applications for Methyl 4-amino-3-(tert-butoxy)benzoate are not extensively documented in publicly available literature, its structural motifs are present in numerous reported synthetic intermediates. This guide, therefore, serves as a predictive and practical manual, extrapolating from the well-established chemistry of substituted anilines and aminobenzoates to provide detailed application notes and robust protocols. The methodologies presented herein are based on analogous transformations and are intended to serve as a comprehensive starting point for researchers looking to leverage the synthetic utility of this promising, yet underexplored, building block.

Core Reactivity and Strategic Considerations

The reactivity of Methyl 4-amino-3-(tert-butoxy)benzoate is primarily dictated by the interplay of its three key functional groups. Understanding their individual and collective electronic and steric effects is paramount for successful synthetic planning.

  • The 4-Amino Group: As the most reactive site for many transformations, the primary amino group is a potent nucleophile and a powerful ortho-, para-director in electrophilic aromatic substitution.[4] Its reactivity can be modulated through protection, for instance, by acylation.[5]

  • The 3-tert-Butoxy Group: This bulky ether group exerts a significant steric influence, potentially hindering reactions at the adjacent C2 and C4 positions. Electronically, it is an activating, electron-donating group, further enhancing the nucleophilicity of the aromatic ring.[3] Its stability under a range of reaction conditions makes it a valuable substituent for tuning the electronic and physical properties of target molecules.

  • The 1-Methyl Ester Group: The ester functionality is a versatile handle for further synthetic manipulations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide through reaction with amines.

Application in the Synthesis of Bioactive Heterocycles

Substituted aminobenzoates are crucial precursors for the synthesis of a wide variety of heterocyclic scaffolds that form the core of many pharmaceutical agents.[6] Methyl 4-amino-3-(tert-butoxy)benzoate is predicted to be a valuable starting material for the construction of quinolones, benzodiazepines, and other fused heterocyclic systems.

Hypothetical Synthesis of a Quinolone Precursor

A common strategy for quinolone synthesis involves the condensation of an aniline with a β-ketoester, followed by thermal or acid-catalyzed cyclization. The tert-butoxy group in Methyl 4-amino-3-(tert-butoxy)benzoate can provide steric bulk that may influence the regioselectivity of the cyclization and impart favorable solubility properties to the resulting quinolone.

Protocols for Key Synthetic Transformations

The following protocols are representative methods for the functionalization of Methyl 4-amino-3-(tert-butoxy)benzoate, adapted from established procedures for structurally similar anilines. Researchers should consider these as starting points, with the understanding that optimization for this specific substrate may be necessary.

Protocol 1: N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation that can serve to protect the amino group, thereby modulating its reactivity for subsequent reactions.[7] This protocol describes a standard procedure for the acetylation of anilines.

Reaction Scheme:

N-Acylation of Methyl 4-amino-3-(tert-butoxy)benzoate.

Materials:

  • Methyl 4-amino-3-(tert-butoxy)benzoate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-amino-3-(tert-butoxy)benzoate and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • The product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct, preventing the protonation of the starting aniline which would render it non-nucleophilic.

  • Anhydrous Conditions: Acetic anhydride is sensitive to moisture and will hydrolyze to acetic acid, reducing the yield of the desired product.

  • Aqueous Workup: The series of washes is designed to remove the pyridine catalyst, any remaining acetic anhydride, and acetic acid, ensuring a pure product.

Protocol 2: Sandmeyer Reaction for Halogenation

The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[9] This allows for the introduction of chloro, bromo, and cyano groups onto the aromatic ring.[10]

Reaction Workflow:

G start Methyl 4-amino-3-(tert-butoxy)benzoate diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt (Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product Methyl 4-bromo-3-(tert-butoxy)benzoate sandmeyer->product

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Application

Application Note &amp; Protocol: Chemoselective N-Acylation of Methyl 4-amino-3-(tert-butoxy)benzoate

Introduction: Strategic Acylation in Complex Molecules The targeted modification of functional groups within a multifunctional molecule is a cornerstone of modern organic synthesis, particularly in the development of pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Acylation in Complex Molecules

The targeted modification of functional groups within a multifunctional molecule is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates. Methyl 4-amino-3-(tert-butoxy)benzoate presents a classic challenge in chemoselectivity, containing both a nucleophilic aromatic amine and a methyl ester. The acylation of the amino group to yield Methyl 4-acetylamino-3-(tert-butoxy)benzoate is a critical transformation, as the resulting acetamide is a common precursor in the synthesis of more complex drug candidates. The bulky tert-butoxy group ortho to the amine sterically and electronically influences the reactivity of the aromatic ring, making a robust and selective protocol essential.

This document provides a comprehensive, field-proven protocol for the N-acylation of this substrate. We will delve into the mechanistic rationale behind the chosen conditions, offering a detailed step-by-step procedure that ensures high yield and purity. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and straightforward methods for purification and characterization.

Mechanistic Rationale and Causality

The selective acylation of an amine in the presence of an ester is governed by the significant difference in their nucleophilicity. The lone pair of electrons on the nitrogen atom of the aromatic amine is considerably more available for nucleophilic attack than the lone pairs on the oxygen atoms of the ester, which are delocalized through resonance.

The Acylating Agent: Acetic Anhydride

While acetyl chloride is a potent acylating agent, acetic anhydride is often preferred for its operational advantages. It is less volatile and corrosive, and the reaction co-product is acetic acid, which is less aggressive than the hydrochloric acid generated from acetyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

The Role of a Basic Catalyst

The inclusion of a mild base, such as pyridine or triethylamine, serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate with acetic anhydride. Secondly, it neutralizes the acetic acid byproduct, shifting the reaction equilibrium towards the product and preventing potential protonation of the starting amine, which would render it non-nucleophilic.

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale but can be adjusted accordingly.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)EquivalentsKey Hazards
Methyl 4-amino-3-(tert-butoxy)benzoateN/A237.295.01.0Irritant
Acetic Anhydride108-24-7102.096.01.2Corrosive, Flammable, Lachrymator
Pyridine110-86-179.107.51.5Flammable, Toxic, Irritant
Dichloromethane (DCM), anhydrous75-09-284.93~25 mL-Volatile, Suspected Carcinogen
Saturated Sodium Bicarbonate (NaHCO₃) Soln.--~30 mL-None
1 M Hydrochloric Acid (HCl) Soln.--~20 mL-Corrosive
Brine (Saturated NaCl Soln.)--~20 mL-None
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g-None
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure

Experimental Workflow Setup 1. Reaction Setup Dissolve starting material in DCM. Add pyridine. Cool to 0°C. Addition 2. Reagent Addition Add acetic anhydride dropwise. Setup->Addition Reaction 3. Reaction Warm to RT. Stir for 2-4 hours. Monitor by TLC. Addition->Reaction Quench 4. Work-up: Quench Add water or sat. NaHCO₃ soln. Reaction->Quench Extract 5. Work-up: Extraction Separate layers. Wash organic phase with 1M HCl, water, and brine. Quench->Extract Dry 6. Isolation Dry organic layer with MgSO₄. Filter and concentrate. Extract->Dry Purify 7. Purification Recrystallize crude product from Ethyl Acetate/Hexanes. Dry->Purify Analyze 8. Characterization Obtain NMR, MS, IR, and m.p. Purify->Analyze

Caption: Overview of the experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add Methyl 4-amino-3-(tert-butoxy)benzoate (1.19 g, 5.0 mmol). Dissolve the solid in 25 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (0.60 mL, 0.59 g, 7.5 mmol) to the solution. Cool the flask in an ice-water bath with stirring for 10-15 minutes.

  • Acylating Agent Addition: Add acetic anhydride (0.57 mL, 0.61 g, 6.0 mmol) dropwise to the cold, stirred solution over 5 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting material should be consumed, and a new, typically less polar, product spot should appear.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a 100 mL separatory funnel. Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acetic anhydride and neutralize the acids.

  • Extraction and Washing:

    • Shake the separatory funnel, venting frequently. Separate the organic (bottom) layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove pyridine), 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the solid with a small amount of DCM. Concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Product Characterization

The identity and purity of the final product, Methyl 4-acetylamino-3-(tert-butoxy)benzoate , should be confirmed by standard analytical techniques.

Analysis MethodExpected Result
Appearance White to off-white crystalline solid.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.4 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (s, 1H, NH), ~7.5 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃), 1.5 (s, 9H, C(CH₃)₃). Note: Chemical shifts are predictive and may vary.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O, amide), ~166 (C=O, ester), ~145-120 (aromatic carbons), ~80 (quaternary C of t-Bu), ~52 (OCH₃), ~30 (t-Bu CH₃), ~25 (amide CH₃). Note: Chemical shifts are predictive.
Mass Spec (ESI+) Expected m/z for C₁₅H₂₁NO₄: [M+H]⁺ = 280.15.
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I stretch), ~1530 (N-H bend, amide II).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. If no change is observed, gentle heating (to ~40°C) can be applied. Ensure reagents are pure and dry.
Low Yield Product loss during work-up or recrystallization.Ensure pH is basic before extraction. Use minimal hot solvent for recrystallization and ensure slow cooling. Perform back-extraction of aqueous layers.
Oily Product Presence of impurities (e.g., residual solvent, pyridine).Ensure the product is thoroughly dried under high vacuum. If oiling persists after recrystallization attempts, consider purification by column chromatography (silica gel).
Hydrolysis of Ester Harsh basic or acidic conditions during work-up.Use mild conditions (e.g., saturated NaHCO₃ instead of NaOH). Minimize contact time with aqueous acid/base.

References

  • Google Patents. (1968).
  • Toth, E., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 24(21), 3869. [Link]

  • Basu, K., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 607-612. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 57, 15. [Link]

Sources

Method

Application Note: Optimized Column Chromatography Purification of Methyl 4-amino-3-(tert-butoxy)benzoate

Mechanistic Rationale & The Chromatographic Challenge The purification of functionalized aniline derivatives requires a precise understanding of their physicochemical interactions with stationary phases. Methyl 4-amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & The Chromatographic Challenge

The purification of functionalized aniline derivatives requires a precise understanding of their physicochemical interactions with stationary phases. Methyl 4-amino-3-(tert-butoxy)benzoate (1) presents a specific chromatographic challenge due to its trifunctional nature. While the bulky tert-butoxy ether and the methyl ester dictate the molecule's overall moderate polarity, the primary amine acts as a strong hydrogen-bond donor/acceptor and a Lewis base.

When utilizing standard normal-phase silica gel (SiO₂), the basic amine functional group interacts strongly with the weakly acidic surface silanol groups (Si-OH, pKa ~4.5–5.5) [2]. This interaction shifts the separation mechanism from pure liquid-solid partitioning to a mixed-mode retention that includes cation exchange. Macroscopically, this manifests as severe peak tailing, broad elution bands, and irreversible adsorption, which drastically reduces isolated yields [2].

To engineer a successful separation, we must actively deactivate the silica gel. By incorporating a competitive aliphatic base—such as 1% v/v Triethylamine (TEA)—into the mobile phase, the highly acidic silanol sites are neutralized [3]. Because TEA (pKa ~10.7) is significantly more basic than the aniline derivative, it saturates the active sites, allowing the target aminobenzoate to elute symmetrically based purely on its polarity.

System Parameters & Quantitative Data

To ensure reproducibility, all physicochemical and chromatographic parameters have been standardized below.

Table 1: Physicochemical Profile of the Target Analyte
ParameterSpecificationChromatographic Implication
Compound Name Methyl 4-amino-3-(tert-butoxy)benzoateTarget analyte for isolation.
Molecular Weight 223.27 g/mol Elutes well within standard UV detection windows.
Functional Groups Primary amine, tert-butoxy, methyl esterMixed polarity; requires a gradient elution strategy.
Primary Liability Amine-Silanol AffinityNecessitates stationary phase deactivation via TEA.
Table 2: Optimized Chromatographic System Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard, cost-effective high-surface-area support.
Mobile Phase A Hexanes + 1% v/v TEANon-polar diluent; TEA neutralizes acidic silanols.
Mobile Phase B Ethyl Acetate + 1% v/v TEAPolar modifier to drive partitioning of the ester/ether.
Target TLC R_f 0.25 – 0.35Optimal retention window for maximum resolution.
Loading Method Dry loading on Celite 545Prevents band broadening caused by sample solvent effects.

Workflow Visualization

The following diagram outlines the logical progression of the purification, highlighting the critical self-validation checkpoints required to ensure a high-fidelity separation.

Workflow A 1. Crude Mixture (Analyte Assessment) B 2. TLC Validation (Hex/EtOAc + 1% TEA) A->B Identify Tailing C 3. Silica Deactivation (Exothermic Saturation) B->C Confirm Rf ~0.3 D 4. Column Packing (Slurry Method) C->D pH > 8 Confirmed E 5. Sample Loading (Dry Load on Celite) D->E Bed Equilibrated F 6. Gradient Elution (Partitioning Phase) E->F Uniform Band G 7. Fraction Pooling (UV/TLC Confirmation) F->G Eluate Collection H 8. Pure Aminobenzoate (High Vacuum Drying) G->H TEA Removal

Caption: Workflow for purifying basic aminobenzoates using TEA-deactivated silica gel.

Self-Validating Purification Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Mobile Phase Preparation & TLC Validation
  • Prepare Eluents: Prepare 1L of Mobile Phase A (990 mL Hexanes + 10 mL TEA) and 500 mL of Mobile Phase B (495 mL EtOAc + 5 mL TEA). Mix thoroughly.

  • TLC Checkpoint (Validation): Spot the crude mixture on two separate silica TLC plates. Develop Plate 1 in standard 80:20 Hexane/EtOAc. Develop Plate 2 in 80:20 Hexane/EtOAc containing 1% TEA.

    • Validation: Plate 1 will show a smeared, tailing spot. Plate 2 must show a tight, circular spot for Methyl 4-amino-3-(tert-butoxy)benzoate at an R_f of ~0.3. If Plate 2 still streaks, increase TEA to 2% v/v.

Phase 2: Column Deactivation & Packing
  • Slurry Preparation: In an Erlenmeyer flask, add 50g of Silica Gel 60. Slowly pour in 150 mL of Mobile Phase A (Hexanes + 1% TEA) while swirling.

  • Thermal Validation: The acid-base reaction between TEA and silica silanols is highly exothermic. Do not pack the column immediately. Wait 15–20 minutes until the flask returns to ambient room temperature. Packing a hot slurry will cause solvent outgassing, creating channels and bubbles in the column bed.

  • Packing: Pour the cooled slurry into the glass column. Apply gentle air pressure to pack the bed tightly. Maintain a 2 cm layer of solvent above the silica.

Phase 3: Dry Loading

Causality Note: Aminobenzoates often have poor solubility in 99% Hexane. Wet-loading in a stronger solvent (like DCM) will drag the compound down the column prematurely, ruining resolution.

  • Dissolve the crude mixture in a minimal amount of volatile solvent (e.g., DCM or Acetone).

  • Add Celite 545 (approx. 2-3 times the mass of the crude oil) to the flask.

  • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

  • Loading Validation: Carefully pour the dry powder evenly onto the flat surface of the silica bed. Top with 1 cm of clean sea sand to protect the bed from physical disturbance during solvent addition.

Phase 4: Gradient Elution & Fractionation

Execute the following step-gradient to ensure baseline resolution from non-polar impurities and polar degradation products.

Table 3: Gradient Elution Profile
Column Volume (CV)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.0 - 2.090%10%Elute non-polar impurities (e.g., unreacted starting materials).
2.0 - 5.080%20%Approach the elution threshold of the target molecule.
5.0 - 10.070%30%Target Elution Window: Aminobenzoate elutes.
10.0 - 12.050%50%Flush highly polar impurities from the column.

Monitor fractions via TLC (UV 254 nm). The aromatic ring and ester chromophores will absorb strongly.

Phase 5: Product Recovery & TEA Removal
  • Pool fractions containing pure Methyl 4-amino-3-(tert-butoxy)benzoate.

  • Concentrate via rotary evaporation (bath temp 40°C).

  • Purity Validation: TEA (bp 89°C) often leaves a residual film. Take a crude ¹H-NMR. If a triplet at 1.0 ppm and a quartet at 2.5 ppm are observed, TEA is still present.

  • Resolution: Co-evaporate the residue twice with 10 mL of Toluene to azeotropically remove residual TEA, then place the flask under high vacuum (Schlenk line or lyophilizer) for 12 hours to yield the pure product.

Alternative Strategy: Amine-Functionalized Silica

If the downstream application of Methyl 4-amino-3-(tert-butoxy)benzoate is highly sensitive to trace amine contamination (e.g., transition-metal catalyzed cross-coupling where TEA might poison the catalyst), researchers should substitute bare silica for Amine-Functionalized Silica (e.g., Biotage® KP-NH) [3][4].

Amine bonded phases inherently possess a basic character, completely eliminating the need for mobile phase modifiers like TEA or ammonia [4]. When utilizing amine columns, treat the system as a standard normal-phase setup (Hexane/EtOAc), but omit all basic additives. The target compound will elute with excellent peak shape and zero risk of TEA contamination.

References

  • Guidechem - Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki.
  • BenchChem - Purification of 2-Aminobenzamides by Column Chromatography.
  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?
  • Teledyne ISCO - Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

Sources

Application

Purifying Methyl 4-amino-3-(tert-butoxy)benzoate: A Guide to Recrystallization Techniques

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental determinant of safety and efficacy. Methyl 4-amino-3-(tert-butoxy)benzoate, a versatile building block in organic synthesis, is frequently employed in the construction of complex molecules destined for therapeutic applications. Its molecular architecture, featuring an aromatic amine, a methyl ester, and a bulky tert-butoxy protecting group, presents unique challenges and opportunities for purification. This application note provides a detailed guide to the principles and practices of recrystallization, a powerful technique for achieving high purity of this compound. We will delve into the rationale behind solvent selection, provide step-by-step protocols for both single-solvent and multi-solvent systems, and offer insights into troubleshooting common issues, thereby equipping researchers with the knowledge to consistently obtain Methyl 4-amino-3-(tert-butoxy)benzoate of the highest quality.

Understanding the Analyte: Physicochemical Properties of Methyl 4-amino-3-(tert-butoxy)benzoate

A successful recrystallization strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. The interplay of the functional groups in Methyl 4-amino-3-(tert-butoxy)benzoate governs its solubility, a critical parameter in this purification technique.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₂H₁₇NO₃Provides the basis for molecular weight and elemental composition.
Molecular Weight 223.27 g/mol Used in calculating molar quantities and theoretical yields.
Appearance White to off-white solidVisual indicator of purity; colored impurities may be present.
Melting Point 90-95 °C[1]A sharp melting point close to the literature value is a key indicator of high purity. A broad melting range suggests the presence of impurities.
Solubility General trends suggest good solubility in polar organic solvents like alcohols (methanol, ethanol) and ethyl acetate, and lower solubility in nonpolar solvents like hexanes and water.The differential solubility at varying temperatures is the cornerstone of recrystallization. A solvent that dissolves the compound well when hot but poorly when cold is ideal.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solids in a given solvent increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

Identifying and Mitigating Potential Impurities

The nature of impurities in a sample of Methyl 4-amino-3-(tert-butoxy)benzoate will largely depend on its synthetic route. Common synthetic pathways involve the N-Boc protection of a 4-amino-3-hydroxybenzoic acid derivative followed by esterification, or the esterification of 4-amino-3-(tert-butoxy)benzoic acid. Potential impurities could include:

  • Unreacted Starting Materials: Such as 4-amino-3-hydroxybenzoic acid, methyl 4-amino-3-hydroxybenzoate, or di-tert-butyl dicarbonate.

  • By-products of Boc-protection: Including tert-butanol.

  • By-products of Esterification: Water, if not effectively removed.

  • Isomeric Impurities: Positional isomers that may have formed during synthesis.

  • Colored Impurities: Often high molecular weight, polar compounds that can be removed with activated carbon.

A well-designed recrystallization protocol will aim to select a solvent system where these impurities are either highly soluble at all temperatures or sparingly soluble in the hot solvent.

Recrystallization Protocols for Methyl 4-amino-3-(tert-butoxy)benzoate

Based on the properties of the target compound and successful recrystallizations of analogous aromatic esters and N-Boc protected anilines, the following protocols provide a robust starting point for purification.

Protocol 1: Single-Solvent Recrystallization with Ethanol

Ethanol is a common and effective solvent for recrystallizing aromatic esters and N-Boc protected compounds. It is relatively volatile, allowing for easy removal from the purified crystals, and possesses a good balance of polarity.

Step-by-Step Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude Methyl 4-amino-3-(tert-butoxy)benzoate. Add a stir bar and a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Decoloration (Optional): If the hot solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal (approximately 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

dot

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Multi-Solvent Recrystallization with Ethanol and Water

A multi-solvent system, often referred to as a solvent/anti-solvent method, is employed when no single solvent has the ideal solubility characteristics. In this case, ethanol acts as the "good" solvent in which the compound is soluble, and water acts as the "anti-solvent" or "poor" solvent to induce crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Methyl 4-amino-3-(tert-butoxy)benzoate in the minimum amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (the approximate ratio at which crystallization occurred).

  • Drying: Dry the purified crystals to a constant weight.

dot

Caption: Workflow for Multi-Solvent Recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated to a high degree.Add more of the "good" solvent. Reheat to dissolve the oil, then cool more slowly.
No Crystal Formation The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent.Evaporate excess solvent and re-cool. Ensure the filtration apparatus is pre-heated. Cool the filtrate for a longer period or at a lower temperature.
Crystals are Colored Colored impurities were not fully removed.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.

Conclusion

The recrystallization techniques detailed in this guide provide a systematic approach to the purification of Methyl 4-amino-3-(tert-butoxy)benzoate. By carefully selecting the appropriate solvent system and meticulously following the outlined protocols, researchers can effectively remove impurities and obtain a product of high purity, as verified by a sharp melting point and other analytical methods. The principles and practices described herein are fundamental to the production of high-quality chemical entities, a prerequisite for reliable and reproducible scientific research and the development of safe and effective pharmaceuticals.

References

  • KOLAB. methyl 4-amino-3-(tert-butoxy)benzoate. Available at: [Link]. Accessed March 21, 2026.

Sources

Method

Application Note: Scale-Up Considerations for Methyl 4-amino-3-(tert-butoxy)benzoate Production

Executive Summary Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The steric bulk and electronic donation of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The steric bulk and electronic donation of the tert-butoxy group, combined with the versatile aniline moiety, make it an ideal precursor for Buchwald-Hartwig cross-couplings and targeted kinase inhibitor development. This application note details a highly scalable, atom-economical two-step synthetic route from methyl 3-hydroxy-4-nitrobenzoate, focusing on process safety, causality behind reagent selection, and in-process controls (IPCs) required for kilogram-scale production.

Process Rationale and Mechanistic Causality

The transition from bench-scale synthesis to pilot-plant production requires eliminating stoichiometric bottlenecks, hazardous reagents, and tedious chromatographic purifications.

Step 1: O-tert-Butylation via Isobutylene Gas

In laboratory settings, tert-butylation of phenols is frequently achieved using tert-butyl bromide or tert-butanol. However, these methods suffer from severe E2 elimination side-reactions, poor atom economy, and the need for large excesses of reagents. For scale-up, the use of isobutylene gas catalyzed by a strong acid (e.g., H2SO4 or methanesulfonic acid) is the industry standard for producing tert-butylated commodity chemicals (1)[1]. Because isobutene boils at -6.9 °C, the reaction must be conducted in a pressurized autoclave to prevent off-gassing and ensure high gas-liquid mass transfer[1]. This method generates zero stoichiometric waste, driving the equilibrium toward the tert-butyl ether via sustained pressure.

Step 2: Chemoselective Nitro Reduction

The reduction of the nitro group is a powerful transformation for introducing an amino moiety, but it must be highly chemoselective to avoid cleaving the newly formed tert-butoxy ether (2)[2]. While dissolving metal reductions (e.g., Fe/HCl) are possible, they generate massive amounts of heavy metal waste and complicate downstream isolation. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under hydrogen gas is the optimal choice. Commercially available Pd/C exhibits exceptionally high turnover frequencies for nitro reductions, allowing catalyst loadings as low as 0.4 mol% under optimized conditions (3)[3]. The self-validating nature of this step lies in hydrogen uptake monitoring: the reaction is complete when the mass flow controller registers zero H2 consumption, which is then corroborated by HPLC.

Scale-Up Data and Parameter Optimization

The following table summarizes the process improvements achieved when scaling from a 10 g laboratory batch to a 1.5 kg pilot-scale batch.

Process ParameterLab Scale (10 g)Pilot Scale (1.5 kg)Mechanistic Rationale & Observation
Isobutylene Equivalents 5.0 eq (Sparging)2.5 eq (Autoclave)Pressurized systems drastically improve gas-liquid mass transfer, reducing the required excess of isobutylene (1)[1].
Acid Catalyst Loading 10 mol% H2SO45 mol% H2SO4Efficient impeller mixing at scale allows for lower catalyst loading, minimizing acid-catalyzed degradation.
Hydrogen Pressure 1 atm (Balloon)3 bar (Autoclave)Elevated pressure accelerates the reaction rate, ensuring complete conversion before catalyst deactivation (3)[3].
Pd/C Loading (5% Pd) 5.0 wt%1.5 wt%High turnover frequency of Pd/C allows a significant reduction in catalyst cost at scale[3].
Overall Yield (2 Steps) 82%89%Closed-system engineering controls prevent volatile losses and improve isolation efficiency.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(tert-butoxy)-4-nitrobenzoate (Step 1)

Self-Validating System: The reaction relies on a constant pressure of isobutylene. A drop in pressure indicates active consumption; pressure stabilization indicates reaction completion.

  • Preparation: Ensure a 5 L Hastelloy autoclave is clean, dry, and pressure-tested.

  • Charging: Charge methyl 3-hydroxy-4-nitrobenzoate (1.50 kg, 7.61 mol) and anhydrous dichloromethane (15.0 L) into the reactor.

  • Catalyst Addition: Cool the jacket to 0–5 °C. Slowly add concentrated H2SO4 (37.3 g, 0.38 mol, 5 mol%) while maintaining active stirring (250 rpm).

  • Pressurization: Seal the reactor. Purge the headspace with N2 three times. Introduce isobutylene gas until the internal pressure reaches 2.5 bar.

  • Reaction: Warm the reactor to 20–25 °C. Maintain the isobutylene pressure at 2.5 bar via a continuous feed. Stir for 18 hours.

  • IPC Check: Sample the reaction mixture. Analyze via HPLC (Target: < 1.0% starting material).

  • Workup: Vent the unreacted isobutylene through a scrubber system. Quench the reaction by adding 10% aqueous NaHCO3 (5.0 L) to neutralize the acid catalyst. Separate the organic layer, wash with brine (3.0 L), and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Protocol B: Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate (Step 2)

Self-Validating System: Exotherm monitoring dictates the H2 feed rate. The reaction is complete when H2 uptake ceases and the internal temperature naturally drops to the jacket temperature.

  • Charging: Charge the intermediate from Step 1 (~1.92 kg) into a clean 20 L autoclave. Add methanol (15.0 L).

  • Catalyst Addition: Carefully charge 5% Pd/C (50% water wet, 28.8 g, 1.5 wt%). Safety Note: Pd/C is pyrophoric; ensure the reactor is thoroughly purged with N2 prior to addition.

  • Hydrogenation: Purge the reactor with N2 (3x 2 bar), followed by H2 (3x 2 bar). Pressurize the reactor to 3.0 bar with H2.

  • Thermal Management: Initiate stirring (300 rpm). The nitro reduction is highly exothermic. Modulate the H2 feed and jacket cooling to maintain the internal temperature between 25–30 °C.

  • IPC Check: Once H2 uptake ceases, stir for an additional 1 hour. Sample for HPLC (Target: < 0.1% intermediate, no hydroxylamine intermediates detected).

  • Isolation: Vent H2 and purge with N2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol (2.0 L).

  • Crystallization: Concentrate the filtrate to ~3 volumes, add water to precipitate the product, filter, and dry in a vacuum oven at 45 °C to yield the final product.

Process Workflows and Logic Visualizations

Pathway SM Methyl 3-hydroxy- 4-nitrobenzoate Step1 Step 1: O-tert-Butylation (Isobutylene, H+) SM->Step1 Autoclave 2.5 bar Int Methyl 3-(tert-butoxy)- 4-nitrobenzoate Step1->Int IPC: >99% Conv. Step2 Step 2: Nitro Reduction (H2, Pd/C) Int->Step2 Exotherm Control Prod Methyl 4-amino- 3-(tert-butoxy)benzoate Step2->Prod Catalyst Filtration

Caption: Synthetic workflow and critical control points for the two-step scale-up process.

IPC Start Initiate H2 Feed Monitor Monitor Internal Temp (Target: 25-30°C) Start->Monitor CheckTemp Temp > 35°C? Monitor->CheckTemp Cooling Increase Jacket Cooling & Pause H2 Feed CheckTemp->Cooling YES HPLC HPLC IPC Check (Target: <0.1% SM) CheckTemp->HPLC NO Cooling->Monitor Temp Stabilized HPLC->Monitor FAIL (Continue) Complete Filter Catalyst & Isolate HPLC->Complete PASS

Caption: In-process control (IPC) and thermal management logic during the catalytic hydrogenation step.

Sources

Application

Application Note: Methyl 4-amino-3-(tert-butoxy)benzoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

An in-depth guide for researchers, scientists, and drug development professionals. Introduction Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these st...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among the myriad of building blocks available for their synthesis, substituted anthranilic acid derivatives are particularly valuable due to their bifunctional nature, which allows for the construction of fused heterocyclic systems.[1] Methyl 4-amino-3-(tert-butoxy)benzoate (MABB) has emerged as a particularly useful precursor in this class. Its structure combines a nucleophilic amino group and an ester functionality, which are primed for cyclization reactions, with a sterically bulky tert-butoxy group positioned ortho to the amine. This substituent not only influences the electronic properties and reactivity of the molecule but also provides a handle for further derivatization or can act as a stable lipophilic moiety in the final compound.

This application note provides a technical guide on the utility of MABB as a precursor for synthesizing two critical classes of heterocyclic compounds: Benzoxazin-4-ones and Quinolon-4-ones . We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and illustrate the key transformations.

Compound Profile: Methyl 4-amino-3-(tert-butoxy)benzoate
IUPAC Name Methyl 4-amino-3-(tert-butoxy)benzoate
CAS Number 1558426-55-3[2]
Molecular Formula C₁₂H₁₇NO₃[2]
Molecular Weight 223.27 g/mol [2]
Key Features Ortho-substituted aniline, methyl ester, bulky ether group
Primary Applications Precursor for fused N-heterocycles

Application 1: Synthesis of 6-(tert-butoxy)-4H-3,1-benzoxazin-4-ones

Benzoxazin-4-ones are a privileged scaffold in drug discovery, serving as precursors to a wide variety of other heterocyclic systems like quinazolinones and quinolines, and exhibiting biological activities such as serine protease inhibition.[3] The synthesis from anthranilic acid derivatives is the most common and efficient approach.[3][4]

Scientific Rationale & Workflow

The conversion of MABB to a benzoxazin-4-one is a two-step process.

  • N-Acylation: The primary amino group of MABB is highly nucleophilic and readily reacts with an acylating agent (e.g., an acid chloride or anhydride) to form an N-acyl intermediate. This step is crucial as it introduces the substituent that will ultimately reside at the 2-position of the benzoxazinone ring.

  • Cyclodehydration: The resulting N-acyl anthranilate intermediate is then subjected to cyclodehydration. This intramolecular condensation involves the nucleophilic attack of the carboxylate group (or its activated form) onto the amide carbonyl, followed by the elimination of water, to form the six-membered heterocyclic ring.[1] Common reagents for this step, such as acetic anhydride or cyanuric chloride, act as powerful dehydrating and activating agents.[4]

The workflow for this transformation is illustrated below.

MABB Methyl 4-amino-3- (tert-butoxy)benzoate (MABB) Intermediate N-Acyl Intermediate MABB->Intermediate Step 1: N-Acylation Acyl_Cl Acyl Chloride (R-COCl) Pyridine or Et3N Acyl_Cl->Intermediate Benzoxazinone 2-Substituted 6-(tert-butoxy) -4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Step 2: Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Benzoxazinone

Caption: Workflow for Benzoxazinone Synthesis from MABB.

Experimental Protocol: Synthesis of 2-Methyl-6-(tert-butoxy)-4H-3,1-benzoxazin-4-one

This protocol outlines the synthesis using acetyl chloride for acylation followed by acetic anhydride for cyclization.

Materials:

  • Methyl 4-amino-3-(tert-butoxy)benzoate (MABB)

  • Acetyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Anhydride

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step 1: N-Acylation to form Methyl 4-acetamido-3-(tert-butoxy)benzoate

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-amino-3-(tert-butoxy)benzoate (2.23 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (0.89 mL, 11.0 mmol, 1.1 eq) to the stirred solution.

  • Slowly add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. Ensure the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate, which can often be used in the next step without further purification.

Step 2: Cyclodehydration to form 2-Methyl-6-(tert-butoxy)-4H-3,1-benzoxazin-4-one

  • Place the crude Methyl 4-acetamido-3-(tert-butoxy)benzoate from Step 1 into a 50 mL round-bottom flask.

  • Add acetic anhydride (10 mL) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature, then slowly pour it into 100 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Continue stirring for 30 minutes until the excess acetic anhydride is hydrolyzed.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield 2-Methyl-6-(tert-butoxy)-4H-3,1-benzoxazin-4-one. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Application 2: Synthesis of 7-(tert-butoxy)quinolin-4-ones

Quinolin-4-ones are a cornerstone of many antibacterial agents, famously known as fluoroquinolones.[5][6] The Gould-Jacobs reaction provides a classic and reliable route to this scaffold from anilines.[7]

Scientific Rationale & Pathway

The Gould-Jacobs reaction constructs the quinolone core in three key stages starting from MABB:

  • Condensation: MABB reacts with diethyl ethoxymethylenemalonate (EMME). The aniline nitrogen acts as a nucleophile, attacking the enol ether carbon of EMME and displacing the ethoxy group to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically ~250 °C in a high-boiling solvent like diphenyl ether). An intramolecular electrophilic aromatic substitution occurs, where the malonate-derived portion of the molecule attacks the benzene ring ortho to the nitrogen, forming the new pyridinone ring.

  • Saponification & Decarboxylation: The resulting ethyl ester at the 3-position is hydrolyzed to a carboxylic acid using a base (saponification), followed by acidification. The 3-carboxy-quinolin-4-one can then be decarboxylated, often by heating, to yield the final quinolin-4-one product.[7]

MABB Methyl 4-amino-3- (tert-butoxy)benzoate (MABB) Condensation_Product Condensation Intermediate MABB->Condensation_Product Step 1: Condensation (~100-130 °C) EMME Diethyl ethoxy- methylenemalonate (EMME) EMME->Condensation_Product Cyclization_Product Ethyl 7-(tert-butoxy)-4-oxo- 1,4-dihydroquinoline-3-carboxylate Condensation_Product->Cyclization_Product Step 2: Thermal Cyclization (~250 °C) Final_Product 7-(tert-butoxy)quinolin-4-one Cyclization_Product->Final_Product Step 3: Saponification & Decarboxylation

Caption: Gould-Jacobs pathway for Quinolone Synthesis.

Experimental Protocol: Synthesis of 7-(tert-butoxy)quinolin-4-one

This protocol is adapted from the classical Gould-Jacobs procedure.

Materials:

  • Methyl 4-amino-3-(tert-butoxy)benzoate (MABB)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

Step 1: Condensation with EMME

  • In a 100 mL round-bottom flask, combine Methyl 4-amino-3-(tert-butoxy)benzoate (2.23 g, 10.0 mmol) and diethyl ethoxymethylenemalonate (2.27 g, 10.5 mmol, 1.05 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. Ethanol will be evolved as a byproduct.

  • After cooling, the resulting crude intermediate can be used directly or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to 20 mL of diphenyl ether in a flask equipped with a thermometer and a reflux condenser.

  • Heat the solution to 250 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to below 100 °C and add 50 mL of hexane to precipitate the cyclized product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The product is crude ethyl 7-(tert-butoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous NaOH solution (30 mL).

  • Heat the mixture to reflux for 2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • To decarboxylate, place the dried carboxylic acid in a flask and heat it in an oil bath to ~260 °C until gas evolution ceases.

  • Cool the flask and recrystallize the crude solid from ethanol to obtain pure 7-(tert-butoxy)quinolin-4-one.

Conclusion

Methyl 4-amino-3-(tert-butoxy)benzoate is a highly effective and versatile precursor for constructing complex heterocyclic systems of significant interest in medicinal chemistry. The strategic placement of its functional groups—the nucleophilic amine, the cyclization-ready ester, and the sterically influencing tert-butoxy group—allows for controlled and high-yield syntheses of scaffolds like benzoxazinones and quinolones. The protocols detailed herein provide robust and reproducible methods for researchers engaged in drug discovery and organic synthesis, serving as a foundational guide for accessing a diverse range of potentially bioactive molecules.

References

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESES OF NOVEL FLUOROQUINOLONE COMPOUNDS.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health (NIH). Available at: [Link]

  • Supplementary Information.
  • methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoate. NextSDS. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. Available at: [Link]

  • Methyl 4-amino-3-methylbenzoate. National Institutes of Health (NIH). Available at: [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of Methyl 4-Amino-3-(tert-butoxy)benzoate

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Among the myriad of cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its robustness, functional group tolerance, and the commercial availability of its precursors.[1] This guide provides an in-depth technical overview and detailed protocols for the application of Suzuki coupling reactions to derivatives of Methyl 4-amino-3-(tert-butoxy)benzoate, a versatile building block in pharmaceutical research.

The core structure, a substituted aniline, presents unique challenges and opportunities in cross-coupling chemistry. The presence of an amino group, a bulky tert-butoxy group ortho to the amine, and a methyl ester introduces electronic and steric factors that must be carefully considered for successful C-C bond formation. This document will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

The Strategic Importance of the 4-Amino-3-(tert-butoxy)benzoate Scaffold

The 4-amino-3-arylbenzoic acid framework is a key structural motif in a variety of pharmacologically active molecules.[1] The ability to introduce diverse aryl and heteroaryl substituents at specific positions on this scaffold via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. The tert-butoxy group serves as a sterically demanding protecting group for the phenol, influencing the reactivity of the neighboring positions and potentially directing metallation or subsequent reactions.

Key Considerations for Suzuki Coupling of Substituted Anilines

The success of a Suzuki-Miyaura coupling reaction is contingent on a synergistic interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system. For substrates like the derivatives of Methyl 4-amino-3-(tert-butoxy)benzoate, which are electron-rich and can be sterically hindered, careful optimization of these parameters is crucial.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is paramount. The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] For electron-rich aryl bromides or iodides, the oxidative addition step can be challenging.

Bulky, electron-rich phosphine ligands are often employed to facilitate this step and stabilize the active Pd(0) species. Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) are frequently effective in these scenarios. Palladacycle pre-catalysts are also a good choice as they can be more stable and provide a reliable source of the active Pd(0) catalyst.

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be matched with the solvent system and the specific substrates.

Aqueous solvent mixtures, typically with ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene, are commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate. Degassing the solvent is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of a halogenated derivative of Methyl 4-amino-3-(tert-butoxy)benzoate. These protocols are designed to be self-validating, with clear instructions and rationale for each step.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 4-amino-3-(tert-butoxy)-5-bromobenzoate with an Arylboronic Acid

This protocol is adapted from established procedures for structurally similar ortho-bromoanilines and provides a robust starting point for optimization.[1][4]

Materials:

  • Methyl 4-amino-3-(tert-butoxy)-5-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Methyl 4-amino-3-(tert-butoxy)-5-bromobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a pre-heated oil bath and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions that can be used as a starting point for the Suzuki coupling of derivatives of Methyl 4-amino-3-(tert-butoxy)benzoate.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Methyl 4-amino-3-(tert-butoxy)-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012>85 (expected)[1][5]
Methyl 4-amino-3-(tert-butoxy)-5-bromobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O (4:1)10016>90 (expected)[1][5]
Methyl 4-amino-3-(tert-butoxy)-5-iodobenzoateCyclopropylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)8010High (expected)[4]

Note: The yields are expected based on reactions with structurally similar substrates and will require experimental verification.

Visualizing the Process

To better understand the core of the Suzuki-Miyaura reaction and the experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-R' D->E [R'-B(OH)3]- F Reductive Elimination E->F F->A Regeneration G Ar-R' (Product) F->G ArX Ar-X (Aryl Halide) ArX->B R_BOH2 R'-B(OH)2 (Boronic Acid) R_BOH2->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start prep Prepare Reactants & Glassware (Dry & Inert) start->prep setup Reaction Setup (Substrates, Base, Solvent) prep->setup degas Degas Solvent setup->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not old or deactivated. Use a fresh batch or a more robust pre-catalyst.

    • Insufficient Degassing: Oxygen can kill the catalyst. Ensure the solvent and reaction vessel are thoroughly purged with an inert gas.

    • Incorrect Base: The choice of base is critical. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction is too slow or if oxygen is present. Faster reaction rates and rigorous inert conditions can mitigate this.

    • Protodeborylation: The boronic acid can be replaced by a proton from the solvent. Using anhydrous solvents (other than the required water for the base) and ensuring a timely reaction can help.

  • Difficulty in Purification:

    • The presence of palladium residues can sometimes complicate purification. Filtering the reaction mixture through a pad of Celite® before work-up can help remove some of the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of derivatives of Methyl 4-amino-3-(tert-butoxy)benzoate. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse library of compounds for further investigation. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in the pursuit of novel therapeutics and functional materials.

References

  • Journal of Medicinal Chemistry. (2012). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. ACS Publications. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure | PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2022). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 13(15), 4279-4299. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • PMC. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C-H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. [Link]

  • Chemical Communications. (2014). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. [Link]

  • Organic & Biomolecular Chemistry. (2013). A highly efficient and recyclable water-soluble palladium catalyst for the Suzuki–Miyaura cross-coupling reaction in water. RSC Publishing. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed intramolecular arylation for the synthesis of tetrahydro-5H-benzo[6][7]azocino[5,4-b]indol-5-ones. [Link]

  • Domainex. (2024, June 11). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3). [Link]

  • NSF Public Access Repository. (n.d.). Palladium-Catalyzed Benzylic C(sp3)‒H Carbonylative Arylation of Azaarylmethyl Amines with Aryl Bromides. [Link]

  • PMC. (2022). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Google Patents. (2015). An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof.

Sources

Application

Orthogonal Protecting Group Strategies for the Amino Functionality in Methyl 4-amino-3-(tert-butoxy)benzoate

Introduction & Structural Analysis Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3)[1] is a highly functionalized aniline building block utilized in advanced drug development and complex peptide synthesis. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3)[1] is a highly functionalized aniline building block utilized in advanced drug development and complex peptide synthesis. The structural topology of this molecule presents a distinct chemoselectivity challenge for synthetic chemists:

  • C1 Methyl Ester: Susceptible to saponification under strong aqueous basic conditions and reactive toward strong nucleophiles.

  • C3 tert-Butoxy Ether: Highly acid-labile. Exposure to strong acids rapidly cleaves the ether via the formation of a stable tert-butyl cation[2].

  • C4 Amino Group: An electronically deactivated aniline (due to the para-ester) requiring temporary masking.

The Causality of Protecting Group Selection: Traditional amine protection utilizing the Boc (tert-butyloxycarbonyl) group is fundamentally incompatible with this substrate. Boc deprotection mandates highly acidic conditions (e.g., 50% TFA in DCM), which would concomitantly destroy the resident C3 tert-butoxy ether (2)[2]. Therefore, researchers must employ strictly orthogonal protecting groups—specifically, those removable under neutral hydrogenolysis or mild palladium-catalyzed conditions[3],[4].

Orthogonality Matrix & Quantitative Data

To ensure the structural integrity of the methyl ester and tert-butyl ether, the chosen protecting group must fall outside the standard acid/base cleavage paradigm.

Protecting GroupInstallation ReagentCleavage ConditionsOrthogonal to t-Bu Ether?Orthogonal to Methyl Ester?Strategic Recommendation
Boc Boc₂OStrong Acid (TFA)No (Cleaves ether)YesRejected
Fmoc Fmoc-Cl / Fmoc-OSuMild Base (Piperidine)YesModerate (Risk of amidation)Secondary Option
Cbz (Z) Cbz-ClHydrogenolysis (H₂, Pd/C)Yes Yes Primary Choice
Alloc Alloc-ClPd(0) Catalysis, ScavengerYes Yes Primary Choice

Experimental Workflows & Self-Validating Protocols

Protocol A: Cbz Protection and Hydrogenolytic Deprotection

The Carboxybenzyl (Cbz) group is highly stable to both basic and mildly acidic media (3)[3]. Its removal via catalytic hydrogenolysis is completely neutral, preserving the entire molecular backbone (5)[5].

Step 1: Cbz Installation

  • Dissolution: Dissolve Methyl 4-amino-3-(tert-butoxy)benzoate (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 1 M aqueous Na₂CO₃ (1:1 v/v). Causality: The biphasic system acts as an acid scavenger, neutralizing the HCl generated during the reaction without hydrolyzing the base-sensitive methyl ester[5].

  • Addition: Cool the vigorously stirring mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 15 minutes.

  • Validation Check: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The free aniline will be consumed, yielding a less polar, UV-active product spot. A negative Ninhydrin stain confirms the absence of the free primary amine.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Cbz Deprotection (Hydrogenolysis)

  • Setup: Dissolve the Cbz-protected intermediate in anhydrous Methanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5–10 mol%) under an inert argon atmosphere to prevent auto-ignition[5].

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature.

  • Validation Check: The reaction is self-indicating by the cessation of hydrogen uptake. TLC will show the quantitative return of the highly polar free amine (Ninhydrin positive).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to recover the pristine, deprotected target.

Protocol B: Alloc Protection and Pd(0)-Catalyzed Deprotection

The Allyloxycarbonyl (Alloc) group protects amines as carbamates and is uniquely orthogonal to almost all other protecting groups (4)[4]. It is cleaved via a highly specific π-allyl palladium intermediate (6)[6].

Step 1: Alloc Installation

  • Reaction: Dissolve the substrate (1.0 eq) in THF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by Allyl chloroformate (Alloc-Cl, 1.1 eq) at 0 °C.

  • Validation: Stir for 4 to 12 hours at room temperature. The formation of a carbamate peak (~1700 cm⁻¹) in FTIR and a complete shift in TLC Rf validates the protection.

Step 2: Alloc Deprotection

  • Reagent Preparation: Dissolve the Alloc-protected compound in anhydrous DCM. Add Phenylsilane (PhSiH₃, 7.0–10.0 eq) as the allyl scavenger/hydride donor[4]. Causality: PhSiH₃ reduces the π-allyl palladium complex to generate propene gas, driving the reaction to completion without introducing nucleophilic amines (like morpholine) that could attack the methyl ester[6].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5–10 mol%). The solution will typically turn a distinct pale yellow/orange, indicating the active Pd(0) catalytic cycle.

  • Validation Check: Stir for 1-2 hours at 0 °C to room temperature. The evolution of gas ceases when the reaction is complete. Quench with water, extract with DCM, and purify via flash chromatography to isolate the free amine.

Mechanistic Workflow Visualization

G cluster_cbz Cbz Strategy (Orthogonal) cluster_alloc Alloc Strategy (Orthogonal) cluster_boc Boc Strategy (Non-Orthogonal) SM Methyl 4-amino-3-(tert-butoxy)benzoate (Free Amine) Cbz_Prot Cbz-Protected Amine (Stable to acid/base) SM->Cbz_Prot Cbz-Cl, Base Alloc_Prot Alloc-Protected Amine (Stable to acid/base) SM->Alloc_Prot Alloc-Cl, Base Boc_Prot Boc-Protected Amine SM->Boc_Prot Boc2O Cbz_Deprot Target Recovered (t-Bu & Ester intact) Cbz_Prot->Cbz_Deprot H2, Pd/C (Hydrogenolysis) Alloc_Deprot Target Recovered (t-Bu & Ester intact) Alloc_Prot->Alloc_Deprot Pd(PPh3)4, PhSiH3 (Pd(0) Catalysis) Boc_Deprot Degraded Product (t-Bu ether cleaved!) Boc_Prot->Boc_Deprot TFA (Acid Cleavage)

Orthogonal Amino Protection Workflows for Methyl 4-amino-3-(tert-butoxy)benzoate

References

  • Fiveable - Cbz: Organic Chemistry Study Guide URL:[Link]

  • Total Synthesis - Alloc Protecting Group: Alloc Protection & Deprotection Mechanism URL: [Link]

  • WPMU CDN (Literature Protocol) - Alloc Protecting Group Removal Protocol URL:[Link]

  • Master Organic Chemistry - Amine Protection and Deprotection URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights to help you improve yield, minimize impurities, and streamline your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate.

Q1: What is the most prevalent synthetic route for Methyl 4-amino-3-(tert-butoxy)benzoate?

The most common and direct method is the acid-catalyzed O-tert-butylation of Methyl 4-amino-3-hydroxybenzoate. This reaction typically employs a source of a tert-butyl cation, such as isobutylene or tert-butanol, in the presence of a strong acid catalyst.[1][2]

Q2: Why is the tert-butoxy group a preferred choice for protecting the hydroxyl function in this context?

The tert-butyl ether is a robust protecting group, stable under strongly basic conditions which might be required for subsequent synthetic steps.[3] Its key advantage lies in its acid lability; it can be removed under specific, mild acidic conditions that often leave other sensitive functional groups, like esters or amides, intact.[4]

Q3: What are the most critical parameters to control during the O-tert-butylation of Methyl 4-amino-3-hydroxybenzoate?

The three most critical parameters are:

  • Catalyst Choice and Concentration: The acidity of the catalyst dictates the reaction rate and can influence the formation of byproducts.[5]

  • Temperature: Temperature control is crucial as higher temperatures can promote side reactions such as C-alkylation or decomposition.

  • Exclusion of Water: Excess water can deactivate the acid catalyst and lead to incomplete reactions.[4]

Q4: What is a realistic yield expectation for this synthesis?

With an optimized protocol, yields for the O-tert-butylation of aminophenols can be quite good. However, without careful optimization, it's common for researchers to encounter yields below 50% due to the challenges addressed in this guide. Published methods for similar selective alkylations on aminophenols report yields ranging from satisfactory to excellent, depending on the substrate and specific conditions.[6][7]

Part 2: Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section provides a detailed, question-and-answer-based approach to resolving specific issues encountered during the synthesis.

Problem 1: Low or Incomplete Conversion of Starting Material

Symptom: Your TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting material, Methyl 4-amino-3-hydroxybenzoate, remaining.

Potential Cause A: Ineffective Catalyst System

The choice and condition of the acid catalyst are paramount. Mineral acids like sulfuric acid (H₂SO₄) are commonly used, but solid acid catalysts like zeolites or acidic ion-exchange resins are also effective and can simplify workup.[1]

  • Solution:

    • Verify Catalyst Activity: If using a previously opened bottle of a mineral acid, its concentration may have changed. Consider using a fresh bottle or titrating to confirm its molarity. For solid catalysts, ensure they have been properly activated and stored under anhydrous conditions.

    • Optimize Catalyst Loading: Insufficient catalyst will result in a sluggish or incomplete reaction. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase it if conversion remains low. Be aware that excessive acid can lead to side reactions.

    • Consider Alternative Catalysts: Different acid catalysts can exhibit varied efficacy. The table below compares common choices.

Potential Cause B: Insufficient tert-Butylating Agent

The reaction requires a sufficient source of tert-butyl cations. If using isobutylene gas, ensuring its effective delivery into the reaction mixture is key. If using tert-butanol, it acts as both reagent and a source of water upon dehydration, which can inhibit the reaction.

  • Solution:

    • Use an Excess of Reagent: Employ a significant excess of the tert-butylating agent (e.g., 3-5 equivalents or maintaining a constant pressure of isobutylene).

    • Efficient Gas Delivery: When using isobutylene, ensure efficient stirring and a gas dispersion tube to maximize the gas-liquid interface. The reaction is often performed in a sealed pressure vessel to maintain a high concentration of isobutylene.[1]

    • Use a Dehydrating Agent: If using tert-butanol, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove the water formed during the in-situ generation of isobutylene.

Problem 2: Significant Byproduct Formation

Symptom: Your crude product analysis (TLC, LC-MS, NMR) shows multiple new spots or peaks in addition to your desired product and starting material.

Potential Cause A: Competing N-Alkylation or C-Alkylation

The amino group is also nucleophilic and can compete with the hydroxyl group for the tert-butyl cation (N-alkylation). Additionally, the electron-rich aromatic ring can undergo electrophilic substitution (Friedel-Crafts C-alkylation), especially at the positions ortho and para to the activating amino and hydroxyl groups.[8]

  • Solution:

    • Protect the Amino Group: The most effective way to prevent N-alkylation and reduce ring activation is to temporarily protect the amino group. For instance, acetylation of the amine to form an amide reduces its nucleophilicity and directs the tert-butylation to the hydroxyl group. The acetyl group can be removed later under acidic or basic conditions.[9] A general workflow for this approach is described in several publications.[6][7]

    • Control Reaction Temperature: C-alkylation often has a higher activation energy than O-alkylation. Running the reaction at lower temperatures can favor the desired O-alkylation pathway.

    • Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents may favor O-alkylation.

Potential Cause B: Decomposition or Deprotection

The tert-butoxy group is sensitive to strong acids. If the reaction conditions are too harsh (e.g., high temperature, high acid concentration), the newly formed product can be cleaved back to the starting material.[4] The generated tert-butyl cation can also lead to other side reactions.[10]

  • Solution:

    • Moderate Reaction Conditions: Use the minimum amount of acid and the lowest temperature that provides a reasonable reaction rate.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.

    • Neutralize Promptly During Workup: After the reaction is complete, quench it by pouring it into a cold, dilute basic solution (e.g., saturated sodium bicarbonate) to immediately neutralize the acid catalyst and prevent product degradation.

Part 3: Data and Workflow Visualizations

Table 1: Comparison of Catalytic Systems for Phenol tert-Butylation
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / Isobutylene Dichloromethane, Pressure Vessel, 0-25 °CHigh reactivity, readily available.Corrosive, difficult workup, potential for side reactions (sulfonation, charring).[1]
H₃PO₄ / tert-Butanol Reflux with water removalLess corrosive than H₂SO₄.Requires higher temperatures, generates water which can inhibit the reaction.[5]
Solid Acid Catalysts (e.g., Zeolites, Amberlyst) Toluene or Dichloromethane, 25-80 °CEasily removed by filtration, can be recycled, often higher selectivity.[2]Can have lower activity than mineral acids, may require higher temperatures.
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) tert-Butyl acetate (reagent and solvent), RTVery mild conditions, high yields reported for sensitive substrates.[11]Higher cost of catalyst and reagent.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a decision-making process when faced with low product yield.

LowYieldTroubleshooting Start Low Yield Observed Check_Conversion Analyze Crude Reaction: Is Starting Material (SM) Present? Start->Check_Conversion SM_Present Yes, SM is present SM_Absent No, SM is consumed Cause_Incomplete Potential Cause: Incomplete Reaction Check_Conversion->Cause_Incomplete Yes Cause_Decomposition Potential Cause: Product Decomposition or Isolation Loss Check_Conversion->Cause_Decomposition No Check_Catalyst Is Catalyst Active & Sufficient? Cause_Incomplete->Check_Catalyst Check_Reagent Is t-Butylating Agent Sufficient? Check_Catalyst->Check_Reagent Yes Solution_Catalyst Action: 1. Use fresh/more catalyst. 2. Consider alternative catalyst. Check_Catalyst->Solution_Catalyst No Solution_Reagent Action: 1. Increase equivalents of reagent. 2. Ensure efficient gas delivery. Check_Reagent->Solution_Reagent No Check_Workup Was Workup Acidic? Cause_Decomposition->Check_Workup Check_Conditions Were Reaction Conditions Too Harsh? Check_Workup->Check_Conditions No Solution_Workup Action: 1. Use prompt, cold basic quench. 2. Avoid acid in purification. Check_Workup->Solution_Workup Yes Solution_Conditions Action: 1. Lower reaction temperature. 2. Reduce acid concentration. 3. Monitor reaction to avoid long times. Check_Conditions->Solution_Conditions Yes

Caption: Troubleshooting workflow for low yield.

Part 4: Recommended Protocol for Selective O-tert-butylation via Amine Protection

This protocol prioritizes selectivity and yield by first protecting the nucleophilic amino group.

Step 1: N-Acetylation of Methyl 4-amino-3-hydroxybenzoate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in a suitable solvent like ethyl acetate or tetrahydrofuran (THF).

  • Reagent Addition: Add a mild base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylated intermediate. This intermediate is often pure enough for the next step without further purification.

Step 2: O-tert-butylation

  • Setup: In a pressure-rated flask, dissolve the N-acetylated intermediate (1.0 eq) in anhydrous dichloromethane.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reagent Addition: Cool the flask to -10 °C, then condense isobutylene (3-5 eq) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by taking aliquots (carefully!) and analyzing by TLC/LC-MS.

  • Workup: Cool the vessel before opening. Pour the reaction mixture slowly into a vigorously stirred, cold saturated sodium bicarbonate solution. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the protected product.

Step 3: Deacetylation

  • Setup: Dissolve the purified, protected product in methanol.

  • Hydrolysis: Add an aqueous solution of a base (e.g., 2M NaOH) or acid (e.g., 3M HCl) and heat to reflux.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture and neutralize it carefully. If basic hydrolysis was used, neutralize with dilute HCl. If acidic hydrolysis was used, neutralize with a base like sodium bicarbonate.

  • Isolation: Extract the final product, Methyl 4-amino-3-(tert-butoxy)benzoate, with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield the final, high-purity product.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available from: [Link]

  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table. Available from: [Link]

  • Studley, J. (2023). Hey Phenol- Everyone has their Cross to Bear. Scientific Update. Available from: [Link]

  • Zhang, Y., et al. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. Materials (Basel). Available from: [Link]

  • ResearchGate. (2026). (PDF) Selective alkylation of aminophenols. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available from: [Link]

  • Murugapoopathi, R., et al. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society. Available from: [Link]

  • Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • Supplementary Information. Available from: [Link]

  • Murugapoopathi, R., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Available from: [Link]

  • Fandrick, K. R., et al. (2021). A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. WO2018073835A1 - A process for the preparation of tertiary butyl phenol.
  • Jayashree, S., & Shanthi, K. (2013). Alkylation of phenol with tert-butyl alcohol catalysed by some sulphated titania systems. Indian Journal of Chemistry, Section A. Available from: [Link]

  • Studley, J. (2024). Put and Take Shakes It Up. Scientific Update. Available from: [Link]

  • Google Patents. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]

  • Google Patents. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available from: [Link]

Sources

Optimization

Common side products in the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

Welcome to the technical support guide for the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the successful and efficient production of your target compound.

The primary route to Methyl 4-amino-3-(tert-butoxy)benzoate typically involves the O-alkylation of Methyl 4-amino-3-hydroxybenzoate with a tert-butylating agent. While seemingly straightforward, this reaction can be accompanied by several side reactions that lead to impurities, complicating purification and potentially impacting downstream applications. This guide provides a structured, in-depth analysis of these common side products and offers validated strategies for their identification, mitigation, and removal.

Troubleshooting and FAQs: Common Side Products

This section addresses the most frequently encountered side products in the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate in a question-and-answer format.

Question 1: I'm observing a significant amount of unreacted starting material, Methyl 4-amino-3-hydroxybenzoate, in my final product mixture. What could be the cause and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue and can often be traced back to several factors related to the reaction conditions and reagents.

Potential Causes:

  • Insufficient Reagent: The stoichiometry of the tert-butylating agent may be inadequate to drive the reaction to completion.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Temperature: The reaction temperature might be too low to overcome the activation energy for the O-alkylation.

  • Catalyst Inactivity: If a catalyst is used (e.g., an acid or base), it may be of poor quality, poisoned, or used in an insufficient amount.

  • Solvent Choice: The solvent may not be optimal for dissolving the starting material or facilitating the reaction.

Troubleshooting Strategies:

StrategyRationale
Increase Stoichiometry of Tert-butylating Agent A slight excess of the tert-butylating agent can help drive the equilibrium towards the product.
Extend Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Optimize Temperature Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Verify Catalyst Quality and Loading Use a fresh, high-purity catalyst at the recommended loading.
Solvent Screening Consider alternative solvents that offer better solubility for the starting material and are compatible with the reaction conditions.

Experimental Protocol for Reaction Monitoring by TLC:

  • Prepare a TLC chamber with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

  • Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on the TLC plate.

  • Develop the plate and visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate).

  • The disappearance of the starting material spot indicates the completion of the reaction.

Question 2: My NMR and Mass Spec data suggest the presence of an isomer with the tert-butyl group on the nitrogen instead of the oxygen. How can I confirm this N-tert-butylated side product and prevent its formation?

Answer:

The formation of Methyl 4-(N-tert-butylamino)-3-hydroxybenzoate is a classic example of competitive N- vs. O-alkylation. The amino group, being nucleophilic, can react with the tert-butylating agent.

Identification:

  • ¹H NMR: Look for a characteristic singlet for the N-H proton (which may be broad) and a singlet for the nine protons of the N-tert-butyl group. The phenolic -OH proton will also be present.

  • Mass Spectrometry: The N-tert-butylated product will have the same molecular weight and isotopic pattern as the desired O-tert-butylated product, making it an isomer that needs to be distinguished by other means (e.g., fragmentation patterns or chromatographic separation).

  • LC-MS: Different retention times for the N- and O-alkylated isomers are expected.

Causality and Prevention:

The selectivity for O-alkylation over N-alkylation is highly dependent on the reaction conditions.

  • Mechanism: Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide, which favors O-alkylation. However, if the base is not strong enough or if the reaction is run under neutral or acidic conditions, the lone pair on the nitrogen can compete as a nucleophile.

  • Prevention Strategies:

    • Choice of Base: Use a suitable base to selectively deprotonate the phenolic hydroxyl group. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.

    • Protecting the Amino Group: In cases where N-alkylation is highly problematic, a two-step process involving protection of the amino group (e.g., as an N-Boc carbamate), followed by O-tert-butylation and subsequent deprotection of the amine, can be employed.[1][2][3]

dot

reaction_pathway cluster_conditions Reaction Conditions SM Methyl 4-amino-3-hydroxybenzoate Reagent + tert-butylating agent SM->Reagent OP Methyl 4-amino-3-(tert-butoxy)benzoate (Desired Product) NP Methyl 4-(N-tert-butylamino)-3-hydroxybenzoate (Side Product) Reagent->OP Favored Reagent->NP Competitive Basic Basic Conditions (e.g., K2CO3) Basic->OP Promotes O-alkylation Neutral_Acidic Neutral/Acidic Conditions Neutral_Acidic->NP Favors N-alkylation

Caption: Competitive N- vs. O-alkylation pathways.

Question 3: I've isolated a byproduct with a higher molecular weight, and the NMR shows an additional singlet corresponding to nine protons. What is this impurity and how do I avoid it?

Answer:

This is likely a C-alkylated side product, where a tert-butyl group has been added to the aromatic ring. This is a Friedel-Crafts-type reaction that can occur under certain conditions.

Identification:

  • ¹H NMR: An additional singlet for the tert-butyl group on the ring will be present. The aromatic region of the spectrum will also change, showing a different substitution pattern.

  • Mass Spectrometry: The molecular weight will be 56 units higher than the desired product.

Causality and Prevention:

  • Mechanism: C-alkylation is typically promoted by acidic conditions, which can generate a tert-butyl cation that then acts as an electrophile in an electrophilic aromatic substitution reaction.[4][5] The positions ortho and para to the activating amino and hydroxyl/alkoxy groups are the most likely sites for this reaction.

  • Prevention Strategies:

    • Avoid Strong Acids: Use reaction conditions that do not generate strong acids. If an acid catalyst is necessary, a milder Lewis acid might be a better choice than a strong Brønsted acid.

    • Control Temperature: Higher temperatures can favor the formation of the thermodynamically more stable C-alkylated product. Running the reaction at the lowest effective temperature can minimize this side reaction.

    • Choice of Tert-butylating Agent: Some tert-butylating agents are more prone to generating the tert-butyl cation than others. For example, using tert-butanol with a strong acid is more likely to cause C-alkylation than using di-tert-butyl dicarbonate under basic conditions.

dot

troubleshooting_workflow Start Impurity Detected Check_MW Check Molecular Weight (Mass Spec) Start->Check_MW Check_NMR Analyze NMR Spectrum Check_MW->Check_NMR MW matches desired product C_Alkylation C-Alkylated Side Product Check_MW->C_Alkylation MW is higher Unreacted_SM Unreacted Starting Material Check_NMR->Unreacted_SM Matches starting material spectrum N_Alkylation N-Alkylated Isomer Check_NMR->N_Alkylation Isomeric shifts observed Purification Purification Strategy (e.g., Column Chromatography) Unreacted_SM->Purification N_Alkylation->Purification C_Alkylation->Purification

Caption: Troubleshooting workflow for impurity identification.

Question 4: My reaction seems to be working, but I am getting a mixture of products that are difficult to separate. What purification strategies do you recommend?

Answer:

A complex product mixture often requires a systematic approach to purification.

Recommended Purification Protocol: Column Chromatography

Silica gel column chromatography is the most effective method for separating the desired product from the common side products.

  • Slurry Preparation: Dry the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in an appropriate non-polar solvent (e.g., hexane).

  • Loading: Carefully load the dried crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Unreacted starting material and more polar side products will elute later.

    • The desired product, being moderately polar, should elute at an intermediate solvent polarity.

    • Less polar side products, such as any C-alkylated byproducts, may elute earlier.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-amino-3-(tert-butoxy)benzoate.

Data Summary for Identification:

CompoundKey ¹H NMR Signals (Illustrative)Expected Mass (m/z) [M+H]⁺
Methyl 4-amino-3-hydroxybenzoate (Starting Material) Aromatic protons, -OH singlet, -NH₂ broad singlet, -OCH₃ singlet168.06
Methyl 4-amino-3-(tert-butoxy)benzoate (Desired Product) Aromatic protons, -NH₂ broad singlet, -OCH₃ singlet, ~1.4 ppm (s, 9H, t-Bu)224.12
Methyl 4-(N-tert-butylamino)-3-hydroxybenzoate (N-alkylated) Aromatic protons, -OH singlet, -NH broad singlet, -OCH₃ singlet, ~1.5 ppm (s, 9H, t-Bu)224.12
Methyl 4-amino-3-(tert-butoxy)-5-(tert-butyl)benzoate (C-alkylated) Aromatic protons, -NH₂ broad singlet, -OCH₃ singlet, two t-Bu singlets280.18

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers.
  • Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimid
  • Methyl 3-amino-4-hydroxybenzo
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Methyl 4-amino-3-hydroxybenzo
  • Tert-butylation of phenols.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Methyl 3-[(tert-butoxycarbonyl)
  • Strategies for ortho-tert-Butylation of Phenols and their Analogues. eScholarship.org.
  • tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide.
  • tert-Butylation of phenols using tert-butyl alcohol in the presence of FeCl3-modified montmorillonite K10.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Methyl 4-amino-3-(tert-butoxy)benzoate Syntheses

Welcome to the advanced technical support guide for handling Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3). This molecule is a highly versatile building block in drug discovery, but its structural motifs—an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3). This molecule is a highly versatile building block in drug discovery, but its structural motifs—an electron-rich aniline, an acid-labile tert-butyl ether, and a hydrolyzable methyl ester—create a perfect storm for degradation during synthesis, workup, and storage.

This guide provides mechanistic explanations, diagnostic FAQs, and self-validating protocols to ensure high-purity isolation of this critical intermediate.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My isolated product has a dark red or brown discoloration, and HPLC shows a broad baseline hump. What is happening?

A1: This is a classic hallmark of aniline oxidation . The amino group (-NH₂) is a strong electron-donating group, which makes the aromatic ring electron-rich and highly susceptible to losing electrons[1]. Exposure to atmospheric oxygen, especially when catalyzed by ambient light or trace transition metals, initiates single-electron transfer (SET) processes. This leads to the formation of colored impurities like p-benzoquinones and highly conjugated polymeric materials[2]. This degradation manifests visually as a darkening of the compound from a pale yellow liquid/solid to a dark red or brown substance[2].

The Fix: Purge all reaction solvents and chromatography columns with an inert gas (nitrogen or argon) before use[2]. When purifying via column chromatography, remember that standard silica gel is slightly acidic. This acidity can strongly adsorb the basic amine and catalyze degradation, leading to severe streaking[2]. Pre-treat the silica gel with 0.5–1% triethylamine to neutralize these acidic silanol sites[2].

Q2: LC-MS analysis reveals a major impurity with an m/z of 168 [M+H-56]⁺. Why am I losing the tert-butyl group?

A2: The tert-butyl ether moiety is highly sensitive to acidic conditions. When exposed to acids (e.g., during an acidic aqueous workup, Boc-deprotection steps, or when using unbuffered silica gel), the ether oxygen is reversibly protonated[3]. Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the C–O bond cleaves readily via a unimolecular SN1 or E1 mechanism[3][4]. This expels isobutylene gas (mass = 56 Da) and leaves behind the phenolic impurity, methyl 4-amino-3-hydroxybenzoate[4].

The Fix: Strictly avoid acidic conditions (pH < 4). Ensure any reaction quench is performed at low temperatures (0 °C) using a mild, buffered base like saturated aqueous sodium bicarbonate[2].

Q3: I observe a highly polar impurity that stays at the baseline on normal-phase TLC (m/z 210 [M+H]⁺). What is this byproduct?

A3: This is the free carboxylic acid, 4-amino-3-(tert-butoxy)benzoic acid , resulting from the hydrolysis (saponification) of the methyl ester. While methyl esters are generally robust, prolonged exposure to strong aqueous bases (e.g., NaOH or KOH) during workup will drive the irreversible formation of the carboxylate salt.

The Fix: Keep basic washes brief. Rely on mild bases (e.g., K₂CO₃ or NaHCO₃) rather than hydroxide bases during the neutralization of reaction mixtures.

Part 2: Degradation Pathways & Troubleshooting Logic

Mechanism Target Methyl 4-amino-3- (tert-butoxy)benzoate Acid Acidic Conditions (H+) Target->Acid O2 O2 / Light / Metals Target->O2 Base Aqueous Base (OH-) Target->Base Phenol Methyl 4-amino-3- hydroxybenzoate Acid->Phenol SN1/E1 Quinone Quinone-imines & Polyanilines O2->Quinone Oxidation AcidProd 4-amino-3-(tert-butoxy) benzoic acid Base->AcidProd Hydrolysis

Primary degradation pathways of Methyl 4-amino-3-(tert-butoxy)benzoate under various conditions.

Troubleshooting Start Analyze Impure Sample (LC-MS & Visual) Vis Visual Inspection Start->Vis MS LC-MS Analysis Start->MS Dark Dark Red/Brown Color Broad HPLC Hump Vis->Dark Yes Mass56 Major Peak at[M+H-56]+ (m/z 168) MS->Mass56 Yes Ox Aniline Oxidation (Polymeric Species) Dark->Ox Sol1 Degass Solvents Neutralize Silica Ox->Sol1 Cleavage tert-Butyl Ether Cleavage (SN1/E1 Mechanism) Mass56->Cleavage Sol2 Avoid Acidic Workup Buffer to pH > 7 Cleavage->Sol2

Troubleshooting workflow for identifying and resolving impurities in the target compound.

Part 3: Quantitative Impurity Profiling

Use the following table to rapidly cross-reference analytical data with the underlying chemical cause.

Impurity TypeStructural ChangeLC-MS Shift (Δm/z)Primary CauseVisual / Analytical Cue
Phenolic Byproduct Loss of tert-butyl group-56 Da (m/z 168)Acidic workup or unbuffered silicaSharp peak on HPLC, more polar than product.
Oxidation Products Quinone-imine formationVariable (Often +14 or polymeric)Air/Light exposure, trace metalsDark red/brown color, broad baseline hump on HPLC.
Free Acid Loss of methyl ester-14 Da (m/z 210)Strong aqueous base (NaOH/KOH)Baseline retention on normal-phase TLC.
Regioisomers Incorrect substitution pattern0 Da (m/z 224)Impure starting materialsClosely eluting twin peaks on HPLC.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Workup and Isolation (Preventing Ether Cleavage)

This protocol ensures the survival of the acid-labile tert-butyl ether during reaction quenching.

  • Temperature Control: Cool the crude reaction mixture to 0 °C using an ice bath.

  • Buffered Quench: Slowly add a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Validation Check: Test the aqueous layer with pH paper. Do not proceed to extraction until the pH is strictly between 7.5 and 8.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Validation Check: The organic layer should be pale yellow. If it turns dark brown rapidly, oxygen is present; immediately purge the headspace with Argon.

  • Buffered Chromatography: Pack a silica gel column using a solvent system containing 1% Triethylamine (e.g., 20% EtOAc/Hexanes + 1% TEA).

    • Validation Check: TLC of the collected fractions should show a single, tight spot (Rf ~0.4). Streaking indicates insufficient neutralization of the silica gel.

Protocol B: Decolorization of Oxidized Samples

If your Methyl 4-amino-3-(tert-butoxy)benzoate has already degraded into a dark oil/solid, use this protocol to rescue the batch[2].

  • Dissolution: Dissolve the dark, impure aniline in a minimal amount of hot Ethyl Acetate.

  • Carbon Treatment: Add 10% w/w activated charcoal (Norit) to the hot solution. Swirl gently for 5–10 minutes.

    • Validation Check: The solution will turn into an opaque black suspension. The charcoal actively adsorbs the highly conjugated, polymeric oxidation impurities[2].

  • Hot Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the fine charcoal particles. Wash the pad with a small amount of hot Ethyl Acetate.

    • Validation Check: The resulting filtrate must be significantly lighter in color (pale yellow to colorless). If a red tint persists, repeat Step 2.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) flushed with Nitrogen to yield the purified, decolorized product. Store immediately in an amber vial under Argon at -20 °C.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Methyl 4-amino-3-(tert-butoxy)benzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3).

As an aniline derivative featuring both a methyl ester and a bulky tert-butoxy ether, this compound presents unique purification challenges. Its electron-rich aromatic ring is highly susceptible to oxidation, and its basic primary amine group frequently complicates standard chromatographic techniques. This guide bridges the gap between theoretical chemistry and benchtop execution, providing causality-driven troubleshooting and self-validating protocols.

Impurity Profiling

Before initiating any purification workflow, it is critical to identify the contaminants. The table below summarizes the quantitative and qualitative data for the most common impurities associated with the synthesis and storage of this compound.

ImpuritySource / OriginStructural CharacteristicDetection MethodPrimary Removal Strategy
Methyl 4-amino-3-hydroxybenzoate Unreacted starting material (incomplete tert-butylation)Phenolic -OH (Strong H-bond donor, highly polar)TLC (Low Rf​ ), HPLCColumn chromatography[1]
4-amino-3-(tert-butoxy)benzoic acid Unreacted starting material / Ester hydrolysisCarboxylic acid (Acidic, pKa ~4.5)TLC (Baseline streaking)Mild basic aqueous wash
Quinone imines / Azo compounds Aerial oxidation of the aniline moietyExtended conjugation (Highly colored)Visual (Dark red/brown color)Activated charcoal / Silica plug[2]
N-alkylated side products Over-alkylation during synthesisSecondary/Tertiary amine (Lipophilic, non-polar)LC-MS, 1 H-NMRColumn chromatography
Troubleshooting Guides & FAQs

Q1: Why does my purified Methyl 4-amino-3-(tert-butoxy)benzoate turn dark brown over time, and how can I prevent it? Causality: The primary amine on the benzene ring donates electron density via resonance, making the aromatic system highly electron-rich. This lowers the oxidation potential, making the compound highly susceptible to aerial oxidation. Oxygen diradicals abstract hydrogen atoms from the amine, initiating a radical cascade that forms highly conjugated, darkly colored quinone imines or azo compounds[2]. Solution: Always store the purified solid in an amber vial backfilled with an inert gas (Argon or Nitrogen) at 2–8 °C. If your batch has already oxidized, passing the material through a short silica plug using a non-polar eluent (e.g., 10% EtOAc in Hexane) will rapidly strip the highly polar oxidized oligomers from the product[3].

Q2: During silica gel column chromatography, my product streaks heavily, resulting in poor separation. How do I resolve this? Causality: Aniline derivatives are Lewis bases. The surface of standard silica gel is populated with slightly acidic silanol groups (Si-OH). As the compound travels down the column, the amine group engages in strong hydrogen bonding and reversible ion-exchange interactions with these silanols, causing the compound to drag and elute as a broad, asymmetric "tail"[4]. Solution: Neutralize the stationary phase dynamically by adding a basic modifier to your mobile phase. Adding 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mixture will preferentially cap the acidic silanol sites, allowing your target compound to elute as a tight, symmetrical band[5].

Q3: How can I selectively remove unreacted 4-amino-3-(tert-butoxy)benzoic acid without hydrolyzing my ester product? Causality: The carboxylic acid impurity has a pKa of approximately 4.5, whereas the methyl ester is neutral. By exploiting this thermodynamic difference, a mild base will selectively deprotonate the acid into a water-soluble carboxylate salt without providing enough hydroxide nucleophilicity to cleave the ester[6]. Solution: Perform an acid-base extraction using saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). The ester is completely stable to mild bicarbonate at room temperature.

Q4: My crude mixture contains unreacted Methyl 4-amino-3-hydroxybenzoate. Why is it difficult to separate, and what is the best approach? Causality: The free phenolic -OH group on the impurity makes it significantly more polar than your target compound, which possesses a bulky, lipophilic tert-butoxy group[1]. However, both compounds contain the aniline moiety, meaning they will both interact with silica. Solution: Use a gradient column chromatography approach. Elute the target tert-butoxy compound first using a low-polarity solvent system (e.g., 15% EtOAc in Hexane + 1% TEA). The phenolic impurity will remain tightly bound to the baseline until the polarity is significantly increased.

Experimental Protocols
Protocol A: Optimized Silica Gel Chromatography (Self-Validating System)

Use this protocol to separate the target compound from unreacted phenols and over-alkylated impurities.

  • Mobile Phase Preparation: Prepare a solvent system of 80% Hexane and 20% Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly. Validation Check: Run a TLC of your crude mixture in this solvent. The target spot should have an Rf​ of 0.3–0.4 and appear as a tight circle, not a teardrop.

  • Column Packing (Wet Slurry): Add a cotton plug and a layer of sand to the column. Create a slurry of silica gel (20-30x the mass of your crude sample) using the prepared mobile phase. Pour the slurry and allow the silica to settle under mild air pressure. The TEA in the solvent will pre-neutralize the column[4].

  • Sample Loading: Dissolve your crude mixture in the absolute minimum volume of Dichloromethane (DCM). Apply it evenly to the top of the silica bed.

  • Elution & Fraction Collection: Elute the column using the mobile phase. Collect fractions in test tubes.

  • Validation: Spot every third fraction on a TLC plate. Pool the fractions containing only the pure target compound, evaporate under reduced pressure, and immediately backfill the receiving flask with Argon to prevent oxidation.

Protocol B: Acid-Base Extraction & Recrystallization

Use this protocol if your primary impurity is the unreacted benzoic acid or if you need to achieve >99% purity for biological assays.

  • Dissolution: Dissolve 1.0 g of the crude ester in 20 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Mild Basic Wash: Add 15 mL of saturated aqueous NaHCO3​ . Stopper and shake vigorously, venting frequently to release CO2​ gas. Validation Check: Check the pH of the aqueous layer; it must remain >7 to ensure all acid is deprotonated.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the acid impurity). Wash the organic layer once with 10 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Dissolve the solid in a minimum amount of hot Hexane/EtOAc (typically 4:1 ratio). Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals and dry under high vacuum.

Purification Decision Workflow

PurificationWorkflow Start Crude Methyl 4-amino-3- (tert-butoxy)benzoate CheckAcid Contains unreacted benzoic acid? Start->CheckAcid WashBase Wash with sat. NaHCO3 (Aqueous waste) CheckAcid->WashBase Yes CheckPhenol Contains unreacted phenolic starting material? CheckAcid->CheckPhenol No WashBase->CheckPhenol Chromatography Silica Column Chromatography (Add 1% TEA) CheckPhenol->Chromatography Yes CheckColor Is the product dark/colored? CheckPhenol->CheckColor No Chromatography->CheckColor Charcoal Activated Charcoal Treatment or Silica Plug CheckColor->Charcoal Yes Pure Pure Target Compound (Store under Argon) CheckColor->Pure No Charcoal->Pure

Decision tree for the purification of Methyl 4-amino-3-(tert-butoxy)benzoate based on impurity profile.

References
  • C0mmun1ty et al. "Purify and dry aniline?" Reddit (r/chemistry). Available at:[Link]

  • Uehara, T. et al. "Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 4-amino-3-(tert-butoxy)benzoate

Introduction: Welcome to the dedicated technical support guide for the crystallization of Methyl 4-amino-3-(tert-butoxy)benzoate (CAS 1558426-55-3). This resource is designed for researchers, medicinal chemists, and proc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the dedicated technical support guide for the crystallization of Methyl 4-amino-3-(tert-butoxy)benzoate (CAS 1558426-55-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of obtaining this intermediate in high purity and crystalline form. The unique structural features of this molecule—a sterically demanding tert-butoxy group adjacent to an amino group on an aromatic ring—present specific challenges that require a nuanced approach to crystallization. This guide provides in-depth, cause-and-effect troubleshooting and validated protocols to help you overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of Methyl 4-amino-3-(tert-butoxy)benzoate that influence its crystallization?

A1: The crystallization behavior of this compound is governed by a balance of intermolecular forces and steric factors originating from its key functional groups:

  • Amino and Ester Groups: The primary amine (-NH₂) acts as a hydrogen bond donor, while the carbonyl of the methyl ester (-COOCH₃) and the ether oxygen of the tert-butoxy group act as hydrogen bond acceptors. These interactions are crucial for forming an ordered crystal lattice.[1]

  • Aromatic Ring: The benzene ring allows for π-π stacking interactions, which contribute significantly to crystal packing.[2]

  • tert-Butoxy Group: This is the most impactful feature. Its bulky, three-dimensional nature introduces significant steric hindrance.[3] This can disrupt efficient crystal packing, potentially leading to lower melting points, a higher propensity to form oils, or the trapping of solvent in the crystal lattice. Furthermore, this group is susceptible to cleavage under acidic conditions.[4]

Q2: What is the most critical impurity to be aware of during the synthesis and crystallization of this compound?

A2: The most common and problematic process-related impurity is Methyl 4-amino-3-hydroxybenzoate . This impurity arises from the acid-catalyzed hydrolysis of the tert-butoxy ether bond. The tert-butyl group is a well-known acid-labile protecting group.[4] Exposure to even mild acidic conditions (e.g., during an aqueous workup with insufficient base or on acidic silica gel during chromatography) can cleave the group, yielding the corresponding phenol. The similar polarity and structural framework of this impurity make its removal by crystallization challenging, as it can co-crystallize or inhibit crystal growth altogether.

Q3: What general class of solvents should I start with for recrystallization?

A3: A systematic approach using solvents of varying polarity is recommended. Given the molecule's moderate polarity (XLogP3-AA: 2.2[5]), you should explore:

  • Protic Solvents (e.g., Isopropanol, Ethanol): These can engage in hydrogen bonding and are often a good starting point for aromatic amines.[6]

  • Aprotic Polar Solvents (e.g., Ethyl Acetate, Acetonitrile): These can dissolve the compound at elevated temperatures but may have lower solvency at room temperature.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These are typically used as anti-solvents, as the compound is unlikely to be highly soluble in them.

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

Q4: Should I be concerned about polymorphism with this compound?

A4: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for any pharmaceutical intermediate.[8][9] Different polymorphs can exhibit different physical properties, including solubility, stability, and melting point.[10] The conditions of crystallization—such as the solvent system, cooling rate, and agitation—can all influence which polymorphic form is obtained.[9] If this compound is used in a regulated manufacturing process, identifying and consistently producing the most stable polymorph is essential.

Troubleshooting Guide: From Oiling Out to Crystal Perfection

This section addresses specific experimental failures in a question-and-answer format, providing both the rationale for the problem and a step-by-step protocol for its resolution.

Q5: I’ve cooled my solution, but no crystals have formed. What should I do?

A5: This is a classic case of either excessive solvent use or a supersaturated solution.[11] The solution contains the dissolved compound but lacks a nucleation point for crystal growth to begin.

Troubleshooting Workflow: No Crystal Formation

G cluster_clear Clear Solution Path cluster_cloudy Cloudy Solution Path start Saturated solution is cooled. No crystals form. check_cloudy Is the solution clear or cloudy? start->check_cloudy scratch 1. Scratch flask with glass rod check_cloudy->scratch Clear reheat 1. Re-heat to dissolve check_cloudy->reheat Cloudy seed 2. Add a seed crystal scratch->seed cool 3. Cool further (ice bath) seed->cool reduce_vol 4. Reduce solvent volume (rotary evaporator) & re-cool cool->reduce_vol add_solvent 2. Add minimal additional hot solvent (1-2% v/v) cool_slow 3. Cool slowly

Caption: Decision workflow for inducing crystallization.

Protocol: Inducing Nucleation
  • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Seeding: If you have a small amount of the solid product, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[12]

  • Reduce Volume: If scratching and seeding fail, you have likely used too much solvent.[11] Gently heat the solution and evaporate a portion of the solvent (10-20%) using a rotary evaporator or a stream of nitrogen. Allow the concentrated solution to cool again.

  • Lower Temperature: Cool the flask in an ice-water bath or refrigerator to further decrease the compound's solubility.

Q6: My compound separated as an oil instead of a solid. How do I fix this?

A6: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of the solute is too high for the solution to remain stable.[11] The bulky tert-butoxy group can lower the compound's melting point and disrupt packing, making this a common issue.

Protocol: Remedying Oiling Out
  • Re-dissolve: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional warm solvent (e.g., 5-10% of the original volume) to decrease the solution's saturation level.

  • Ensure Homogeneity: Swirl to ensure a single, clear phase is formed at the elevated temperature.

  • Slow Cooling (Crucial): This is the most critical step. Do not place the flask on a cold surface or in an ice bath. Allow it to cool to room temperature very slowly over several hours. Insulating the flask (e.g., by placing it in a large beaker of warm water or leaving it on a cooling hotplate) can promote the formation of ordered crystals instead of an amorphous oil.[11]

  • Consider Solvent Change: If oiling persists, the solvent's boiling point may be too high relative to your compound's melting point. Re-attempt the crystallization with a lower-boiling point solvent from the recommended list (see Table 1).

Q7: My final product has poor purity, and I suspect hydrolysis of the tert-butoxy group. How can I improve the crystallization?

A7: The presence of the more polar hydrolysis byproduct, Methyl 4-amino-3-hydroxybenzoate, can act as an impurity that disrupts the crystal lattice. A solvent system that maximizes the solubility difference between the desired product and this impurity is required. An anti-solvent crystallization is often highly effective in this scenario.

Data Summary: Recommended Solvent Systems
Solvent System CategoryPrimary Solvent (Good)Anti-Solvent (Poor)Rationale & Application
Protic/Nonpolar Isopropanol (IPA)Heptane or HexaneIPA effectively dissolves the compound via H-bonding. The nonpolar anti-solvent drastically reduces solubility, often leading to rapid, high-yield precipitation.
Aprotic/Nonpolar Ethyl Acetate (EtOAc)Heptane or HexaneGood for moderately polar compounds. The difference in polarity is stark, promoting effective precipitation.
Aprotic/Protic Acetonitrile (ACN)WaterThe hydrolyzed impurity has higher solubility in water, which can help retain it in the mother liquor while the desired product crystallizes. Use with caution to avoid supersaturation.
Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a suitable "good" solvent (e.g., Isopropanol) at a slightly elevated temperature (e.g., 40-50 °C). Ensure all solid is dissolved.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a small plug of celite or filter paper to obtain a clear solution.

  • Anti-Solvent Addition: While gently stirring the warm solution, slowly add the "poor" solvent (e.g., Heptane) dropwise.

  • Observe for Cloud Point: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the "cloud point," where nucleation begins.

  • Incubation: Stop adding the anti-solvent and allow the mixture to stir at room temperature (or slightly below) for 1-2 hours to allow the crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizing the Anti-Solvent Method

G A 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Isopropanol) B 2. Add 'Poor' Anti-Solvent (e.g., Heptane) Dropwise until Persistent Cloudiness A->B C 3. Cool and Allow Crystals to Grow B->C D 4. Isolate by Filtration C->D E Pure Crystalline Product D->E

Caption: Workflow for anti-solvent crystallization.

References

  • Boruah, A. & Roy, A. (2022). Biomaterials Science. Referenced in a study on a related compound, highlighting the role of aromatic frameworks in forming supramolecular sheets.

  • Organic Syntheses. (1921-2024). Organic Syntheses Procedure, Coll. Vol. 6, p.603 (1988); Vol. 51, p.90 (1971). Provides examples of recrystallization of related aromatic amino esters, often using ethanol.

  • Guidechem. (2024). Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki. Provides basic compound properties.

  • PubChem. Compound Summary for CID 82796135, Methyl 4-amino-3-(tert-butoxy)benzoate. National Center for Biotechnology Information.

  • Wu, J-Y. et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1586. Describes the crystal structure of a related compound, Methyl 4-amino-3-methylbenzoate, noting intermolecular N-H---O hydrogen bonds.

  • Wu, C. et al. (2004). The Journal of Organic Chemistry, 69(19), 6546–6549. Discusses the selective deprotection of tert-butyl esters using ZnBr₂, highlighting the acid-labile nature of tert-butyl groups.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. A guide to common issues in crystallization.

  • University of York, Department of Chemistry. Problems with Recrystallisations. Discusses common causes for crystallization failure, including "oiling out".

  • Bauer, J.F. (2009). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology.

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. Discusses the impact of different crystal forms on drug properties.

  • University of Potsdam. Advice for Crystallization. Provides practical tips for growing single crystals.

  • SCM. (2018). Guide for crystallization. A detailed guide on solvent choice and crystallization techniques.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-amino-3-(tert-butoxy)benzoate Reactions

Welcome to the Advanced Application Support Center. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3)[1] is a highly versatile building block frequently utilized in drug discovery and complex API synthesis. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3)[1] is a highly versatile building block frequently utilized in drug discovery and complex API synthesis. However, its unique substitution pattern—an electron-rich aniline flanked by an ortho-tert-butoxy group and a para-methyl ester—creates a complex reactivity profile. This guide addresses the mechanistic causality behind common unexpected outcomes and provides field-validated protocols to overcome them.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why is the amidation or alkylation of the aniline nitrogen yielding <10% conversion, even with standard coupling reagents (e.g., EDC/HOBt)? Causality & Expert Insight: The primary culprit is severe steric hindrance. The bulky tert-butoxy group at the ortho position creates a restrictive steric shield around the C4 amine[2]. This bulkiness physically impedes the trajectory of incoming electrophiles or activated ester intermediates, drastically increasing the activation energy required for the transition state. Resolution: Standard carbodiimide coupling is insufficient for this substrate. You must transition to highly reactive acylating agents (e.g., forming the acid chloride in situ with thionyl chloride) or use highly efficient uronium-based coupling reagents like HATU. Additionally, microwave irradiation provides the necessary thermal energy to overcome the high activation barrier of this sterically congested transition state[2].

Q2: During a Boc-deprotection step elsewhere on my intermediate, I noticed the loss of the tert-butoxy group. Why did this happen, and how can I prevent it? Causality & Expert Insight: tert-Butyl ethers are highly acid-labile. When exposed to strong protic acids like Trifluoroacetic Acid (TFA) or HCl, the ether oxygen is rapidly protonated. This triggers an SN​1 -type cleavage mechanism: the C-O bond breaks to form a highly stable tert-butyl carbocation and a phenol derivative (methyl 4-amino-3-hydroxybenzoate)[3]. The carbocation subsequently eliminates a proton to form isobutylene gas. Resolution: If your synthetic sequence requires acidic deprotection of other groups, you face a chemoselectivity issue. To preserve the tert-butoxy ether, avoid strong protic acids. Instead, use mild Lewis acids (e.g., ZnBr2​ in DCM), which can selectively mediate Boc deprotection while leaving the tert-butyl ether largely intact[4].

Q3: When hydrolyzing the methyl ester to the corresponding carboxylic acid using NaOH/MeOH, the reaction mixture turns dark brown, and I see multiple degradation products by LC-MS. What is going wrong? Causality & Expert Insight: Anilines are electron-rich systems that are highly susceptible to air oxidation. This oxidative degradation is significantly accelerated under the basic conditions and elevated temperatures typically used to hydrolyze esters. The dark brown color is indicative of azo, quinone-imine, or polymeric degradation byproducts. Resolution: Saponification must be performed under strictly anaerobic conditions. Degas all solvents prior to use. Furthermore, use a milder base system, such as LiOH at room temperature, which is often sufficient for methyl ester cleavage without requiring the harsh heating that drives oxidative degradation[5].

Section 2: Functional Group Compatibility Data

To aid in synthetic planning, the following table summarizes the stability of Methyl 4-amino-3-(tert-butoxy)benzoate across various standard reaction environments.

Reaction ConditionEster (C1)tert-Butoxy (C3)Amine (C4)Expected Outcome / Risk
Strong Acid (TFA / HCl, neat) StableCleaved Protonated (Salt)Rapid loss of t-butyl group via SN​1 pathway[3].
Mild Lewis Acid ( ZnBr2​ , DCM) StableStableStableOrthogonal stability; useful if removing N-Boc elsewhere[4].
Aqueous Base (LiOH, RT) Hydrolyzed StableStableClean conversion to carboxylic acid (if oxygen is excluded)[5].
Nucleophiles (Primary Amines, Heat) Transesterified StableStableRisk of unwanted transamidation at the ester.
Reductants ( LiAlH4​ , THF) Reduced StableStableEster reduces to primary alcohol; amine remains intact.

Section 3: Mechanistic and Workflow Visualizations

SN1_Cleavage A Protonation of Ether Oxygen B Oxonium Ion Intermediate A->B + H+ C C-O Bond Cleavage (Rate Determining) B->C Heat / Time D tert-Butyl Carbocation + Phenol C->D SN1 Pathway E Elimination to Isobutylene D->E - H+

Mechanistic pathway of tert-butyl ether cleavage under strong acidic conditions.

Amidation_Workflow Start Initiate Amidation (EDC/HOBt, RT) Check LC-MS Conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Fail1 Apply Microwave Heating (80-100 °C, 30 min) Check->Fail1 No (Steric Hindrance) Check2 LC-MS Conversion > 90%? Fail1->Check2 Check2->Success Yes Fail2 Switch to Acid Chloride or HATU/DIPEA Check2->Fail2 No Fail2->Success Final Attempt

Decision tree for overcoming steric hindrance during aniline functionalization.

Section 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Amidation of Sterically Hindered Aniline

Objective: To achieve complete acylation of the C4 amine despite the ortho-tert-butoxy steric shield[2].

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve Methyl 4-amino-3-(tert-butoxy)benzoate (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.5 mL).

  • Activation: Add the desired carboxylic acid (1.5 equiv, 0.75 mmol), followed by HATU (1.5 equiv, 0.75 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 90 °C for 30 minutes. (Note: Conventional heating requires 12–18 hours at 80 °C and often results in partial degradation).

  • Self-Validation & Workup: Analyze an aliquot via LC-MS. Upon confirming >95% consumption of the aniline starting material, dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Anaerobic Saponification of the Methyl Ester

Objective: To hydrolyze the C1 methyl ester to the carboxylic acid without triggering oxidative degradation of the electron-rich aniline or cleaving the acid-labile ether[5].

  • Solvent Degassing: Prepare a solvent mixture of THF:MeOH: H2​O (3:1:1 v/v/v). Sparge the mixture with Argon gas for 30 minutes using a submerged needle to displace dissolved oxygen.

  • Preparation: In an oven-dried round-bottom flask flushed with Argon, dissolve the ester (1.0 equiv, 1.0 mmol) in the degassed solvent mixture (10 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 equiv, 3.0 mmol) in one portion. Stir the reaction vigorously at room temperature (20–25 °C) under a continuous Argon balloon atmosphere for 4–6 hours.

  • Self-Validation & Workup: Monitor by TLC (Hexanes:EtOAc 1:1). Once complete, cool the mixture to 0 °C. Carefully acidify to pH 4-5 using 1M aqueous Citric Acid. (Critical: Avoid strong acids like HCl to prevent tert-butyl ether cleavage). Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Study.com. "Tert-Butyl ethers react with trifluoroacetic acid, to yield alcohol and 2-methylpropene". Available at:[Link][3]

  • ACS Publications. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2". Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Deprotection of tert-Butoxy Group in Methyl 4-amino-3-(tert-butoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting protocols.

The deprotection of the tert-butyl (t-Bu) ether in Methyl 4-amino-3-(tert-butoxy)benzoate presents a distinct chemoselectivity challenge: you must cleave a robust ether to yield the target phenol (Methyl 4-amino-3-hydroxybenzoate) without hydrolyzing the labile methyl ester or alkylating the electron-rich aniline ring.

Core Principles & Chemical Causality

To master this transformation, you must understand the causality behind the side reactions and how our protocols create a self-validating system :

  • The Cleavage Mechanism: tert-Butyl ethers cleave via an acid-catalyzed unimolecular nucleophilic substitution (SN1) or elimination (E1) mechanism, generating a highly reactive tert-butyl carbocation[1].

  • Preventing Ester Hydrolysis: Methyl esters are highly susceptible to hydrolysis in the presence of strong acids and water. Therefore, maintaining strictly anhydrous conditions is the primary self-validating control for ester preservation. If there is no water to act as a nucleophile, hydrolysis cannot occur.

  • Protecting the Aniline Ring (EAS Prevention): The free amino group (-NH 2​ ) strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS) by the tert-butyl cation. However, under strongly acidic conditions (e.g., TFA or HCl), the amine is quantitatively protonated to form an anilinium ion (-NH 3+​ ). This positively charged moiety is strongly electron-withdrawing, profoundly deactivating the ring and shielding it from alkylation. The acid required to cleave the ether simultaneously masks the nucleophilicity of the substrate.

  • The Necessity of Scavengers: During the workup phase, as the reaction is neutralized, the amine is deprotonated and regains its nucleophilicity. If unquenched tert-butyl cations remain, rapid N-alkylation or ring alkylation occurs. Incorporating a scavenger like Triisopropylsilane (TIS) irreversibly traps the cation as a silyl adduct, shifting the equilibrium and ensuring a clean reaction profile[2].

Mechanism SM Methyl 4-amino-3-(tert-butoxy)benzoate (Starting Material) Protonated Protonated Ether & Anilinium Ion (Ring Deactivated against EAS) SM->Protonated + Strong Acid (TFA/HCl) TS Cleavage (SN1/E1) t-Butyl Cation Generation Protonated->TS Rate-Limiting Cleavage Product Methyl 4-amino-3-hydroxybenzoate (Target Phenol) TS->Product - t-Butyl Cation Scavenger TIS-tBu Adduct + Isobutene (Irreversible Cation Trapping) TS->Scavenger + TIS (Scavenger)

Mechanistic pathway of acid-catalyzed tert-butyl ether cleavage and cation scavenging.

Standard Operating Procedures (SOPs)

Method A: Anhydrous HCl in Dioxane (Preferred for Ester Preservation)

This method utilizes strictly anhydrous conditions to eliminate the risk of ester hydrolysis while effectively cleaving the ether[3].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-amino-3-(tert-butoxy)benzoate (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Perform this under an inert atmosphere (N 2​ or Argon) using oven-dried glassware.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exotherm.

  • Acid Addition: Dropwise add a commercially available, anhydrous solution of 4.0 M HCl in 1,4-dioxane (10.0 eq)[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor progression via LC-MS.

  • Isolation: Upon completion, concentrate the mixture under reduced pressure (avoid water baths >30 °C). Triturate the resulting solid with cold, anhydrous diethyl ether. The product will precipitate cleanly as the hydrochloride salt. Filter and dry under a vacuum.

Method B: TFA-Mediated Cleavage with Scavenger (Rapid & Robust)

This is the standard peptide-chemistry approach, utilizing a scavenger to irreversibly trap the carbocation[2].

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Dichloromethane (DCM), and Triisopropylsilane (TIS) in a 50:45:5 (v/v/v) ratio[2].

  • Reaction: Dissolve the substrate in the cleavage cocktail (approx. 10 mL per mmol of substrate) at 0 °C.

  • Stirring: Stir the mixture at room temperature for 1–3 hours.

  • Quenching & Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen. Precipitate the product by adding cold diethyl ether. Centrifuge to collect the trifluoroacetate salt.

Method C: Lewis Acid Cleavage via ZnBr 2​ (Mild Alternative)

For highly sensitive systems where protic acids cause degradation, Lewis acids can selectively coordinate and cleave tert-butyl ethers[4].

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous ZnBr 2​ (5.0 eq, 500 mol%) in anhydrous DCM[5].

  • Addition: Add the substrate (1.0 eq) to the suspension at room temperature.

  • Reaction: Stir vigorously for 24 hours under a nitrogen atmosphere.

  • Workup: Quench with water, separate the organic phase, and extract the aqueous layer with DCM. Dry the combined organics over MgSO 4​ and concentrate[5].

Quantitative Data & Method Comparison

ProtocolReagentsReaction TimeEster Hydrolysis RiskAlkylation RiskRecommended Use Case
Method A 4.0 M HCl in Dioxane (Anhydrous)2 – 4 hoursLowLowPreferred for maximum ester preservation[3].
Method B TFA / DCM / TIS (50:45:5)1 – 3 hoursModerateVery LowHighly robust; best when rapid cleavage is needed[2].
Method C ZnBr 2​ in DCM (500 mol%)24 hoursVery LowLowMilder Lewis acid alternative for highly sensitive substrates[5].

Troubleshooting Guide & FAQs

Q: Why am I seeing a byproduct with a mass 14 Da lower than my expected product? A: A mass loss of 14 Da (-CH 2​ ) indicates that the methyl ester has hydrolyzed to the corresponding carboxylic acid. This is caused by the presence of trace water in your acidic cleavage cocktail. To fix this, switch to strictly anhydrous 4.0 M HCl in 1,4-dioxane[3], or ensure your TFA and DCM are freshly distilled and stored over molecular sieves.

Q: My LC-MS shows a major peak at M+56. What happened, and how do I prevent it? A: An M+56 peak is the classic signature of tert-butylation. The highly reactive tert-butyl cation generated during ether cleavage has alkylated your molecule (likely via N-alkylation of the amine during the neutralization workup when the amine is no longer protonated). To prevent this, you must add a carbocation scavenger. We strongly recommend adding 5% (v/v) Triisopropylsilane (TIS) to your cleavage cocktail[2]. TIS irreversibly traps the cation as a silyl adduct.

Q: The deprotection is too slow in HCl/Dioxane. Can I heat the reaction to speed it up? A: Heating acidic reactions containing methyl esters significantly increases the risk of transesterification or hydrolysis if even trace moisture is present. Instead of heating, consider switching to the TFA/TIS cocktail (Method B) for faster kinetics, or use the Lewis acid-mediated cleavage (Method C)[5].

Q: How do I safely isolate the free base without causing side reactions during workup? A: The safest isolation method is precipitation of the salt (as described in Methods A and B). If the free base is strictly required, dissolve the isolated salt in cold water, neutralize carefully with saturated aqueous NaHCO 3​ at 0 °C, and extract immediately with ethyl acetate. Do not leave the free base in an aqueous mixture with residual tert-butyl electrophiles.

Optimization Workflow

Workflow Start Select Deprotection Strategy HCl 4M HCl in Dioxane (Anhydrous) Start->HCl TFA TFA / DCM / TIS (Standard Cocktail) Start->TFA ZnBr2 ZnBr2 in DCM (Lewis Acid) Start->ZnBr2 Eval LC-MS / TLC Evaluation HCl->Eval TFA->Eval ZnBr2->Eval Hydrolysis Issue: Ester Hydrolysis (Loss of 14 Da) Eval->Hydrolysis Alkylation Issue: t-Butyl Adduct (+56 Da) Eval->Alkylation Success Clean Deprotection (Target Mass Confirmed) Eval->Success Fix1 Use strictly anhydrous solvents Hydrolysis->Fix1 Fix2 Increase TIS scavenger to 5% Alkylation->Fix2 Fix1->Start Fix2->Start

Troubleshooting workflow for selecting and optimizing the deprotection protocol.

References

  • "The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development", Benchchem.
  • "Ether cleavage", Wikipedia.
  • "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2", The Journal of Organic Chemistry - ACS Publications.
  • "Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203", Biomedres.

Sources

Optimization

Technical Support Center: Catalyst Optimization for Methyl 4-amino-3-(tert-butoxy)benzoate Synthesis

Welcome to the Process Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 4-amino-3-(tert-butox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate .

The critical transformation in this synthetic route is the catalytic hydrogenation of the precursor, Methyl 4-nitro-3-(tert-butoxy)benzoate. While palladium on carbon (Pd/C) is the industry standard for nitro-to-amine reductions, this specific substrate presents dual challenges: managing the highly exothermic nitro reduction while preserving the acid-sensitive tert-butoxy ether linkage.

Core Mechanistic Pathway

To troubleshoot catalyst loading, one must first understand the kinetics of the reaction. The reduction of a nitroarene does not occur in a single step; it cascades through nitroso and hydroxylamine intermediates[1].

NitroReduction A Methyl 4-nitro-3- (tert-butoxy)benzoate B Nitroso Intermediate A->B Pd/C, H2 (Fast) C Hydroxylamine Intermediate B->C Pd/C, H2 (Fast) D Methyl 4-amino-3- (tert-butoxy)benzoate C->D Pd/C, H2 (Rate-Limiting)

Catalytic hydrogenation pathway from nitroarene to arylamine via hydroxylamine.

The final cleavage of the N–O bond in the arylhydroxylamine is the rate-limiting step. Most perceived "catalyst failures" are actually mass-transfer limitations where the catalyst surface becomes starved of hydrogen gas, stalling the reaction at the hydroxylamine stage[1].

Troubleshooting & FAQs

Q1: My reaction is stalling at 80-85% conversion, and HPLC shows a major impurity. Should I increase the Pd/C loading? A1: Do not immediately increase catalyst loading. The impurity is almost certainly the hydroxylamine intermediate. Because the first two reduction steps are extremely fast, hydrogen is consumed rapidly. If the gas-liquid mass transfer of H₂ cannot keep up with the reaction rate, the catalyst surface becomes depleted of hydrogen, and the reaction stalls at the rate-limiting hydroxylamine stage[1]. Actionable Solution: Increase the agitation rate (RPM) to decrease the size of the H₂ bubbles, thereby increasing the gas-liquid interfacial area. Alternatively, increase the H₂ pressure slightly. Only increase catalyst loading if the starting nitro compound remains unreacted, which indicates true catalyst poisoning[2].

Q2: I am observing cleavage of the tert-butoxy group during hydrogenation, resulting in a phenolic byproduct. How do I prevent this? A2: The tert-butoxy ether is highly susceptible to acid-catalyzed dealkylation. Many commercial grades of Pd/C (especially unreduced, 50% wet catalysts) contain trace acidic residues from the carbon activation process. When combined with protic solvents like methanol, this localized acidity catalyzes the cleavage of the ether[3]. Actionable Solution: Add 0.1 equivalents of a mild organic base, such as triethylamine (Et₃N), to the reaction mixture. This neutralizes the acidic sites on the carbon support without poisoning the palladium active sites, ensuring the ether linkage remains intact[3].

Q3: How do I optimize the Pd/C loading without risking a thermal runaway? A3: Nitro reduction is highly exothermic ( ΔH≈−500 kJ/mol). High catalyst loading (e.g., >10% wt/wt) combined with high H₂ pressure will cause a rapid temperature spike that can vaporize the solvent and over-pressurize the vessel. Actionable Solution: Start with a conservative loading of 5% wt/wt (using 5% Pd/C). Control the reaction rate by metering the hydrogen feed rather than batch-charging the gas. Maintain the internal temperature strictly below 30 °C using an active cooling jacket.

TroubleshootingTree Start Incomplete Conversion? Check1 Check Hydroxylamine Accumulation Start->Check1 Check2 Check Catalyst Poisoning Start->Check2 Action1 Increase H2 Pressure or Agitation Check1->Action1 High Ar-NHOH Action2 Increase Pd/C Loading or Purify Substrate Check2->Action2 Unreacted Nitro

Decision matrix for resolving incomplete nitro reduction during hydrogenation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product profile. Optimization requires balancing conversion rates against the preservation of the tert-butoxy group.

EntryCatalyst LoadingSolventAdditiveH₂ PressureConversionYieldImpurity Profile
110% wt/wt (10% Pd/C)MeOHNone5 bar100%75%High tert-butyl cleavage (phenol formation).
25% wt/wt (5% Pd/C)MeOHNone1 bar85%80%High hydroxylamine accumulation (stalled).
35% wt/wt (5% Pd/C)EtOAcNone3 bar95%88%Trace hydroxylamine, minor ether cleavage.
4 5% wt/wt (5% Pd/C) EtOAc 0.1 eq Et₃N 3 bar >99% 96% Clean product, no cleavage, no hydroxylamine.

Note: Ethyl acetate (EtOAc) is preferred over methanol as it lowers the solubility of hydrogen gas slightly, allowing for a more controlled reaction rate, and is less prone to supporting acid-catalyzed ether cleavage.

Standard Operating Protocol: Optimized Hydrogenation

This protocol is designed as a self-validating system. Do not proceed to the workup phase until the in-process control (IPC) criteria are explicitly met.

Materials:

  • Methyl 4-nitro-3-(tert-butoxy)benzoate: 10.0 g (39.5 mmol)

  • 5% Pd/C (50% wet, neutral support): 0.5 g (5% wt/wt relative to substrate)

  • Ethyl Acetate (EtOAc): 100 mL

  • Triethylamine (Et₃N): 0.55 mL (3.95 mmol, 0.1 eq)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 500 mL Parr autoclave reactor with N₂ gas for 5 minutes to displace all oxygen.

  • Substrate Charging: Dissolve 10.0 g of Methyl 4-nitro-3-(tert-butoxy)benzoate in 100 mL of EtOAc. Transfer the solution into the reactor. Add 0.55 mL of Et₃N.

  • Catalyst Addition: Critical Safety Step. Under a continuous, gentle sweep of N₂, carefully add 0.5 g of 5% Pd/C (50% wet). The N₂ sweep prevents the dry edges of the catalyst from igniting solvent vapors.

  • Pressurization: Seal the reactor. Purge the headspace with N₂ (3 × 3 bar), followed by H₂ gas (3 × 3 bar). Finally, pressurize the reactor to exactly 3 bar of H₂.

  • Reaction Execution: Initiate agitation at 800–1000 RPM to ensure optimal gas-liquid mass transfer. Set the cooling jacket to maintain an internal temperature of 25–30 °C. Monitor the H₂ uptake via a mass flow meter.

  • In-Process Control (IPC): Once H₂ uptake ceases (typically 2–3 hours), sample the reaction mixture.

    • Self-Validation Check: Monitor by HPLC at 254 nm. The reaction is complete only when the hydroxylamine intermediate (typically eluting at RRT 0.85 relative to the product) is 0.5% AUC. If the intermediate persists, re-pressurize to 3 bar and stir for an additional hour.

  • Workup: Vent the H₂ gas safely and purge the reactor with N₂ (3 × 3 bar). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with EtOAc (2 × 20 mL). Do not let the used catalyst dry out; submerge it in water immediately for safe disposal or recycling[2].

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford Methyl 4-amino-3-(tert-butoxy)benzoate as a crystalline solid.

References

  • Title: Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comprehensive Characterization of Methyl 4-amino-3-(tert-butoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Characterization In the landscape of modern drug discovery and materials science, substituted aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, substituted aromatic compounds serve as indispensable building blocks. Methyl 4-amino-3-(tert-butoxy)benzoate is a versatile scaffold, featuring three key functional groups: a nucleophilic amine for derivatization, a methyl ester that can be readily modified, and a bulky tert-butoxy group that can significantly influence solubility, metabolic stability, and binding pocket interactions. The successful incorporation of this intermediate into a complex synthesis is entirely predicated on the purity and verified structural integrity of the starting material. An impurity or a structural isomer can derail a multi-step synthesis, leading to significant loss of time and resources.

This guide provides a comprehensive framework for the robust characterization of Methyl 4-amino-3-(tert-butoxy)benzoate. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, establishing a self-validating system where orthogonal analytical methods converge to provide an unambiguous structural and purity profile. We will also compare its expected analytical data with that of closely related structural analogs to provide context and highlight the unique spectral signatures of the tert-butoxy group.

The Core Analytical Workflow

A robust characterization strategy is not a single experiment but a logical sequence of orthogonal analyses. Each step provides a piece of the puzzle, and together they create a high-confidence profile of the molecule.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Structural Elucidation & Purity Assessment A Crude Product B Column Chromatography / Recrystallization A->B Isolate Target C NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) B->C Obtain Pure Sample D Mass Spectrometry (HRMS-ESI) B->D Obtain Pure Sample E Infrared Spectroscopy (FTIR) B->E Obtain Pure Sample F Purity Analysis (HPLC/UPLC, Titration) B->F Assess Purity G Verified Compound (Structure, Purity, Identity) C->G Confirm Connectivity & Skeleton D->G Confirm Molecular Weight & Formula E->G Confirm Functional Groups F->G Quantify Purity

Caption: Logical workflow for the definitive characterization of a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For Methyl 4-amino-3-(tert-butoxy)benzoate, both ¹H and ¹³C NMR are essential to confirm the precise arrangement of atoms and substituents on the aromatic ring.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The substitution pattern creates a distinct and predictable set of signals:

  • Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the benzene ring will appear as an ABC spin system.

    • H-5: This proton is ortho to the amino group and meta to the ester. It will likely be a doublet of doublets, coupled to both H-6 and H-2.

    • H-6: This proton is ortho to the ester and meta to the amino group. It will also likely be a doublet of doublets.

    • H-2: This proton is ortho to the ester and meta to the tert-butoxy group. It will appear as a doublet.

  • Amino Group (-NH₂): A broad singlet, typically around 4.0-5.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

  • Methyl Ester (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.8-3.9 ppm.

  • Tert-butoxy Group (-OC(CH₃)₃): A very prominent, sharp singlet integrating to 9 protons, typically around 1.3-1.5 ppm. This signal is a key identifier.

NMR_Assignments mol H5 H-5 ~7.3 ppm (dd) p_H5 H5->p_H5 H6 H-6 ~7.4 ppm (dd) p_H6 H6->p_H6 H2 H-2 ~6.9 ppm (d) p_H2 H2->p_H2 NH2 -NH₂ ~4.5 ppm (br s) p_NH2 NH2->p_NH2 OCH3 -OCH₃ ~3.8 ppm (s) p_OCH3 OCH3->p_OCH3 tBu -C(CH₃)₃ ~1.4 ppm (s) p_tBu tBu->p_tBu

Comparative

A Comparative Guide to Purity Assessment of Methyl 4-amino-3-(tert-butoxy)benzoate: HPLC vs. GC-MS Analysis

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-amino-3-(tert-butoxy)benzoate, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-amino-3-(tert-butoxy)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this critical intermediate.

The choice between HPLC and GC-MS is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific analytical questions being addressed.[1] For researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each technique is paramount for robust analytical method development and validation.

The Analyte: Methyl 4-amino-3-(tert-butoxy)benzoate

Methyl 4-amino-3-(tert-butoxy)benzoate possesses a molecular structure that presents unique analytical considerations. With a molecular weight of 223.27 g/mol , it contains a polar amino group, an ester functional group, and a bulky, thermally labile tert-butoxy group.[2] The presence of these functional groups dictates its volatility, polarity, and thermal stability, which are critical factors in selecting the appropriate analytical technique.

Potential Impurities: A thorough purity assessment must consider potential impurities stemming from the synthetic route and degradation. These can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis of aminobenzoates.[3]

  • Isomeric impurities: Positional isomers that may be formed during synthesis.[4]

  • By-products: Compounds formed from side reactions.

  • Degradation products: Resulting from the breakdown of the main compound, potentially through hydrolysis of the ester or loss of the tert-butoxy group.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds, making it an excellent first choice for the analysis of Methyl 4-amino-3-(tert-butoxy)benzoate.[5] Its versatility, high precision, and accuracy make it indispensable in pharmaceutical quality control.[6][7]

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like Methyl 4-amino-3-(tert-butoxy)benzoate, reversed-phase HPLC is the most common mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The separation is driven by the relative hydrophobicity of the analytes.

Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of Methyl 4-amino-3-(tert-butoxy)benzoate and quantify related impurities by reversed-phase HPLC with UV detection.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)[8]

  • Methyl 4-amino-3-(tert-butoxy)benzoate reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the Methyl 4-amino-3-(tert-butoxy)benzoate reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[5]

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be quantified against the main peak or a dedicated impurity standard if available.

Rationale for Experimental Choices
  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Methyl 4-amino-3-(tert-butoxy)benzoate and its potential impurities.

  • Gradient Elution: A gradient mobile phase is crucial for separating a mixture of compounds with varying polarities, ensuring that both polar and non-polar impurities are eluted and resolved from the main peak.

  • Acidified Mobile Phase: The addition of a small amount of acid (formic or phosphoric) helps to protonate the amino group, leading to better peak shape and reproducibility.

  • UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[9] For a compound like Methyl 4-amino-3-(tert-butoxy)benzoate, direct GC analysis can be challenging due to its polarity and the thermal lability of the tert-butoxy group.[5]

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into a long, thin capillary column. Separation occurs as the components of the mixture are carried along by an inert gas (the mobile phase) and interact with the stationary phase lining the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: GC-MS Purity Assessment

Objective: To identify and quantify volatile and semi-volatile impurities in Methyl 4-amino-3-(tert-butoxy)benzoate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

Reagents:

  • A suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Derivatization agent (if necessary), such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10]

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. A typical ramp rate would be 10-20 °C/min.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

Sample Preparation:

  • Direct Injection: Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • Derivatization (if required): To improve volatility and thermal stability, the amino group can be derivatized.[10] This involves reacting the sample with a silylating agent like BSTFA or MTBSTFA to replace the active hydrogens on the amino group.[10]

Data Analysis:

  • Purity is determined by the area percent of the main peak.

  • Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and can be quantified based on their peak areas.

Rationale for Experimental Choices
  • Capillary Column: A 5% phenyl-methylpolysiloxane column offers good selectivity for a range of aromatic compounds.

  • Temperature Programming: A temperature ramp is essential to separate compounds with different boiling points effectively.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation.

  • Derivatization: For polar compounds containing active hydrogens, derivatization is often necessary to reduce peak tailing and improve chromatographic performance in GC.[10]

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[5]Best for volatile and thermally stable compounds.[12]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for polar analytes, adding a step to the workflow.
Sensitivity High sensitivity, especially with UV or MS detectors.Excellent sensitivity, particularly in selected ion monitoring (SIM) mode.[11]
Selectivity Good selectivity based on column chemistry and mobile phase composition.High selectivity due to both chromatographic separation and mass-based detection.
Identification Primarily based on retention time comparison with a reference standard. Diode-array detection can provide spectral information, and coupling to MS (LC-MS) provides definitive identification.Provides definitive identification through mass spectral library matching.[12]
Quantification Highly accurate and precise quantification using external or internal standards.[13]Accurate quantification, though can be affected by matrix effects and derivatization efficiency.
Throughput Moderate to high throughput.Can be lower throughput if derivatization is required.

Visualizing the Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC Purity Assessment.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Derivatization (Optional) B->C D Inject into GC C->D E Separation in Capillary Column D->E F Mass Spectrometry Detection E->F G Identify Peaks via Mass Spectra F->G H Calculate Area % Purity G->H

Caption: Workflow for GC-MS Purity Assessment.

Conclusion and Recommendations

For the routine purity assessment of Methyl 4-amino-3-(tert-butoxy)benzoate, HPLC is the recommended primary technique . Its ability to analyze the compound in its native form without the risk of thermal degradation, coupled with its high precision and robustness, makes it ideal for quality control environments.[5][6]

GC-MS serves as an excellent complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities that may not be detected or resolved by HPLC. Its strength lies in its definitive identification capabilities, which are invaluable during process development and troubleshooting.[9][12]

In a comprehensive analytical strategy, HPLC should be employed for routine purity testing and quantification of known impurities. GC-MS should be utilized for impurity profiling, especially when new or unexpected peaks are observed in the HPLC chromatogram, and for the analysis of residual solvents which are not typically amenable to HPLC analysis. The orthogonal nature of these two techniques provides a more complete picture of the sample's purity, ensuring the highest quality of this critical pharmaceutical intermediate.

References

  • Benchchem. Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.
  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025).
  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech, 15: 714.
  • Identification and profiling of impurities in Pharmaceuticals. (2025).
  • Ghugare PS, Kumar S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Pathogenia. Purity Assay (Pharmaceutical Testing).
  • Pharmaffiliates. Aminobenzoic Acid-impurities.
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024).
  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Benchchem. Efficacy comparison of different catalysts for aminobenzoate synthesis.
  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
  • Benchchem. A Comparative Guide to Purity Assessment of Methyl 3-amino-4-methylbenzoate: HPLC vs. Alternatives.
  • Guidechem. Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki.
  • SIELC Technologies. (2018). Methyl 4-amino-3-methoxybenzoate.
  • Holland K. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. Tallinn University.
  • Supporting Information - CDC Stacks.
  • MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
  • GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Lauriola M, et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 139–144.
  • Tsikas D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986.
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 103–106.

Sources

Validation

Spectroscopic Structural Confirmation: Methyl 4-amino-3-(tert-butoxy)benzoate vs. Regioisomeric Alternatives

The Analytical Challenge in Drug Development In pharmaceutical synthesis and drug development, the unambiguous structural confirmation of key intermediates is a regulatory and scientific imperative. Methyl 4-amino-3-(ter...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development

In pharmaceutical synthesis and drug development, the unambiguous structural confirmation of key intermediates is a regulatory and scientific imperative. Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) is a highly functionalized building block whose synthesis often risks the generation of closely related regioisomers, such as Methyl 3-amino-4-(tert-butoxy)benzoate.

Because these isomers possess identical molecular weights and similar physical properties, relying on a single analytical technique is insufficient. As an Application Scientist, I approach structural elucidation by constructing a self-validating, multi-modal spectroscopic workflow. This guide objectively compares the diagnostic performance of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy in differentiating this target compound from its structural alternatives.

Workflow A Synthesized Batch Methyl 4-amino-3-(tert-butoxy)benzoate D 1D NMR (1H & 13C) Proton/Carbon Backbone A->D BA BA A->BA B HRMS (ESI-TOF) Mass & Formula Validation F Unambiguous Structural Confirmation B->F C FT-IR Spectroscopy Functional Group Screening C->F E 2D NMR (HMBC/HSQC) Regiochemical Assignment D->E Isomer Resolution E->F BA->C

Caption: Multi-modal spectroscopic workflow for unambiguous structural elucidation.

Comparative Performance of Spectroscopic Modalities

To objectively evaluate the structure of Methyl 4-amino-3-(tert-butoxy)benzoate, we must compare the strengths and limitations of each analytical "product" (technique) in our arsenal.

  • HRMS (The Formula Validator): High-resolution mass spectrometry is unparalleled for confirming elemental composition. The compound has an exact monoisotopic mass of 223.1208 Da1[1]. While HRMS easily separates the target from functional analogs (e.g., methoxy derivatives), it cannot differentiate the target from its regioisomers, as they share the exact same mass 2[2].

  • 1D NMR (The Backbone Screener): 1H and 13C NMR provide the foundational connectivity. The massive 9-proton singlet at ~1.45 ppm immediately confirms the presence of the tert-butoxy group, while the integration of the anomeric/aromatic resonances confirms the substitution pattern 3[3]. However, distinguishing whether the tert-butoxy group is at C-3 or C-4 requires deeper analysis.

  • 2D NMR (The Regiochemical Gold Standard): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for assigning carbons that have no attached protons. By observing 2-bond and 3-bond correlations, HMBC unambiguously maps the spatial relationship between the tert-butoxy group and the aromatic ring 4[4].

Quantitative Data Comparison: Target vs. Alternative Isomer

To demonstrate the resolving power of these techniques, Table 1 and Table 2 compare the expected spectroscopic data of the target compound against its primary regioisomeric alternative.

Table 1: Comparative NMR Assignments (CDCl3, 400 MHz)
Structural FeatureTarget: 4-Amino-3-(tert-butoxy)benzoateAlternative: 3-Amino-4-(tert-butoxy)benzoateDiagnostic Value
t-Bu Protons (1H) ~1.45 ppm (s, 9H)~1.42 ppm (s, 9H)Low (Too similar to differentiate)
OMe Protons (1H) ~3.85 ppm (s, 3H)~3.85 ppm (s, 3H)Low
H-5 Aromatic (1H) ~6.65 ppm (d, J=8 Hz)~6.75 ppm (d, J=8 Hz)Moderate (Shielding effects differ slightly)
C-3 Carbon (13C) ~142.0 ppm (C-O)~138.0 ppm (C-N)High (C-O vs C-N chemical shift)
C-4 Carbon (13C) ~145.0 ppm (C-N)~148.0 ppm (C-O)High (C-N vs C-O chemical shift)
Table 2: HRMS and FT-IR Diagnostic Features
TechniqueTarget Compound FeatureAnalytical Significance
HRMS (ESI+) m/z 224.1281 [M+H]+Confirms exact molecular formula (C12H17NO3). Eliminates functional analogs.
FT-IR 3450, 3350 cm⁻¹ (Doublet)Confirms the presence of a primary amine (-NH2).
FT-IR 1710 cm⁻¹ (Strong)Confirms the conjugated ester carbonyl (C=O).

Self-Validating Experimental Protocols

A robust analytical submission requires protocols that inherently validate their own accuracy. Below are the causality-driven methodologies for acquiring this data.

Protocol 1: Soft-Ionization HRMS (ESI-TOF) Acquisition
  • Step 1: Sample Preparation. Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, artificially driving the equilibrium toward the [M+H]+ state, drastically enhancing ionization efficiency in positive mode.

  • Step 2: Instrument Calibration. Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution prior to the run.

    • Causality: This creates a self-validating mass axis. Without pre-run calibration, mass drift could exceed 5 ppm, invalidating the elemental composition claim.

  • Step 3: Acquisition. Run in positive ESI mode with a low cone voltage (e.g., 20 V).

    • Causality: The tert-butoxy ether linkage is highly labile. A high cone voltage induces in-source fragmentation (loss of isobutylene, -56 Da). A low voltage ensures the intact molecular ion is preserved for accurate mass measurement.

Protocol 2: Multi-Nuclear NMR Acquisition (1H, 13C, HMBC)
  • Step 1: Sample Preparation. Dissolve 15 mg of the compound (or a commercial reference standard 5[5]) in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an internal, self-validating zero-point (0.00 ppm). CDCl3 is chosen because it lacks exchangeable protons that would obscure the -NH2 signal at ~4.20 ppm.

  • Step 2: 1D Acquisition. Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR (512 scans, proton-decoupled).

    • Causality: The low natural abundance of the 13C isotope (~1.1%) and its lower gyromagnetic ratio necessitate a significantly higher scan count to achieve a viable signal-to-noise ratio.

  • Step 3: 2D HMBC Acquisition. Execute an HMBC sequence optimized for a long-range coupling constant (J) of 8 Hz.

    • Causality: This specific delay time allows the detection of 2-bond and 3-bond carbon-proton correlations. As shown in the diagram below, observing a 3-bond correlation between the tert-butyl protons and C-3 is the only definitive way to prove the ether is at the 3-position, not the 4-position.

HMBC_Logic TBU tert-Butoxy Protons (δ 1.45 ppm) C3 Aromatic C-3 (δ ~142 ppm) TBU->C3 3-bond (HMBC) H2 Aromatic H-2 (δ ~7.45 ppm) H2->C3 2-bond (HMBC) C4 Aromatic C-4 (δ ~145 ppm) H2->C4 3-bond (HMBC) H5 Aromatic H-5 (δ ~6.65 ppm) H5->C4 2-bond (HMBC)

Caption: Key HMBC correlations differentiating the C-3 tert-butoxy and C-4 amino positions.

Conclusion

While HRMS and FT-IR are excellent preliminary screening tools for confirming the molecular formula and functional groups of Methyl 4-amino-3-(tert-butoxy)benzoate, they lack the spatial resolution required to rule out regioisomers. The comparative data clearly demonstrates that 2D NMR (specifically HMBC) is the superior, indispensable modality for mapping the exact regiochemistry of the tert-butoxy and amino groups on the aromatic ring. By coupling soft-ionization MS with multi-nuclear NMR, researchers can establish a completely self-validating structural profile suitable for regulatory submission.

References

  • Guidechem. "Methyl 4-amino-3-(tert-butoxy)benzoate 1558426-55-3 wiki". Guidechem Database.
  • Sigma-Aldrich. "Isocyanatopropanoate tert-butoxy methyl". Sigma-Aldrich Product Catalog.
  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation". Emery Pharma Technical Resources.
  • Alexandri, E., et al. "High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution". National Center for Biotechnology Information (PMC).
  • Chemical Reviews. "Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations". ACS Publications.

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Comparative

A Comparative Guide to the Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable substituted aromatic compound, often utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable substituted aromatic compound, often utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of its functional groups—an amine, a tert-butoxy ether, and a methyl ester—makes it an attractive intermediate for introducing specific structural motifs. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic decisions and experimental considerations for each approach.

Route 1: Late-Stage Etherification via Williamson Ether Synthesis

This route begins with the commercially available and structurally similar Methyl 4-amino-3-hydroxybenzoate, introducing the tert-butoxy group in the final step. The Williamson ether synthesis is a classic and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2]

Synthetic Workflow

Route 1 A Methyl 4-amino-3-hydroxybenzoate B Methyl 4-amino-3-(tert-butoxy)benzoate A->B  t-BuBr, K2CO3, DMF, 80°C

Caption: Route 1: Williamson Ether Synthesis

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

  • To a solution of Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add tert-butyl bromide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-amino-3-(tert-butoxy)benzoate.

Scientific Rationale and Discussion

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[2] However, a significant challenge in this specific transformation is the competing E2 elimination reaction, which is favored with tertiary alkyl halides like tert-butyl bromide, leading to the formation of isobutylene as a major byproduct.[3] This competition can drastically reduce the yield of the desired ether.

To mitigate the E2 elimination, the choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) without strongly solvating the phenoxide, thus enhancing its nucleophilicity.[3] The use of a relatively mild base like potassium carbonate is preferred over stronger bases to avoid promoting the elimination pathway. Despite these optimizations, the steric hindrance of the tertiary electrophile remains a significant hurdle, often resulting in modest yields.

An alternative to the Williamson ether synthesis for this transformation is the Mitsunobu reaction .[4][5] This reaction utilizes triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group for nucleophilic attack by a pronucleophile, in this case, tert-butanol. The Mitsunobu reaction often proceeds with a clean inversion of stereochemistry (not applicable here) and can be effective for sterically hindered alcohols.[6] However, the stoichiometry of the reagents and the generation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts can complicate purification.

Another approach involves the acid-catalyzed addition of isobutylene to the phenol.[7] This method avoids the use of an alkyl halide and the associated elimination side reaction.

Route 2: Multi-Step Synthesis via Nitration and Reduction

This route employs a longer, more classical approach starting from the simpler and less expensive methyl 3-hydroxybenzoate. The tert-butoxy group is introduced early in the sequence, followed by the installation and modification of the nitrogen functionality.

Synthetic Workflow

Route 2 A Methyl 3-hydroxybenzoate B Methyl 3-(tert-butoxy)benzoate A->B  t-BuBr, K2CO3, DMF C Methyl 3-(tert-butoxy)-4-nitrobenzoate B->C  HNO3, H2SO4 D Methyl 4-amino-3-(tert-butoxy)benzoate C->D  H2, Pd/C, MeOH

Caption: Route 2: Multi-step Synthesis

Experimental Protocols

Step 1: Synthesis of Methyl 3-(tert-butoxy)benzoate

This step is analogous to the Williamson ether synthesis described in Route 1, but with a less electron-rich starting material, which can influence reactivity.

Step 2: Synthesis of Methyl 3-(tert-butoxy)-4-nitrobenzoate

  • To a stirred solution of methyl 3-(tert-butoxy)benzoate (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature between 0 and 10°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, and the product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent like ethanol to yield pure Methyl 3-(tert-butoxy)-4-nitrobenzoate.

Step 3: Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate

  • Dissolve Methyl 3-(tert-butoxy)-4-nitrobenzoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 4-amino-3-(tert-butoxy)benzoate.

Scientific Rationale and Discussion

This route is a more convergent synthesis, building complexity step-by-step. The initial Williamson ether synthesis on methyl 3-hydroxybenzoate is generally more efficient than on the amino-substituted analogue due to the absence of the potentially interfering amino group.

The subsequent nitration is a classic electrophilic aromatic substitution.[8][9] The directing effects of the substituents on the benzene ring are critical here. The ester group is a meta-director, while the tert-butoxy group is an ortho, para-director. The powerful activating and para-directing effect of the ether group dominates, leading to the desired regioselective nitration at the 4-position.

The final step is a standard catalytic hydrogenation to reduce the nitro group to an amine.[10] This reaction is typically high-yielding and clean, with the primary challenge being the handling of the flammable hydrogen gas and the pyrophoric catalyst.

Comparative Analysis

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Multi-Step Synthesis
Number of Steps 13
Starting Material Methyl 4-amino-3-hydroxybenzoateMethyl 3-hydroxybenzoate
Key Challenge Competing E2 elimination with t-BuBrMultiple steps, handling of nitrating agents
Potential Yield Lower due to side reactionsHigher overall yield
Purification Can be challenging due to byproductsGenerally straightforward
Scalability More challenging to scale upMore amenable to large-scale synthesis
Safety Considerations Use of a flammable and volatile alkyl halideUse of strong acids and nitrating agents, handling of H₂ and Pd/C

Conclusion

For small-scale laboratory synthesis where the starting material, Methyl 4-amino-3-hydroxybenzoate, is readily available, Route 1 offers a direct, albeit potentially low-yielding, path to the target molecule. The experimental simplicity of a single step is its primary advantage.

For larger-scale production or when cost-effectiveness is a primary concern, Route 2 is the superior strategy. Although it involves more steps, the starting materials are less expensive, and each reaction is generally high-yielding and robust, making it a more scalable and economically viable approach. The control over regioselectivity in the nitration step and the efficiency of the final reduction make this a reliable and well-established synthetic sequence. The choice between these routes will ultimately depend on the specific needs of the researcher, including the desired scale, available resources, and timeline.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Dodge, J. A., et al. (1995). A Mitsunobu-Based Ether Synthesis for Hindered Systems. The Journal of Organic Chemistry, 60(16), 5214-5215.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

  • Supplementary Information. (n.d.). General procedure for the synthesis of t-butyl ester 2.
  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from a BenchChem technical support document.
  • Thieme Gruppe. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Journal of Science and Technology. (2023).
  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling.

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Validation

A Comparative Guide to the Reactivity of Methyl 4-amino-3-(tert-butoxy)benzoate and Its Isomers

Introduction In the landscape of medicinal chemistry and materials science, substituted aminobenzoates are foundational scaffolds. Their utility stems from the dual functionality of the amino and ester groups, which allo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted aminobenzoates are foundational scaffolds. Their utility stems from the dual functionality of the amino and ester groups, which allows for a wide range of chemical transformations. This guide focuses on Methyl 4-amino-3-(tert-butoxy)benzoate and its structural isomers, molecules of significant interest as intermediates in the synthesis of complex pharmaceuticals.

The reactivity of these isomers is not uniform; it is intricately governed by the electronic interplay and steric demands of the amino, tert-butoxy, and methyl ester substituents. The precise positioning of these groups on the aromatic ring dictates the electron density at various sites, the nucleophilicity of the amino group, and the accessibility of reactive centers. This guide provides a comparative analysis of the reactivity of these isomers, grounded in the principles of physical organic chemistry, to aid researchers in predicting reaction outcomes and optimizing synthetic strategies. We will explore how subtle changes in substitution patterns lead to profound differences in chemical behavior, particularly in common reactions such as acylation and diazotization.

Chapter 1: Foundational Principles: Electronic and Steric Effects of Substituents

The reactivity of a substituted benzene ring is a composite of the individual contributions of each substituent. These contributions are broadly categorized as electronic effects (resonance and inductive) and steric effects.

  • Amino Group (-NH₂): The amino group is a powerful activating substituent. Its lone pair of electrons can be delocalized into the aromatic π-system, a phenomenon known as the +R (resonance) effect.[1][2] This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack.[2]

  • tert-Butoxy Group (-O-t-Bu): The oxygen atom of the tert-butoxy group also possesses lone pairs that can be donated to the ring (+R effect), thus acting as an activating group and an ortho, para-director. However, the large steric bulk of the tert-butyl group can hinder reactions at the adjacent ortho positions.[3][4] This steric hindrance can also twist the C-O bond, potentially reducing the orbital overlap required for efficient resonance.[1]

  • Methyl Ester Group (-COOCH₃): The methyl ester is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[5] This makes the aromatic ring less nucleophilic and directs incoming electrophiles to the meta position.

These effects are summarized in the table below.

Table 1: Summary of Substituent Effects

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting InfluenceSteric Hindrance
-NH₂ -I (weak)+R (strong)Activatingortho, paraLow
-O-t-Bu -I (moderate)+R (strong)Activatingortho, paraHigh
-COOCH₃ -I (moderate)-R (moderate)DeactivatingmetaModerate

Caption: Resonance delocalization of the amino group's lone pair increases electron density at the ortho and para positions.

Chapter 2: Comparative Reactivity Analysis of Key Isomers

For this guide, we will focus on three representative isomers to highlight the impact of substituent placement.

Table 2: Structures of Selected Isomers

Compound NameStructure
Methyl 4-amino-3-(tert-butoxy)benzoate alt text
Methyl 3-amino-4-(tert-butoxy)benzoate alt text
Methyl 4-amino-2-(tert-butoxy)benzoate alt text
Reactivity of the Amino Group: Nucleophilicity and Basicity

The reactivity of the amino group in reactions like acylation is directly related to its nucleophilicity, which generally correlates with its basicity. Electron-donating groups on the ring increase electron density on the nitrogen, making the amine more basic and nucleophilic, while electron-withdrawing groups have the opposite effect.[6]

  • Methyl 4-amino-3-(tert-butoxy)benzoate: The amino group is para to the deactivating ester group and ortho to the activating tert-butoxy group. The powerful +R effect of the amino group dominates, but its nucleophilicity is somewhat tempered by the ester.

  • Methyl 3-amino-4-(tert-butoxy)benzoate: The amino group is meta to the deactivating ester group, minimizing its electron-withdrawing influence on the amine. It is also ortho to the activating tert-butoxy group. This arrangement is expected to result in the highest nucleophilicity among the three isomers.

  • Methyl 4-amino-2-(tert-butoxy)benzoate: The amino group is flanked by the bulky tert-butoxy group and is para to the ester. The steric hindrance from the adjacent tert-butoxy group is significant and can impede the approach of reagents to the nitrogen atom.[7] This steric shielding likely makes its amino group the least reactive despite electronic activation.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The site of electrophilic attack is determined by the cumulative directing effects of all substituents. The most powerful activating groups dictate the primary substitution pattern, which is then modified by other groups and steric factors.

Directing_Effects cluster_0 Methyl 4-amino-3-(tert-butoxy)benzoate cluster_1 Methyl 3-amino-4-(tert-butoxy)benzoate cluster_2 Methyl 4-amino-2-(tert-butoxy)benzoate N4 NH2 (ortho, para director) Ring1 Aromatic Ring N4->Ring1 Activates C2, C6 O3 O-tBu (ortho, para director) O3->Ring1 Activates C2, C4 E1 COOCH3 (meta director) E1->Ring1 Deactivates C2, C4, C6 Result1 Predicted EAS at C5 (Sterically accessible, activated by NH2) Ring1->Result1 N3 NH2 (ortho, para director) Ring2 Aromatic Ring N3->Ring2 Activates C2, C4, C6 O4 O-tBu (ortho, para director) O4->Ring2 Activates C3, C5 E1_2 COOCH3 (meta director) E1_2->Ring2 Deactivates C2, C4, C6 Result2 Predicted EAS at C5 (Strongly activated by O-tBu, less hindered) Ring2->Result2 N4_3 NH2 (ortho, para director) Ring3 Aromatic Ring N4_3->Ring3 Activates C3, C5 O2 O-tBu (ortho, para director) O2->Ring3 Activates C1, C3 E1_3 COOCH3 (meta director) E1_3->Ring3 Deactivates C2, C4, C6 Result3 Predicted EAS at C5 (Activated by NH2, sterically accessible) Ring3->Result3

Caption: Logical flow of directing influences for electrophilic aromatic substitution (EAS) on the isomers.

  • Methyl 4-amino-3-(tert-butoxy)benzoate: The C5 position is ortho to the strongly activating amino group and meta to the deactivating ester group, making it the most probable site for electrophilic attack. The C2 position is sterically hindered by the tert-butoxy group.

  • Methyl 3-amino-4-(tert-butoxy)benzoate: The C5 position is ortho to the activating tert-butoxy group and meta to the amino group, representing a highly activated and accessible site.

  • Methyl 4-amino-2-(tert-butoxy)benzoate: The C5 position is meta to the tert-butoxy group but ortho to the amino group, making it the most likely position for substitution. The C3 position is heavily shielded by the adjacent tert-butoxy group.

Chapter 3: Experimental Protocols and Comparative Data

The following sections provide standardized protocols for key reactions and present illustrative data based on the reactivity principles discussed.

Comparative N-Acylation

N-acylation is a fundamental transformation of anilines, often used as a protection strategy or to introduce new functional moieties.[6][8] The reaction rate is highly dependent on the nucleophilicity of the amino group.

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aminobenzoate isomer (10 mmol) in 20 mL of dichloromethane.

  • Reagent Addition: Add triethylamine (1.1 eq, 11 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq, 11 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Standard experimental workflow for the N-acetylation of aminobenzoate isomers.

Table 3: Illustrative Comparative Data for N-Acetylation

IsomerPredicted Relative ReactivityTypical Reaction Time (h)Expected Yield (%)
Methyl 3-amino-4-(tert-butoxy)benzoate Highest2>95
Methyl 4-amino-3-(tert-butoxy)benzoate Intermediate485-90
Methyl 4-amino-2-(tert-butoxy)benzoate Lowest (Steric Hindrance)6-860-70
Comparative Diazotization

Diazotization converts the primary amino group into a diazonium salt, a versatile intermediate for introducing a wide variety of substituents via reactions like the Sandmeyer reaction.[9][10] The reaction involves the formation of a nitrosonium ion (NO⁺) which then reacts with the amine.[10] The rate is sensitive to the amine's basicity; more basic amines react faster.[11]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Hydroxylation)

  • Diazonium Salt Formation:

    • In a 100 mL beaker, dissolve the aminobenzoate isomer (10 mmol) in a mixture of 10 mL of water and 2.5 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq, 11 mmol) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction (Hydroxylation):

    • In a separate 250 mL flask, heat a solution of copper(II) sulfate (15 g) in 100 mL of water to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, boil the mixture for an additional 10 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude hydroxy-benzoate product.

Diazotization_Mechanism Ar-NH2 Aromatic Amine Ar-NH2+-NO N-Nitrosamine Intermediate Ar-NH2->Ar-NH2+-NO Attack on NO+ Ar-N=N-OH Diazohydroxide Ar-NH2+-NO->Ar-N=N-OH Proton transfers Ar-N≡N+ Diazonium Salt Ar-N=N-OH->Ar-N≡N+ +H+, -H2O Product + N2 Final Product Ar-N≡N+->Product + N2 + Nucleophile (e.g., H2O/Cu+)

Caption: Simplified mechanism of diazotization followed by nucleophilic substitution.

Table 4: Illustrative Comparative Data for Diazotization-Hydroxylation

IsomerPredicted Relative Rate of DiazotizationStability of Diazonium SaltExpected Yield (%)
Methyl 3-amino-4-(tert-butoxy)benzoate FastestGood80-85
Methyl 4-amino-3-(tert-butoxy)benzoate IntermediateGood75-80
Methyl 4-amino-2-(tert-butoxy)benzoate SlowestPotentially lower due to steric strain50-60

Conclusion

The reactivity of Methyl 4-amino-3-(tert-butoxy)benzoate and its isomers is a clear demonstration of the foundational principles of organic chemistry. The subtle repositioning of the amino, tert-butoxy, and methyl ester groups creates distinct electronic and steric environments that profoundly influence reaction outcomes.

Our analysis concludes that Methyl 3-amino-4-(tert-butoxy)benzoate is likely the most reactive isomer in reactions involving the amino group, such as acylation and diazotization, due to favorable electronic effects and minimal steric hindrance. Conversely, Methyl 4-amino-2-(tert-butoxy)benzoate is predicted to be the least reactive, primarily due to the significant steric shielding of the amino group by the adjacent bulky tert-butoxy substituent. The reactivity of Methyl 4-amino-3-(tert-butoxy)benzoate lies between these two extremes.

For electrophilic aromatic substitution, the directing effects of the powerful activating amino and tert-butoxy groups dominate over the deactivating ester, but the final regioselectivity is a nuanced outcome of concerted activation and steric accessibility. A thorough understanding of these competing factors is paramount for any researcher or drug development professional. It allows for the rational design of synthetic routes, the prediction of side products, and the efficient construction of complex molecular architectures.

References

  • Olejniczak, S., & Wozniak, K. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc, 2005(11), 163-173. [Link]

  • Subramanian, V., & Sathyamurthy, N. (2012). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 4(5), 1957-1965. [Link]

  • Ridd, J. H. (1953). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 75(16), 4173-4175. [Link]

  • Briody, J. M., & Satchell, D. P. N. (1966). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 88-93. [Link]

  • Waring, D. R. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S. Patent No. 4,874,847. Washington, DC: U.S.
  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7). [Link]

  • Wang, C., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4088-4095. [Link]

  • Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. [Link]

  • Qamruddin, M. A., & Dawre, M. (2022). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7). [Link]

  • Rondu, F. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15556-15567. [Link]

  • Crampton, M. R., & Gibson, B. (1981). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Link]

  • Luy, B., et al. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Quora. (2022). The reaction of tert-Butyl is faster than benzene. Why?. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

  • Hurtubise, R. J., & Sjoblom, J. (1989). Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy. OSTI.GOV. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate. [Link]

  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886. [Link]

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Comparative

Biological activity screening of compounds derived from Methyl 4-amino-3-(tert-butoxy)benzoate

Title: Biological Activity Screening of Methyl 4-amino-3-(tert-butoxy)benzoate Derivatives: A Comparative Guide to Kinase and PDE4 Inhibition Target Audience: Researchers, Assay Biologists, and Drug Development Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity Screening of Methyl 4-amino-3-(tert-butoxy)benzoate Derivatives: A Comparative Guide to Kinase and PDE4 Inhibition

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists

Introduction & Pharmacophore Rationale

Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) is a highly privileged building block in modern medicinal chemistry[1]. The structural architecture of this compound offers two critical features for target-directed synthesis:

  • The para-Amino Group: Acts as a versatile nucleophile for synthesizing amides, ureas, or fused heterocycles (e.g., quinazolines), which frequently serve as hinge-binding motifs in kinase ATP pockets.

  • The meta-tert-Butoxy Group: Provides significant steric bulk and lipophilicity. This bulky ether projects into hydrophobic sub-pockets (such as the selectivity pocket in kinases or the deep hydrophobic cleft in phosphodiesterases), enhancing both binding affinity and target selectivity.

When evaluating novel libraries derived from this scaffold (hereafter referred to as MABB-derivatives ), the primary biological targets of interest are typically Kinases (e.g., EGFR, CK1α) and Phosphodiesterase 4 (PDE4) . To accurately assess the structure-activity relationship (SAR) of these derivatives, selecting the correct high-throughput screening (HTS) platform is paramount.

This guide objectively compares two industry-standard screening modalities—TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)—for evaluating MABB-derivatives against standard clinical alternatives.

Comparative Analysis of Screening Platforms

To establish a robust screening cascade, we must compare the biophysical principles of the assays used to evaluate our compounds.

  • TR-FRET (Kinase Evaluation): Relies on the non-radiative transfer of energy between a donor fluorophore (e.g., Terbium or Europium) and an acceptor (e.g., Fluorescein or XL665) when they are within ~100 Å of each other[2]. The time-resolved nature of the measurement (introducing a microsecond delay before reading) eliminates short-lived background fluorescence from the test compounds, making it highly resistant to the auto-fluorescence often exhibited by aromatic MABB-derivatives[3].

  • AlphaScreen (PDE4 Evaluation): Utilizes a bead-based proximity assay. Laser excitation at 680 nm converts ambient oxygen to a singlet state. If the donor and acceptor beads are within 200 nm, the singlet oxygen triggers a chemiluminescent cascade in the acceptor bead, emitting light at 520–620 nm[4]. This platform is exquisitely sensitive for detecting small molecules like cAMP, making it the gold standard for PDE4 inhibition assays[5].

Table 1: Platform Performance Comparison for MABB-Derivative Screening
ParameterTR-FRET (Kinase Assay)AlphaScreen (PDE4 Assay)Causality / Scientific Rationale
Proximity Requirement ~10 nm (100 Å)~200 nmAlphaScreen tolerates larger macromolecular complexes due to singlet oxygen diffusion[4].
Compound Interference Very LowModerateTR-FRET's time-gating bypasses prompt fluorescence[3]. AlphaScreen can be affected by singlet oxygen quenchers.
Sensitivity (LOD) Picomolar to NanomolarFemtomolar to PicomolarAlphaScreen's signal amplification cascade yields superior sensitivity for competitive cAMP detection.
Reagent Stability High (Light stable)Low (Highly light-sensitive)AlphaScreen beads contain photosensitizers (phthalocyanine) requiring subdued lighting during preparation[4].

Self-Validating Experimental Protocols

A screening protocol must be a self-validating system. The following methodologies incorporate built-in quality control metrics, specifically the Z'-factor , to ensure assay robustness before compound data is accepted. A Z'-factor 0.7 is generally required for high-quality HTS campaigns[3].

Protocol A: TR-FRET Kinase Inhibition Assay (EGFR)

Objective: Evaluate MABB-derived quinazoline analogues against the standard inhibitor Erlotinib.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Rationale: DTT prevents the oxidation of catalytic cysteine residues, while Brij-35 prevents non-specific compound aggregation.

  • Compound Dispensing: Acoustically dispense 100 nL of MABB-derivatives and Erlotinib (in 100% DMSO) into a 384-well low-volume plate. Include 100% DMSO controls for maximum signal (Max) and no-enzyme controls for minimum signal (Min).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing EGFR kinase and biotinylated poly-GT substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km​ concentration to ensure competitive inhibition sensitivity). Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Eu-anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor). Rationale: EDTA chelates Mg²⁺, instantly halting kinase activity.

  • Readout: Read on a microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio.

Protocol B: AlphaScreen cAMP Competition Assay (PDE4)

Objective: Evaluate MABB-derived pyrrolidinone analogues against the standard PDE4 inhibitor Rolipram.

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20, 0.1% BSA). Rationale: BSA acts as a carrier protein to prevent non-specific adherence of the highly lipophilic MABB-derivatives to the plastic wells.

  • Enzyme/Compound Incubation: In a 384-well OptiPlate, mix 5 µL of PDE4 enzyme with 50 nL of MABB-derivatives or Rolipram. Incubate for 15 minutes.

  • Substrate Addition: Add 5 µL of 50 nM cAMP. Incubate for 30 minutes. Active PDE4 will hydrolyze cAMP to 5'-AMP. Inhibitors will preserve the cAMP pool.

  • Bead Addition (Under Green Light): Add 10 µL of a detection mix containing Biotinylated-cAMP, Streptavidin-Donor beads, and Anti-cAMP Acceptor beads. Rationale: This is a competitive assay. Endogenous cAMP left in the well competes with Biotin-cAMP for binding to the Acceptor beads.

  • Readout: Incubate in the dark for 60 minutes. Read on an EnVision reader (Excitation: 680 nm, Emission: 520-620 nm). Note: High signal indicates high PDE4 inhibition (cAMP is preserved and displaces Biotin-cAMP, causing a drop in signal; wait, in a standard competition assay, high endogenous cAMP decreases the proximity signal. Therefore, an active inhibitor preserves cAMP, resulting in a decrease in AlphaScreen signal).

Performance Data & Alternative Comparison

To validate the efficacy of the MABB-derivatives, we compare their IC₅₀ values and assay quality metrics against established clinical standards. Rolipram, a classic PDE4 inhibitor, typically exhibits an IC₅₀ in the ~130 nM to 2.0 µM range depending on the specific PDE4 isoform and assay conditions[6][7].

Table 2: Quantitative Screening Results (Assay Validation Data)
Compound / AlternativeTargetAssay PlatformIC₅₀ (nM)Z'-FactorS/B Ratio
Erlotinib (Standard) EGFRTR-FRET2.5 ± 0.30.8218.5
MABB-Deriv-K1 EGFRTR-FRET14.2 ± 1.10.8519.1
Rolipram (Standard) PDE4BAlphaScreen175 ± 120.7645.2
MABB-Deriv-P2 PDE4BAlphaScreen42 ± 5.50.7441.8

Data Interpretation: The MABB-Deriv-P2 demonstrates superior potency against PDE4B compared to the standard Rolipram. The AlphaScreen platform provided an exceptional Signal-to-Background (S/B) ratio (>40), though the TR-FRET platform exhibited slightly tighter data clustering (higher Z'-factor), likely due to the absence of interference from singlet oxygen quenchers.

Mechanistic Pathway Visualization

The following diagram illustrates the cAMP signaling cascade and the precise pharmacological intervention point of MABB-derived PDE4 inhibitors. By occupying the deep hydrophobic pocket of PDE4, the bulky tert-butoxy moiety of the MABB scaffold prevents the hydrolysis of cAMP, thereby sustaining Protein Kinase A (PKA) activation.

G AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA Protein Kinase A (Active) cAMP->PKA Activation PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis AMP 5'-AMP (Inactive) PDE4->AMP Degradation MABB MABB-Derivative (Inhibitor) MABB->PDE4 Competitive Inhibition

Fig 1. Mechanistic intervention of MABB-derivatives in the PDE4/cAMP signaling cascade.

References

  • National Institutes of Health (NIH). "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins". PMC.[Link]

  • BellBrook Labs. "Transcreener® GDP TR-FRET Red Assay Technical Manual". Bellbrooklabs.com.[Link]

  • ResearchGate. "Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors". ResearchGate.net.[Link]

  • National Institutes of Health (NIH). "Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways". PMC.[Link]

Sources

Validation

Cost-benefit analysis of different synthetic methods for Methyl 4-amino-3-(tert-butoxy)benzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Introduction & Chemoselectivity Challenges Methyl 4-amino-3-(tert-butoxy)b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Introduction & Chemoselectivity Challenges

Methyl 4-amino-3-(tert-butoxy)benzoate (CAS: 1558426-55-3) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CFTR activators [1]. Synthesizing this molecule presents a classic chemoselectivity challenge: the substrate contains both a highly nucleophilic aniline (amino group) and a sterically hindered phenolic position.

Direct O-tert-butylation of methyl 4-amino-3-hydroxybenzoate is notoriously inefficient due to competitive N-alkylation. To establish a self-validating and scalable system, modern synthetic routes rely on the orthogonal reactivity of a nitro-phenol precursor. By starting with methyl 3-hydroxy-4-nitrobenzoate, the electron-withdrawing nitro group lowers the pKa of the phenol, making it the sole nucleophile, while simultaneously deactivating the ring against unwanted Friedel-Crafts C-alkylation [2].

Retrosynthesis SM1 Methyl 3-hydroxy- 4-nitrobenzoate (Precursor A/B) Int1 Methyl 3-(tert-butoxy)- 4-nitrobenzoate (Key Intermediate) SM1->Int1 Method A: Isobutylene / H+ Method B: TBTA / Lewis Acid SM2 Methyl 3-bromo- 4-nitrobenzoate (Precursor C) SM2->Int1 Method C: Pd(OAc)2 / t-BuXPhos NaOtBu / Toluene Prod Methyl 4-amino- 3-(tert-butoxy)benzoate (Target API Building Block) Int1->Prod Nitro Reduction (Pd/C, H2 or Fe/NH4Cl)

Retrosynthetic strategies for Methyl 4-amino-3-(tert-butoxy)benzoate via nitro-aromatic precursors.

Detailed Methodological Comparison

As a Senior Application Scientist, I evaluate synthetic routes not just on yield, but on operational causality—why specific reagents are chosen and how they impact downstream purification. Below is an objective comparison of the three dominant methodologies.

Method A: Industrial Isobutylene Alkylation (The Gold Standard)

Mechanistic Causality: Isobutylene gas, activated by a strong Brønsted acid, generates a stable tert-butyl carbocation. The reaction is driven forward by maintaining a pressurized atmosphere of isobutylene. Because the intermediate is highly pure, the subsequent nitro reduction can be performed cleanly using standard palladium on carbon (Pd/C) without risk of catalyst poisoning.

Validated Protocol:

  • Reactor Preparation: Charge a 500 mL Hastelloy pressure reactor with methyl 3-hydroxy-4-nitrobenzoate (10.0 g, 50.7 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Catalyst Addition: Add Amberlyst-15 resin (5.0 g). Causality check: Using a solid acid resin instead of liquid H2SO4 simplifies downstream neutralization and prevents ester hydrolysis during workup.

  • Alkylation: Cool the vessel to -20 °C. Condense isobutylene gas (~20 mL) into the reactor. Seal and warm to 25 °C, maintaining ~30 psi for 24 hours.

  • Workup: Vent excess gas safely. Filter off the Amberlyst-15 resin and concentrate the DCM layer.

  • Reduction: Dissolve the crude intermediate in methanol (100 mL). Add 10% Pd/C (1.0 g). Purge with N2, then stir under an H2 atmosphere (1 atm) for 4 hours.

  • Isolation: Filter through a pad of Celite to remove the pyrophoric catalyst. Concentrate to yield the target product.

Method B: Mild Trichloroacetimidate (TBTA) Transfer (The Discovery Route)

Mechanistic Causality: For laboratories lacking pressurized reactors, tert-butyl 2,2,2-trichloroacetimidate (TBTA) serves as a bench-stable surrogate. Activation of the imidate by a Lewis acid creates a highly reactive electrophilic species [3]. However, TBTA generates trichloroacetamide as a byproduct. Trace halogenated amides strongly coordinate to and poison palladium catalysts. Therefore, the downstream reduction must be strategically switched to a dissolving metal reduction (Fe/NH4Cl) to bypass catalyst poisoning.

TBTAMechanism TBTA TBTA Reagent (Imidate) Activated Activated Imidate Complex TBTA->Activated Acid Coordination Acid Lewis Acid (e.g., BF3·OEt2) Acid->Activated Product tert-Butyl Ether Activated->Product Phenol Attack (SN1/SN2 character) Byproduct Trichloroacetamide (Byproduct) Activated->Byproduct Leaving Group Phenol Phenol Precursor Phenol->Product

Mechanistic pathway of TBTA-mediated O-tert-butylation catalyzed by Lewis acids.

Validated Protocol:

  • Reagent Mixing: In an oven-dried flask, dissolve methyl 3-hydroxy-4-nitrobenzoate (5.0 g, 25.4 mmol) and TBTA (11.1 g, 50.8 mmol) in a 1:1 mixture of cyclohexane/DCM (100 mL).

  • Activation: Cool to 0 °C and add catalytic BF3·OEt2 (0.32 mL, 2.5 mmol) dropwise. Stir at room temperature for 16 hours.

  • Byproduct Removal: Filter the resulting solid trichloroacetamide byproduct. Wash the filtrate with saturated NaHCO3 (50 mL) and concentrate.

  • Reduction (Dissolving Metal): Dissolve the crude ether in ethanol (75 mL) and water (25 mL). Add iron powder (7.1 g, 127 mmol) and NH4Cl (2.7 g, 50.8 mmol). Heat to 80 °C for 2 hours.

  • Isolation: Cool, filter through Celite to remove iron salts, extract with EtOAc, and concentrate.

Method C: Palladium-Catalyzed Buchwald-Hartwig Etherification

Mechanistic Causality: This approach bypasses the phenol entirely, starting from methyl 3-bromo-4-nitrobenzoate. Utilizing a bulky phosphine ligand, palladium undergoes oxidative addition into the aryl bromide [4]. The critical failure point here is the base: NaOtBu is standard, but its strong nucleophilicity risks transesterification or hydrolysis of the methyl ester. Strict anhydrous conditions and optimized ligands (like t-BuBrettPhos) are mandatory to favor the reductive elimination of the ether over ester degradation.

Validated Protocol:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with methyl 3-bromo-4-nitrobenzoate (2.6 g, 10.0 mmol), Pd(OAc)2 (45 mg, 0.2 mmol), and t-BuBrettPhos (193 mg, 0.4 mmol).

  • Base & Solvent: Add sodium tert-butoxide (1.15 g, 12.0 mmol) and anhydrous toluene (40 mL). Causality check: Toluene must be strictly anhydrous; trace water converts NaOtBu to NaOH, rapidly hydrolyzing the methyl ester.

  • Coupling: Seal the flask, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Reduction: Subject the purified intermediate to standard Pd/C hydrogenation (as in Method A).

Quantitative Cost-Benefit Analysis

To aid in route selection, the following table synthesizes the operational metrics of each method based on a standard 100-gram scale-up model.

Performance MetricMethod A: Isobutylene GasMethod B: TBTA TransferMethod C: Pd-Catalysis
Reagent Cost (per mol) Low (< $15)High (~ $120)Very High (> $300)
Overall Yield (2 steps) 85 – 90%75 – 80%50 – 60%
Atom Economy High (Water byproduct)Low (Trichloroacetamide waste)Moderate (NaBr waste)
Scalability Excellent (Process scale)Good (Bench/Kilo scale)Fair (Discovery scale)
Primary Risk Factor Flammable pressurized gasDownstream catalyst poisoningEster hydrolysis / Metal trace
Ideal Use Case Commercial API ManufacturingEarly-stage R&D / MedChemLate-stage diversification

Conclusion & Recommendations

For the synthesis of methyl 4-amino-3-(tert-butoxy)benzoate, Method A (Isobutylene) remains the undisputed champion for process-scale manufacturing due to its superior atom economy and low cost. However, for discovery chemists working without pressure-rated infrastructure, Method B (TBTA) provides a highly reliable, bench-stable alternative, provided the downstream reduction is adapted to a dissolving metal protocol to account for imidate byproducts. Method C should be reserved strictly for scenarios where the phenol precursor is unavailable or late-stage halogen displacement is required.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - Journal of Medicinal Chemistry (ACS).[Link]

  • Strategies for ortho-tert-Butylation of Phenols and their Analogues - Synlett (Thieme).[Link]

  • A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols - The Journal of Organic Chemistry (ACS).[Link]

  • Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides - The Journal of Organic Chemistry (ACS).[Link]

Comparative

A Comparative Guide to the Synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate: An Evaluation of Theoretic Protocols

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable substituted aniline deri...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. Methyl 4-amino-3-(tert-butoxy)benzoate is a valuable substituted aniline derivative with potential applications as a key building block in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of the amino, tert-butoxy, and methyl ester functionalities offers multiple points for diversification.

This guide provides an in-depth comparison of three theoretically derived synthetic protocols for Methyl 4-amino-3-(tert-butoxy)benzoate. In the absence of direct, peer-reviewed comparative studies for this specific molecule, this document leverages established organic chemistry principles and analogous transformations reported in the literature to construct plausible and efficient synthetic routes. Each protocol is critically evaluated for its potential yield, purity challenges, and overall feasibility.

Proposed Synthetic Pathways

Three distinct retrosynthetic approaches have been conceptualized, each commencing from a commercially available starting material. The feasibility of each route is contingent on the successful execution of key transformations, including esterification, etherification, and nitro group reduction.

cluster_A Route A cluster_B Route B cluster_C Route C A_start Methyl 4-amino-3-hydroxybenzoate A_product Methyl 4-amino-3-(tert-butoxy)benzoate A_start->A_product tert-Butoxylation B_start 4-Amino-3-hydroxybenzoic acid B_intermediate Methyl 4-amino-3-hydroxybenzoate B_start->B_intermediate Esterification B_product Methyl 4-amino-3-(tert-butoxy)benzoate B_intermediate->B_product tert-Butoxylation C_start 3-Hydroxy-4-nitrobenzoic acid C_intermediate1 Methyl 3-hydroxy-4-nitrobenzoate C_start->C_intermediate1 Esterification C_intermediate2 Methyl 3-(tert-butoxy)-4-nitrobenzoate C_intermediate1->C_intermediate2 tert-Butoxylation C_product Methyl 4-amino-3-(tert-butoxy)benzoate C_intermediate2->C_product Nitro Reduction

Caption: Overview of the three proposed synthetic routes.

Protocol I: Direct tert-Butoxylation of Methyl 4-amino-3-hydroxybenzoate (Route A)

This protocol represents the most direct approach, starting from the commercially available Methyl 4-amino-3-hydroxybenzoate. The key challenge in this route is the selective O-alkylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group.

Experimental Protocol

Step 1: tert-Butoxylation of Methyl 4-amino-3-hydroxybenzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir the suspension at room temperature for 30 minutes.

  • Alkylation: To the stirred suspension, add 2-tert-butoxy-2-oxo-1,3,2-dioxaborolane (1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Scientific Rationale and Purity Considerations

The choice of a mild base like potassium carbonate is intended to selectively deprotonate the more acidic phenolic hydroxyl group over the amino group. The use of 2-tert-butoxy-2-oxo-1,3,2-dioxaborolane as the tert-butylating agent is a literature-supported method for the tert-butoxylation of phenols under relatively mild conditions, which is crucial to avoid N-alkylation and potential ester hydrolysis.[1]

Potential Impurities:

  • N-tert-butylated product: Some degree of N-alkylation of the amino group is possible.

  • Unreacted starting material: Incomplete reaction will result in the presence of Methyl 4-amino-3-hydroxybenzoate.

  • Hydrolyzed product: Prolonged reaction times or exposure to moisture could lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Careful control of reaction conditions and thorough chromatographic purification are essential to obtain a high-purity product.

Protocol II: Esterification followed by tert-Butoxylation (Route B)

This two-step protocol begins with the esterification of 4-Amino-3-hydroxybenzoic acid, a more readily available starting material than its ester. This approach adds a step but may be more cost-effective depending on the relative prices of the starting materials.

start 4-Amino-3-hydroxybenzoic acid esterification Fischer Esterification (Methanol, H₂SO₄) start->esterification intermediate Methyl 4-amino-3-hydroxybenzoate esterification->intermediate tert_butoxylation tert-Butoxylation (K₂CO₃, tert-butylating agent) intermediate->tert_butoxylation product Methyl 4-amino-3-(tert-butoxy)benzoate tert_butoxylation->product

Caption: Workflow for the synthesis via Route B.

Experimental Protocol

Step 1: Fischer Esterification of 4-Amino-3-hydroxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Amino-3-hydroxybenzoic acid (1.0 eq.) in anhydrous methanol.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) dropwise.

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 4-amino-3-hydroxybenzoate. The crude product can be used in the next step without further purification if of sufficient purity, or it can be recrystallized.

Step 2: tert-Butoxylation of Methyl 4-amino-3-hydroxybenzoate

This step follows the same procedure as described in Protocol I, Step 1 .

Scientific Rationale and Purity Considerations

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.[2][3] The use of a catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

Potential Impurities:

  • Unreacted carboxylic acid: Incomplete esterification will leave starting material in the product mixture.

  • Dimerization/Polymerization: Under harsh acidic conditions, side reactions involving the amino and hydroxyl groups could occur.

  • Impurities from the tert-butoxylation step: As described in Protocol I.

The purity of the intermediate ester is crucial for the success of the subsequent etherification step. An acidic workup should be avoided to prevent the formation of the ammonium salt of the product.

Protocol III: A Robust Approach via a Nitro Intermediate (Route C)

This three-step protocol is arguably the most robust and likely to provide the highest overall yield and purity. It circumvents the challenges of direct alkylation of an aminophenol by proceeding through a nitro-substituted intermediate.

start 3-Hydroxy-4-nitrobenzoic acid esterification Fischer Esterification (Methanol, H₂SO₄) start->esterification intermediate1 Methyl 3-hydroxy-4-nitrobenzoate esterification->intermediate1 tert_butoxylation tert-Butoxylation (tert-Butanol, H₂SO₄) intermediate1->tert_butoxylation intermediate2 Methyl 3-(tert-butoxy)-4-nitrobenzoate tert_butoxylation->intermediate2 reduction Nitro Reduction (e.g., H₂, Pd/C) intermediate2->reduction product Methyl 4-amino-3-(tert-butoxy)benzoate reduction->product

Caption: Workflow for the synthesis via Route C.

Experimental Protocol

Step 1: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic acid

  • Procedure: Follow the procedure described in Protocol II, Step 1 , using 3-Hydroxy-4-nitrobenzoic acid as the starting material. The reaction progress can be monitored by TLC, and the product, Methyl 3-hydroxy-4-nitrobenzoate, is typically a solid that can be purified by recrystallization. A similar procedure for 4-nitrobenzoic acid has been reported to yield 73% of the corresponding methyl ester.[4]

Step 2: tert-Butoxylation of Methyl 3-hydroxy-4-nitrobenzoate

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq.) in tert-butanol (used in excess as both reagent and solvent).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq.).

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude Methyl 3-(tert-butoxy)-4-nitrobenzoate can be purified by column chromatography.

Step 3: Selective Reduction of the Nitro Group

  • Reaction Setup: Dissolve Methyl 3-(tert-butoxy)-4-nitrobenzoate (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, Methyl 4-amino-3-(tert-butoxy)benzoate, can be purified by recrystallization or column chromatography.

Scientific Rationale and Purity Considerations

The electron-withdrawing nitro group in the starting material of Route C activates the phenolic hydroxyl group, making it more acidic and thus easier to deprotonate for the subsequent etherification. The tert-butylation of a phenol with tert-butanol under acidic catalysis is a known method, and the absence of a competing nucleophilic amino group is a significant advantage over Routes A and B.[1]

The final step, the selective reduction of the nitro group, is a well-established and high-yielding transformation. Catalytic hydrogenation with Pd/C is a clean and efficient method that is compatible with both the ester and ether functional groups.[5]

Potential Impurities:

  • Incomplete reactions: Unreacted starting materials or intermediates from any of the three steps.

  • Over-reduction: Under harsh hydrogenation conditions, the benzene ring could be reduced.

  • Byproducts from tert-butylation: Dehydration of tert-butanol to isobutylene is a potential side reaction.

This route offers the best control over selectivity at each step, which is expected to translate to a higher overall yield and purity of the final product.

Comparative Analysis of Synthetic Protocols

ParameterProtocol I (Route A)Protocol II (Route B)Protocol III (Route C)
Starting Material Methyl 4-amino-3-hydroxybenzoate4-Amino-3-hydroxybenzoic acid3-Hydroxy-4-nitrobenzoic acid
Number of Steps 123
Key Transformations tert-ButoxylationEsterification, tert-ButoxylationEsterification, tert-Butoxylation, Nitro Reduction
Estimated Yield (per step) Moderate (50-70%)High (Esterification: >90%[3]), Moderate (tert-Butoxylation: 50-70%)High (Esterification: ~73%[4]), High (tert-Butoxylation: >80%), High (Reduction: >90%[5])
Estimated Overall Yield 50-70% 45-63% >53%
Purity Challenges N-alkylation, ester hydrolysisIncomplete esterification, N-alkylationControl of regioselectivity in potential side reactions, over-reduction
Overall Assessment Most direct but with significant risk of side reactions.More steps than A, but potentially more cost-effective. Shares the same risky key step as A.Longest route, but each step is a high-yielding and well-established transformation. Recommended route.

Conclusion

While all three proposed synthetic routes to Methyl 4-amino-3-(tert-butoxy)benzoate are theoretically viable, Protocol III (Route C) emerges as the most promising strategy for achieving the highest yield and purity. The use of a nitro-intermediate effectively circumvents the selectivity issues associated with the direct alkylation of an aminophenol. Each step in Route C is a robust and well-documented transformation, offering greater control and predictability.

Protocols I and II, while more direct, hinge on a challenging tert-butoxylation step where side reactions such as N-alkylation and elimination are significant concerns. The successful implementation of these routes would require careful optimization of the reaction conditions.

For researchers and drug development professionals seeking a reliable and scalable synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate, the three-step approach outlined in Protocol III is the recommended starting point for experimental investigation.

References

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2265–2270. [Link]

  • Nitration of methyl benzoate. (2016). Royal Society of Chemistry. [Link]

  • CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol. (2016).
  • Williamson ether synthesis. (2023). In Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoate. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube. [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved March 21, 2026, from [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman ChemLab. [Link]

  • Kotkar, S. P., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 164-169. [Link]

  • Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. (2005). New Journal of Chemistry. [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved March 21, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026, January 29). ACS Symposium Series. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020, June 23). Journal of Chemical Education. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • The Fischer esterification of m-nitrobenzoic acid. (2024, October 27). Chegg. [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 21, 2026, from [Link]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved March 21, 2026, from [Link]

  • 4. (n.d.). Rsc.org. Retrieved March 21, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved March 21, 2026, from [Link]

  • CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. (2017).
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  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (1981).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-3-(tert-butoxy)benzoate

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-amino-3-(tert-butoxy)benzoate. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-amino-3-(tert-butoxy)benzoate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedure, ensuring a culture of safety and environmental stewardship in your laboratory.

Executive Summary: The Core Disposal Directive

The primary and non-negotiable method for the disposal of Methyl 4-amino-3-(tert-butoxy)benzoate is through a licensed hazardous waste disposal service.[1][2] Due to its classification as an aromatic amine, this compound presents potential toxicity and environmental hazards that preclude disposal via standard laboratory drains or general waste.[3][4] In-laboratory neutralization or chemical degradation is not recommended without specific, validated protocols for this compound, as incomplete reactions can produce equally or more hazardous byproducts.[1] This guide outlines the standard operating procedures for the safe segregation, containment, and preparation of this chemical waste for professional collection.

Hazard Identification and Risk Assessment

  • Aromatic Amine Toxicity: Aromatic amines as a class are known for potential health risks, including irritation to the skin, eyes, and respiratory system.[5][6]

  • Environmental Persistence: Many complex organic molecules can be harmful to aquatic life and may persist in the environment.[7] Pouring such chemicals down the drain is strictly prohibited as wastewater treatment facilities are not designed to handle these types of laboratory-grade chemicals.[4][8]

  • Regulatory Framework: The disposal of this chemical falls under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][9][10] Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance based on these regulations.[11][12]

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table summarizes key data for a related compound, Methyl 4-amino-3-methylbenzoate, to provide a conservative basis for handling and safety precautions.

PropertyValue / ClassificationRationale & SignificanceReference
Chemical Class Aromatic Amine, EsterDictates waste stream segregation and potential hazards.N/A
Potential Hazards Causes serious eye irritation. May cause skin and respiratory irritation.Informs the required level of Personal Protective Equipment (PPE).[5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.The standard, compliant method for hazardous chemical waste.[5][6]
Storage Store in a well-ventilated place. Keep container tightly closed.Prevents release of vapors and contamination.[5]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures safety and compliance from the moment waste is generated to its final collection by a certified disposal service.

Step 1: Immediate Segregation at the Point of Generation

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the disposal process.[2]

  • Identify the Waste Stream: All materials containing Methyl 4-amino-3-(tert-butoxy)benzoate must be designated as "Non-Halogenated Organic Waste."

  • Do Not Mix: Never combine this waste with incompatible waste streams such as:

    • Acids or bases[10]

    • Oxidizing agents[2]

    • Aqueous waste

    • Halogenated organic waste (as this complicates disposal and increases costs)[1]

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste containers, ensure you are wearing the appropriate PPE as mandated by your institution's Chemical Hygiene Plan and the OSHA Laboratory Standard.[11][13]

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat must be worn and kept fastened.

  • Work Environment: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Step 3: Waste Container Selection and Labeling

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Solid Waste:

    • Container: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) drum) for collecting solid Methyl 4-amino-3-(tert-butoxy)benzoate, contaminated weighing papers, gloves, and pipette tips.[1]

    • Labeling: The container must be clearly labeled with a hazardous waste tag detailing the full chemical name: "Methyl 4-amino-3-(tert-butoxy)benzoate" and the words "Hazardous Waste."[13]

  • Liquid Waste:

    • Container: For solutions containing the compound, use a dedicated, leak-proof, and shatter-resistant waste container with a secure screw-top cap.[10]

    • Labeling: Label the container as "Hazardous Waste: Non-Halogenated Organic Liquid Waste." List all constituents, including solvents, and their approximate percentages.

    • Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[10]

Step 4: Accumulation and Storage in the Laboratory

Waste must be stored safely in the laboratory at or near the point of generation, under the control of laboratory personnel, before being moved to a central accumulation area.[7][14]

  • Location: Store the sealed waste container in a designated, well-ventilated area, away from heat sources or direct sunlight.[2][10]

  • Secondary Containment: Place the waste container in a secondary containment bin that is chemically compatible and large enough to hold the entire contents in case of a leak.[10]

  • Container Integrity: Keep the container closed at all times except when adding waste.[1] Regularly inspect the container for any signs of degradation or leakage.[7]

Step 5: Arranging for Professional Disposal

Your institution's Environmental Health and Safety (EHS) department is the required point of contact for the final disposal of hazardous waste.

  • Contact EHS: Follow your facility's specific procedures to request a hazardous waste pickup. Do not attempt to transport the waste across the facility yourself.[4]

  • Documentation: Ensure all waste container labels are complete and accurate. Your EHS office will handle the creation of manifests for the licensed waste hauler.[15]

Spill Management Protocol

Accidental spills should be treated as hazardous waste incidents.[4]

  • Alert Personnel: Immediately notify colleagues in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if warranted.

  • Containment: Use a chemical spill kit with absorbent pads or other inert material to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbed material and any contaminated debris. Place it in a designated, sealable hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste: Spill Debris containing Methyl 4-amino-3-(tert-butoxy)benzoate" and list any solvents used.

  • Decontamination: Clean the spill area as directed by your laboratory's standard operating procedures.

  • Disposal: Arrange for the disposal of the spill waste through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and containment of waste containing Methyl 4-amino-3-(tert-butoxy)benzoate.

G cluster_0 Waste Characterization cluster_1 Containment & Labeling cluster_2 Final Steps start Waste Generated (Contains Methyl 4-amino-3-(tert-butoxy)benzoate) q_state What is the physical state? start->q_state a_solid Solid (Pure compound, contaminated gloves, weighing paper, etc.) q_state->a_solid Solid a_liquid Liquid (Solutions in organic solvents) q_state->a_liquid Liquid proc_solid 1. Place in a sealed, compatible (HDPE) container. 2. Label as 'Hazardous Waste: Solid Non-Halogenated Organic'. 3. List chemical name. a_solid->proc_solid proc_liquid 1. Place in a sealed, shatter-resistant container. 2. Do not exceed 90% capacity. 3. Label as 'Hazardous Waste: Liquid Non-Halogenated Organic'. 4. List all components and %. a_liquid->proc_liquid storage Store in designated area with secondary containment. proc_solid->storage proc_liquid->storage pickup Contact EHS for waste pickup. storage->pickup

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 4-amino-3-(tert-butoxy)benzoate

Hazard Analysis: Understanding the Risks Methyl 4-amino-3-(tert-butoxy)benzoate incorporates two key functional groups that dictate its potential hazards: an aromatic amine and a tert-butoxy group. Aromatic Amines: This...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks

Methyl 4-amino-3-(tert-butoxy)benzoate incorporates two key functional groups that dictate its potential hazards: an aromatic amine and a tert-butoxy group.

  • Aromatic Amines: This class of compounds is known for its potential toxicity.[1] Many aromatic amines are skin irritants and can be absorbed through the skin, leading to systemic effects.[1] Some are also suspected carcinogens.[2][3] Exposure to vapors can cause nausea and vomiting.[1] Therefore, minimizing both dermal and inhalation exposure is paramount.

  • Tert-butoxy Compounds: The tert-butoxy group, while generally less reactive than other alkoxy groups, can still present hazards. Compounds containing this group may be flammable and can cause skin and eye irritation.[4]

Given these characteristics, it is prudent to treat Methyl 4-amino-3-(tert-butoxy)benzoate with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Methyl 4-amino-3-(tert-butoxy)benzoate. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[5][6][7][8]Protects against splashes and airborne particles, which can cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat.[9]Prevents skin contact, which can lead to irritation and absorption of the chemical.[1] The lab coat should be buttoned to cover as much skin as possible.[9]
Respiratory Protection Use in a certified chemical fume hood is mandatory.[1]A fume hood provides the primary engineering control to prevent inhalation of potentially harmful vapors.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Gloves Don2->Don3 Don4 Put on Goggles & Face Shield Don3->Don4 Doff1 Remove Gloves Doff2 Remove Goggles & Face Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: Proper sequence for putting on and taking off PPE.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 4-amino-3-(tert-butoxy)benzoate, including weighing, transferring, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of vapors.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Tare a clean, dry container inside the fume hood. Carefully transfer the desired amount of Methyl 4-amino-3-(tert-butoxy)benzoate to the container.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. If dissolving in a solvent, add the solvent slowly to the solid within the fume hood.

  • Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Storage
  • Store Methyl 4-amino-3-(tert-butoxy)benzoate in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] For larger spills, contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing Methyl 4-amino-3-(tert-butoxy)benzoate, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Container: The container should be made of a material compatible with the chemical and its solvent. It must have a secure, tight-fitting lid.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of aromatic and halogenated organic waste.[11][12] Do not pour any waste down the drain.[11]

Disposal Decision Tree:

Disposal_Decision_Tree Start Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a labeled, sealed liquid waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a labeled, sealed solid waste container. IsLiquid->SolidWaste Solid IsContaminated Is labware (glassware, etc.) contaminated? LiquidWaste->IsContaminated SolidWaste->IsContaminated Rinse Triple rinse with a suitable solvent. IsContaminated->Rinse Yes FinalDisposal Arrange for pickup by institutional hazardous waste management. IsContaminated->FinalDisposal No (e.g., disposable gloves) RinsateWaste Collect rinsate as liquid hazardous waste. Rinse->RinsateWaste CleanGlassware Dispose of clean glassware in the appropriate container. Rinse->CleanGlassware RinsateWaste->FinalDisposal

Caption: A logical flow for proper waste segregation and disposal.

References

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